molecular formula C15H22O B193395 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone CAS No. 2607-52-5

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

Cat. No.: B193395
CAS No.: 2607-52-5
M. Wt: 218.33 g/mol
InChI Key: JJQCWPWUHZFKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An impurity of Everolimus. Everolimus inhibits cytokine-mediated lymphocyte proliferation.

Properties

IUPAC Name

2,6-ditert-butyl-4-methylidenecyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9H,1H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQCWPWUHZFKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C)C=C(C1=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180707
Record name 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2607-52-5
Record name 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DI-TERT-BUTYL-4-METHYLENE-2,5-CYCLOHEXADIENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49860VI52B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT Quinone Methide): Structure, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth technical examination of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone, a prominent member of the quinone methide class of compounds. More commonly known as Butylated Hydroxytoluene Quinone Methide (BHT-QM), this molecule holds significant interest for researchers in toxicology, pharmacology, and synthetic chemistry. It is the primary reactive metabolite of the widely used antioxidant Butylated Hydroxytoluene (BHT), and its formation is central to the toxicological effects associated with the parent compound. This document details its molecular architecture, IUPAC nomenclature, core reactivity, primary synthetic pathways, and mechanisms of biological action, offering a comprehensive resource for scientific professionals.

Nomenclature and Molecular Architecture

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 2,6-ditert-butyl-4-methylidenecyclohexa-2,5-dien-1-one .[1][2][3][4] Given its origin and chemical class, it is frequently referred to by several common synonyms in scientific literature:

  • BHT Quinone Methide (BHT-QM)[3]

  • 2,6-Di-tert-butyl-4-methylenecyclohexa-2,5-dienone[3][5]

  • 2,6-Bis(1,1-dimethylethyl)-4-methylene-2,5-cyclohexadien-1-one[3]

Chemical Structure and Key Features

BHT-QM possesses a unique molecular structure dominated by a cyclohexadienone core.[1][2] Key architectural features include:

  • A Conjugated Dienone System: The arrangement of double bonds and the carbonyl group creates a conjugated system responsible for its reactivity.

  • Sterically Hindering Groups: Two bulky tert-butyl groups are positioned at the C2 and C6 positions. These groups provide significant steric shielding, which enhances the molecule's kinetic stability compared to less substituted quinone methides.[1][2]

  • Exocyclic Methylene Group: A defining feature is the methylene (=CH₂) group at the C4 position. This group breaks the aromaticity of a phenol ring and establishes the molecule as a quinone methide, conferring significant electrophilicity at this carbon.[1]

Chemical Structure of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

Figure 1. 2D chemical structure of BHT Quinone Methide.

Physicochemical Properties

The fundamental properties of BHT-QM are summarized below, providing essential data for experimental design and analysis.

PropertyValueSource
CAS Number 2607-52-5[1][2][3][4]
Molecular Formula C₁₅H₂₂O[1][2][3]
Molecular Weight 218.33 g/mol [1][2][3][4]
Canonical SMILES CC(C)(C)C1=CC(=C)C=C(C1=O)C(C)(C)C[1][2][3]
InChI Key JJQCWPWUHZFKBN-UHFFFAOYSA-N[1][2][3][4]

The Chemistry of a Quinone Methide

Classification and Electronic Profile

Quinone methides (QMs) are highly polarized and reactive intermediates.[6] Their reactivity stems from the energetic favorability of re-aromatizing to a phenol ring system. The electronic nature of BHT-QM can be understood through its resonance forms, which illustrate the electrophilic character of the exocyclic methylene carbon and the nucleophilic character of the carbonyl oxygen. This polarization dictates its primary mode of reaction: serving as an excellent Michael acceptor for a wide range of nucleophiles.[6][7]

Core Reactivity Profile

The chemical behavior of BHT-QM is dominated by its electrophilicity. It readily engages in reactions that lead to the formation of a more stable, aromatic phenol ring. The two predominant reaction pathways are 1,4-conjugate additions and [4+2] cycloadditions.[6]

BHT_QM_Reactivity cluster_reactions Primary Reaction Pathways main BHT-QM (Electrophile) nucleophile Nucleophilic Attack (1,4-Conjugate Addition) main->nucleophile + Nucleophile (e.g., R-SH, R-NH2) cyclo Cycloaddition ([4+2] Diels-Alder) main->cyclo + Diene product_nuc Covalent Adduct (Phenol Derivative) nucleophile->product_nuc product_cyc Cycloadduct cyclo->product_cyc

Caption: Core reactivity pathways for BHT Quinone Methide.

Synthesis and Characterization

Primary Synthetic Pathway: Oxidation of BHT

The most direct and widely employed route for synthesizing BHT-QM is the oxidation of its precursor, 2,6-di-tert-butyl-4-methylphenol (BHT).[1][4] This transformation mirrors its primary metabolic pathway in biological systems, which is often mediated by cytochrome P450 enzymes.[2][4] In a laboratory setting, this is achieved using a variety of mild oxidizing agents. The causality for this choice is clear: the 4-methyl group of BHT is activated for oxidation, and the resulting benzylic radical or cation is readily converted to the stable conjugated quinone methide system.

Synthesis_Workflow start 2,6-Di-tert-butyl-4-methylphenol (BHT) process Oxidation (e.g., Ag₂O, PbO₂, DDQ) start->process product 2,6-Di-tert-butyl-4-methylene- 2,5-cyclohexadienone (BHT-QM) process->product purify Purification (Chromatography/Recrystallization) product->purify validate Structural Validation (NMR, MS, IR) purify->validate

Caption: General workflow for the synthesis and validation of BHT-QM.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative method for the oxidation of BHT. It is designed as a self-validating system, concluding with characterization to confirm product identity and purity.

Materials:

  • 2,6-Di-tert-butyl-4-methylphenol (BHT)

  • Silver (I) oxide (Ag₂O) or Lead dioxide (PbO₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Anhydrous solvent (e.g., Diethyl ether, Dichloromethane)

  • Silica gel for chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve BHT (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Addition of Oxidant: Add the oxidizing agent (e.g., Ag₂O, 2.0 eq) to the solution in portions while stirring. The choice of a metallic oxide is causal; they are effective and relatively mild agents for converting hindered phenols to quinoidal structures.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the BHT starting material and the appearance of a new, more polar spot corresponding to BHT-QM.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite or filter paper to remove the solid oxidant and its byproducts.

  • Drying: Dry the filtrate over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient. This step is critical to isolate the BHT-QM from unreacted starting material and any side products.

  • Characterization: Collect the pure fractions and remove the solvent. Analyze the final product using NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Spectroscopic Characterization

Verification of the synthesized BHT-QM is achieved through standard spectroscopic methods. The expected data provides a benchmark for successful synthesis.

TechniqueExpected Data
¹H NMR Resonances for tert-butyl protons (~1.2-1.3 ppm), vinyl protons of the ring (~6.5-7.0 ppm), and exocyclic methylene protons (~5.5-6.0 ppm).
¹³C NMR Signals for the carbonyl carbon (~186 ppm), quaternary carbons of the tert-butyl groups, and carbons of the dienone system and exocyclic methylene group.
IR Spectroscopy Characteristic C=O stretch for the conjugated ketone (~1640-1660 cm⁻¹), and C=C stretches for the ring and methylene group (~1600-1630 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) corresponding to the calculated molecular weight (m/z = 218.17).

Biological Significance and Toxicological Implications

Metabolic Formation from Butylated Hydroxytoluene (BHT)

BHT-QM is not typically encountered as a primary industrial chemical but is of immense interest as a metabolite of BHT, a common antioxidant in food, cosmetics, and plastics.[1][2][4] In vivo, BHT undergoes oxidation at its 4-methyl group, a process primarily mediated by hepatic cytochrome P450 enzymes, to form BHT-QM.[4][8] This biotransformation converts the relatively inert BHT into a highly reactive electrophile.

Mechanism of Cytotoxicity: Covalent Adduct Formation

The toxicity of BHT-QM is directly linked to its high reactivity toward biological nucleophiles.[1] It readily forms covalent adducts with cellular thiols, such as cysteine residues in proteins and the antioxidant glutathione (GSH).[1] This process, a Michael-type addition, disrupts protein function and depletes cellular antioxidant defenses, leading to oxidative stress and cell damage.

Cytotoxicity_Mechanism bht_qm BHT-QM (Reactive Metabolite) adduct Covalent Adduct Formation (Michael Addition) bht_qm->adduct nucleophile Biological Nucleophile (e.g., Glutathione, Protein Thiol) nucleophile->adduct outcome1 Protein Dysfunction adduct->outcome1 outcome2 Depletion of Antioxidants adduct->outcome2 stress Cellular Damage & Toxicity outcome1->stress outcome2->stress

Caption: Mechanism of BHT-QM-mediated cytotoxicity.

Toxicological Profile

Research has linked BHT-QM to several of the toxic effects observed after high-dose administration of BHT. In animal studies, BHT-QM has been shown to induce hemorrhages.[1] Furthermore, some in vitro studies have demonstrated genotoxic activity, raising concerns about its potential to cause DNA damage, although the direct relevance to human health requires further investigation.[1]

Applications in Synthetic Chemistry

Beyond its toxicological importance, the defined reactivity of BHT-QM and other quinone methides makes them valuable intermediates in organic synthesis.[6][7][9]

  • Electrophilic Building Block: Chemists utilize the predictable reactivity of the exocyclic methylene group to introduce complex substituents at the 4-position of a phenol ring. This allows for the construction of sterically hindered phenols and other intricate molecular architectures.[7]

  • Cycloaddition Reactions: As a dienophile, BHT-QM can participate in Diels-Alder reactions, providing a route to novel polycyclic structures.[2][6] This application is a cornerstone of modern synthetic strategy for creating complex natural product analogs.

Conclusion

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone is a molecule of significant duality. As BHT-QM, it is a critical reactive metabolite that underpins the toxicological profile of the widely used antioxidant BHT. Its high electrophilicity and ability to form covalent adducts with biomolecules are central to its mechanism of cytotoxicity. Concurrently, this same defined reactivity makes it, and the broader class of quinone methides, a versatile and powerful tool for organic chemists. A thorough understanding of its structure, synthesis, and chemical behavior is therefore essential for professionals in drug development, toxicology, and synthetic chemistry.

References

  • 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone - Smolecule. (2023-08-15).
  • Buy 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone (EVT-297423) - EvitaChem.
  • Applications of ortho-Quinone Methide Intermediates in Catalysis and Asymmetric Synthesis - PMC - NIH.
  • Quinone Methides: Photochemical Generation and its Application in Biomedicine - Ingenta Connect.
  • 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | C15H22O - PubChem.
  • Reactivity vs. selectivity of quinone methides: synthesis of pharmaceutically important molecules, toxicity and biological applications - Chemical Communications (RSC Publishing).
  • Quinone Methide Function in Organic Synthesis | by Doug Creates | Medium. (2024-03-30).
  • 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone - Benchchem.
  • The Role of 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT Quinone Methide) in the Metabolism of Butylated Hydroxytoluene - PubMed. (1983-06-01).
  • 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone CAS#: 2607-52-5 • ChemWhat.

Sources

Spectroscopic and Analytical Profile of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone, also known as BHT quinone methide, is a significant reactive metabolite of the widely used antioxidant, butylated hydroxytoluene (BHT).[1][2] Its unique molecular architecture, featuring a conjugated dienone system flanked by sterically hindering tert-butyl groups, governs its chemical reactivity and biological activity.[1] This guide provides an in-depth analysis of the spectroscopic data essential for the unambiguous identification and characterization of this compound, catering to researchers in synthetic chemistry, toxicology, and drug development.

This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and its spectral features. The protocols described herein are designed to be self-validating, ensuring reproducibility and scientific rigor.

Chemical Identity

A clear establishment of the compound's identity is paramount for any scientific investigation. The following table summarizes the key identifiers for 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone.

IdentifierValueSource
IUPAC Name 2,6-di-tert-butyl-4-methylidenecyclohexa-2,5-dien-1-one
CAS Number 2607-52-5[3]
Molecular Formula C₁₅H₂₂O[1][3]
Molecular Weight 218.33 g/mol [3][4]
InChI Key JJQCWPWUHZFKBN-UHFFFAOYSA-N[3]
Canonical SMILES CC(C)(C)C1=CC(=C)C=C(C1=O)C(C)(C)C[3]

Synthesis and Spectroscopic Analysis Workflow

The primary route to obtaining 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone is through the oxidation of 2,6-di-tert-butyl-4-methylphenol (BHT).[1] This transformation is a critical step and the resulting product requires thorough spectroscopic analysis to confirm its structure and purity. The following diagram illustrates a typical workflow from synthesis to comprehensive characterization.

Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Characterization BHT 2,6-Di-tert-butyl-4-methylphenol (BHT) Oxidation Oxidation BHT->Oxidation Oxidizing Agent QM 2,6-Di-tert-butyl-4-methylene- 2,5-cyclohexadienone Oxidation->QM NMR NMR Spectroscopy (¹H, ¹³C) QM->NMR IR IR Spectroscopy QM->IR MS Mass Spectrometry QM->MS Purity Purity Assessment (e.g., HPLC) QM->Purity NMR->Purity IR->Purity MS->Purity

Caption: Workflow from synthesis to spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone in solution. The symmetry of the molecule and the distinct chemical environments of the protons and carbons lead to a relatively simple yet highly informative spectrum.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by three distinct singlets, a direct consequence of the molecule's C₂ symmetry axis passing through the carbonyl group and the exocyclic methylene carbon.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
6.35Singlet2HVinylic Protons (H-3, H-5)These protons are chemically equivalent due to the molecule's symmetry and are deshielded by the conjugated system.
5.12Singlet2HMethylene Protons (=CH₂)The two protons of the exocyclic methylene group are equivalent and appear in a region typical for vinylic protons.
1.42Singlet18Htert-Butyl ProtonsThe 18 protons of the two tert-butyl groups are equivalent and highly shielded, resulting in a single, intense peak.

Solvent: CDCl₃

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum further confirms the molecular structure with four distinct signals.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignmentRationale
188.2Carbonyl Carbon (C=O)The characteristic downfield shift is indicative of a carbonyl carbon in a conjugated system.
145.6Substituted Ring Carbons (C-2, C-6)These carbons are bonded to the bulky tert-butyl groups and are part of the conjugated system.
130.4Methylene-bearing Ring Carbon (C-4)This quaternary carbon is part of the dienone ring and is bonded to the exocyclic methylene group.
34.9Quaternary Carbon of tert-ButylThe quaternary carbons of the two equivalent tert-butyl groups.

Solvent: CDCl₃

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone is dominated by absorptions corresponding to the carbonyl and carbon-carbon double bonds.

Table 3: Key IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityVibrational Mode
~1660-1680StrongC=O stretch (conjugated ketone)
~1620-1640MediumC=C stretch (ring and methylene)
~2850-2960StrongC-H stretch (aliphatic)

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., thin film, KBr pellet, or solution).

Experimental Protocol for IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Table 4: Mass Spectrometry Data

m/zInterpretation
218Molecular Ion (M⁺)
203[M - CH₃]⁺
161[M - C(CH₃)₃]⁺

The fragmentation is largely dictated by the stability of the resulting carbocations. The loss of a methyl group (CH₃) from a tert-butyl group is a common fragmentation pathway, as is the loss of an entire tert-butyl radical.

Experimental Protocol for GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Parameters:

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Analyze the mass spectrum of the GC peak corresponding to the compound of interest. Identify the molecular ion peak and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a robust and definitive characterization of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone. The data presented in this guide, along with the detailed experimental protocols, serve as a valuable resource for scientists and researchers, ensuring the accurate identification and quality control of this important BHT metabolite. The logical workflow from synthesis to multi-faceted spectroscopic analysis underscores a commitment to scientific integrity and reproducible research.

References

  • PubChem Compound Summary for CID 107736, 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone. National Center for Biotechnology Information. [Link]

  • 2,6-di-t-Butyl-4-methylene-2,5-cyclohexadiene-1-one. NIST Chemistry WebBook. [Link]

  • Tajima, K., Yamamoto, K., & Mizutani, T. (1985). 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT quinone methide): an active metabolite of BHT causing haemorrhages in rats. Archives of toxicology, 62(4), 325–327. [Link]

Sources

Thermal stability and decomposition of BHT quinone methide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of BHT Quinone Methide

Introduction

Butylated hydroxytoluene (BHT), or 2,6-di-tert-butyl-4-methylphenol, is a synthetic phenolic antioxidant extensively utilized across the pharmaceutical, food, and polymer industries to inhibit oxidative degradation.[1][2] Its efficacy lies in its ability to scavenge free radicals, a process that, ironically, leads to its own transformation. Through oxidative mechanisms, often mediated by metabolic enzymes like cytochrome P450, BHT is converted into 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone, a compound commonly known as BHT quinone methide (BHT-QM).[3][4][5]

BHT-QM is not a benign byproduct. It is a highly reactive electrophilic species, and its formation represents a critical stability- and safety-related event.[5][6] The inherent reactivity of BHT-QM can lead to the formation of adducts with active pharmaceutical ingredients (APIs), excipients, and biological macromolecules, posing significant challenges to drug product stability, impurity profiling, and toxicological risk assessment.[6][7][8]

This technical guide provides an in-depth exploration of the thermal stability and decomposition pathways of BHT quinone methide. Moving beyond a simple recitation of facts, we will dissect the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols for its characterization, and discuss the profound implications for researchers, scientists, and drug development professionals. Understanding the lifecycle of this reactive metabolite is paramount to designing robust formulations and ensuring product safety and efficacy.

Section 1: Physicochemical Profile of BHT Quinone Methide

BHT-QM's chemical identity is central to its reactivity. The structure features a conjugated dienone system, which is inherently electron-deficient, and an exocyclic methylene group that confers significant electrophilicity.[4] The two bulky tert-butyl groups at the ortho positions provide steric hindrance, which modulates its reactivity compared to less substituted quinone methides.[4]

Table 1: Physicochemical Properties of BHT Quinone Methide

Property Value Source(s)
Systematic IUPAC Name 2,6-di-tert-butyl-4-methylidenecyclohexa-2,5-dien-1-one [4]
CAS Number 2607-52-5 [9][10]
Molecular Formula C₁₅H₂₂O [4][10]
Molecular Weight 218.34 g/mol [10]
Appearance Yellow crystalline solid [10]
Melting Point 48-50 °C [9][10]

| Boiling Point | 306.1 °C at 760 mmHg |[9][10] |

Section 2: Thermal Stability Profile

The term "stability" when applied to BHT-QM is highly context-dependent. While it can be isolated as a crystalline solid, its thermal behavior and chemical integrity are profoundly influenced by its environment, particularly the presence of oxygen, nucleophiles, and light.

Baseline Stability: The BHT Precursor

To appreciate the lability of BHT-QM, one must first understand the stability of its parent molecule, BHT. Under an inert nitrogen atmosphere, BHT is thermally stable up to 400-450 K (~127-177 °C).[11][12] However, in the presence of oxygen, its stability plummets. The initial oxidation of BHT can begin at temperatures as low as 332 K (~59 °C), a process that is significantly accelerated by UV radiation.[11] This initial oxidation is the gateway to the formation of BHT-QM and other degradation products. One study found BHT to be the least thermally stable among common antioxidants like BHA, TBHQ, and Propyl Gallate, beginning to degrade around 100 °C (212 °F).[1]

Another critical intermediate is the hydroperoxide BHTOOH (2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone), an organic peroxide formed from BHT oxidation.[12][13] This compound is far more hazardous, exhibiting rapid thermal decomposition at an initial temperature of ~375 K (102 °C).[12][13] The presence of this unstable peroxide highlights the potential thermal hazards associated with the oxidative degradation of BHT.[12]

Table 2: Key Thermal Thresholds of BHT and Related Compounds

Compound Condition Key Thermal Event Temperature Source(s)
BHT Oxygen Atmosphere Onset of Oxidation ~332 K (59 °C) [11]
BHT Nitrogen Atmosphere Stable Up To ~400 K (127 °C) [12][13]
BHT Frying Temperature Degradation >100 °C (212 °F) [1]

| BHTOOH | Inert Atmosphere | Onset of Decomposition | ~375 K (102 °C) |[12][13] |

Inherent Instability of BHT Quinone Methide

Direct thermal decomposition data for pure BHT-QM is less prevalent in the literature than studies of its reactivity in solution. This is a testament to its primary degradation pathway in most relevant scenarios: reaction with its environment. As a potent electrophile, its stability is dictated by the absence of nucleophiles. In pharmaceutical formulations or biological systems, it is a transient intermediate, rapidly consumed by water, thiols (like glutathione), or other nucleophilic moieties present on APIs or excipients.[3][6][7] Its thermal decomposition, in an absolute sense, is often preempted by these faster, lower-energy nucleophilic addition reactions.

Section 3: Decomposition Pathways of BHT Quinone Methide

The fate of BHT-QM is determined by a series of competing reaction pathways. The dominant pathway is dictated by the specific conditions of temperature, solvent, pH, and the presence of other reactive species.

Pathway A: Nucleophilic Addition (Hydrolysis)

In aqueous or protic environments, the most significant decomposition pathway is nucleophilic addition. In the presence of water, BHT-QM undergoes hydrolysis to form 3,5-di-tert-butyl-4-hydroxybenzyl alcohol (BA).[6][14] This reaction follows first-order kinetics and is subject to strong acid and base catalysis.[15]

  • Causality: The exocyclic methylene carbon of BHT-QM is highly electrophilic. Water, acting as a nucleophile, attacks this carbon. This process restores the aromaticity of the ring, a strong thermodynamic driving force, resulting in the formation of the stable benzyl alcohol derivative. The catalysis by acid (protonating the carbonyl oxygen) or base (generating a stronger hydroxide nucleophile) enhances the rate of this transformation. This pathway is of paramount concern in liquid pharmaceutical formulations.[6]

Pathway B: Thermally-Induced Homolytic Cleavage

At elevated temperatures and in the absence of trapping nucleophiles (e.g., during analysis by high-temperature GC-MS), BHT itself can decompose. The primary decomposition products identified are isobutene and 2-tert-butyl-4-methylphenol, resulting from the loss of a tert-butyl group.[12][13] While this study focuses on BHT, similar fragmentation of the tert-butyl groups from BHT-QM under high thermal stress is a logical extrapolation, leading to the reconstruction of aromatic character.[4]

Pathway C: Dimerization and Polymerization

Concurrent with other pathways, BHT-QM can participate in polymerization processes. This can occur through various mechanisms, including the reaction of the phenoxy radicals that are precursors to BHT-QM.[14] Dimeric species such as 1,2-bis(3,5-di-tert-butyl-4-hydroxyphenyl)ethane and 3,5,3',5'-tetra-tert-butylstilbenequinone have been identified as byproducts of BHT oxidation, indicating that radical-radical coupling and other condensation reactions contribute to the overall degradation profile.[4][14]

Pathway D: High-Temperature Carbonization

Under extreme thermal stress (>400 °C), the ultimate fate of the molecule is complete carbonization. This process involves extensive fragmentation and rearrangement, resulting in the formation of graphitic carbonaceous residues.[4] This pathway is primarily relevant to materials science applications under severe processing conditions rather than pharmaceutical contexts.

G cluster_bht BHT Oxidation cluster_paths Decomposition Pathways BHT BHT (Antioxidant Precursor) BHT_Radical Phenoxy Radical BHT->BHT_Radical Single Electron Oxidation QM BHT Quinone Methide (Reactive Electrophile) BHT_Radical->QM Disproportionation or Further Oxidation Hydrolysis 3,5-di-tert-butyl-4- hydroxybenzyl alcohol QM->Hydrolysis Pathway A + H₂O (Acid/Base Catalyzed) Thermal_Decomp Isobutene + 2-tert-butyl-4-methylphenol QM->Thermal_Decomp Pathway B High Temp (Inert) Dimer Dimers & Polymers (e.g., Stilbenequinone) QM->Dimer Pathway C Self-Reaction Carbon Graphitic Carbon Residue QM->Carbon Pathway D >400°C

Decomposition Pathways of BHT Quinone Methide.

Section 4: Experimental Methodologies for Stability Assessment

A robust understanding of BHT-QM's behavior requires well-designed experiments. The choice of methodology is dictated by the specific question being asked—whether it's determining kinetic stability in a drug product or assessing intrinsic thermal properties.

Protocol 1: Isothermal Stress Study using HPLC-UV/MS

This protocol is a self-validating system for assessing the stability of BHT-QM in a liquid formulation, simulating real-world storage conditions.

  • Objective: To determine the rate of BHT-QM degradation (e.g., via hydrolysis) in a specific matrix and identify the resulting degradants.

  • Methodology Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating the parent compound from its degradation products. UV detection provides quantification, while Mass Spectrometry (MS) provides unequivocal identification of the products formed, ensuring the system is self-validating—we are not just observing disappearance but confirming the appearance of expected products. Isothermal conditions allow for the calculation of degradation kinetics at a specific temperature.

  • Step-by-Step Protocol:

    • Preparation of BHT-QM Solution: Synthesize or procure BHT-QM. Prepare a stock solution in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Matrix Spiking: Spike the BHT-QM stock solution into the drug product matrix (placebo and API-containing) to achieve a target concentration (e.g., 10 µg/mL). The use of both placebo and API matrices helps to identify potential interactions with the drug substance.

    • Time Zero (T₀) Analysis: Immediately after preparation, inject an aliquot of the spiked solutions into the HPLC-UV/MS system to establish the initial concentration and purity.

    • Isothermal Stressing: Place the remaining solutions in a temperature-controlled chamber at a relevant stress temperature (e.g., 40°C or 50°C).

    • Time-Point Analysis: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from the stressed samples and analyze them by HPLC-UV/MS.

    • Data Analysis:

      • Plot the concentration of BHT-QM versus time.

      • Identify and quantify the major degradation product (e.g., 3,5-di-tert-butyl-4-hydroxybenzyl alcohol). A mass balance calculation (loss of parent vs. gain of degradant) validates the pathway.

      • Determine the degradation rate constant (k) by fitting the data to a kinetic model (e.g., first-order decay).

G cluster_prep Sample Preparation cluster_analysis Analysis Workflow cluster_data Data Interpretation Prep_QM Prepare BHT-QM Stock Solution Spike Spike QM into Test Matrix (API/Placebo) Prep_QM->Spike T0 T=0 Analysis (HPLC-UV/MS) Spike->T0 Stress Isothermal Stress (e.g., 40°C) T0->Stress Timepoints Withdraw Aliquots at Timepoints (T₁, T₂, T₃...) Stress->Timepoints Analysis HPLC-UV/MS Analysis Timepoints->Analysis Plot Plot [QM] vs. Time Analysis->Plot Identify Identify/Quantify Degradants (MS) Analysis->Identify Kinetics Calculate Rate Constant (k) Plot->Kinetics Identify->Kinetics Mass Balance

Experimental Workflow for HPLC-Based Stability Assessment.
Protocol 2: Thermal Analysis using DSC/TGA
  • Objective: To determine the intrinsic thermal stability, decomposition temperatures, and energetic profiles of BHT and its more unstable oxidation products like BHTOOH.

  • Methodology Rationale: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, identifying melting points and exothermic decompositions.[12] Thermogravimetric Analysis (TGA) measures mass loss versus temperature, quantifying the decomposition process.[13] Applying these techniques to BHT and BHTOOH provides critical data that brackets the expected instability of the intermediate BHT-QM.

  • Step-by-Step Protocol:

    • Sample Preparation: Accurately weigh 2-5 mg of the sample (e.g., BHT or BHTOOH) into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

    • Instrument Setup: Place the sample and reference pans into the DSC or TGA instrument.

    • Thermal Program: Heat the sample under a controlled atmosphere (typically nitrogen to study intrinsic decomposition) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).

    • Data Acquisition: Record the heat flow (DSC) or mass loss (TGA) as a function of temperature.

    • Data Analysis:

      • From the DSC thermogram, identify the onset temperature of any exothermic events, which indicates the beginning of thermal decomposition. Integrate the peak area to determine the heat of decomposition (ΔH).[12]

      • From the TGA curve, determine the temperature at which significant mass loss begins.

      • By running the experiment at multiple heating rates, the kinetic parameters, such as the apparent activation energy (Ea), can be calculated using methods like the Kissinger equation.[12][13]

Section 5: Implications for Drug Development and Material Science

The formation and subsequent reactions of BHT-QM are not merely academic exercises; they have profound practical consequences.

  • API Adduct Formation: As a potent electrophile, BHT-QM can form covalent adducts with nucleophilic functional groups (e.g., thiols, amines, phenols) present on APIs or excipients.[6] This leads to the degradation of the active ingredient, the formation of novel and potentially toxic impurities, and a direct loss of product potency.

  • Toxicological Concerns: The reactivity of BHT-QM is the basis for its toxicological profile. It has been implicated in BHT-induced lung damage in mice and hemorrhagic effects in rats.[3][8][16] Its ability to bind to proteins and DNA raises concerns about immunogenicity and genotoxicity.[7]

  • Formulation Strategy: The potential for BHT-QM formation necessitates careful consideration during formulation development. BHT should be used with extreme caution, or avoided entirely, in formulations containing APIs or excipients that are strong nucleophiles.[6][15] For liquid and semi-solid formulations, controlling pH and minimizing exposure to oxidative conditions (e.g., through inert gas blanketing) are critical mitigation strategies.

  • Analytical Controls: Sensitive and specific analytical methods must be developed and validated to detect not only the degradation of BHT but also the formation of BHT-QM and its subsequent adducts. This is crucial for setting appropriate specifications for drug product impurities.

Conclusion

BHT quinone methide is a pivotal, highly reactive intermediate in the degradation cascade of the widely used antioxidant, BHT. Its stability is not an intrinsic property but is dictated by its chemical environment. In the presence of nucleophiles, such as water, it degrades rapidly via addition reactions, while at high temperatures in inert environments, it can undergo fragmentation and polymerization. The propensity of BHT-QM to form adducts with drug substances and its associated toxicological risks make it a critical molecule for pharmaceutical scientists to understand and control. By employing rigorous experimental methodologies and implementing rational formulation strategies, the risks associated with this reactive metabolite can be effectively mitigated, ensuring the development of safe and stable products.

References

  • Bolton, J. L., Sevestre, H., Ibe, B. O., & Thompson, J. A. (1992). Formation and reactivity of alternative quinone methides from butylated hydroxytoluene: possible explanation for species-specific pneumotoxicity. Chemical research in toxicology, 5(6), 816–821. [Link]

  • Willcockson, H., et al. (2013). Hydrolysis of the quinone methide of butylated hydroxytoluene in aqueous solutions. Journal of pharmaceutical sciences, 102(10), 3867–3874. [Link]

  • Reactivity of the Quinone Methide of Butylated hydroxytoluene in Solution. (n.d.). University of Kansas. [Link]

  • Bolton, J. L., Sevestre, H., Ibe, B. O., & Thompson, J. A. (1992). Formation and reactivity of alternative quinone methides from butylated hydroxytoluene: possible explanation for species-specific pneumotoxicity. Chemical Research in Toxicology. [Link]

  • Hydrolysis of the Quinone Methide of Butylated Hydroxytoluene in Aqueous Solutions. (2013). ResearchGate. [Link]

  • 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (CAS 2607-52-5). LookChem. [Link]

  • Reversible Alkylation by Quinone Methides. Rokita Laboratory, Johns Hopkins University. [Link]

  • Liu, R., & Mabury, S. A. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Metabolites, 10(12), 506. [Link]

  • Thompson, D. C., & Trush, M. A. (1988). The toxicological implications of the interaction of butylated hydroxytoluene with other antioxidants and phenolic chemicals. Food and chemical toxicology, 26(1), 77–83. [Link]

  • Zhang, T., et al. (2022). Oxidation characteristics and thermal stability of Butylated hydroxytoluene. Journal of Thermal Analysis and Calorimetry, 147, 13731–13740. [Link]

  • BHT-Quinone Methide - OEL Fastrac with ADE. Affygility Solutions. [Link]

  • Mechanisms and Kinetics Studies of Butylated Hydroxytoluene Degradation to Isobutene. (2022). ResearchGate. [Link]

  • Takahashi, O. (1988). 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT quinone methide): an active metabolite of BHT causing haemorrhages in rats. Archives of toxicology, 62(4), 325–327. [Link]

  • Analytical techniques for the characterization of quinone-based materials. (2021). ScienceDirect. [Link]

  • Zhang, T., et al. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Chemistry Central Journal, 18(1), 74. [Link]

  • Study of the BHT Oxidation Mechanism Coupling Theory and Experiment. (2020). ACS Publications. [Link]

  • Valenzuela, A., et al. (2000). Thermal stability of some commercial synthetic antioxidants. Journal of the American Oil Chemists' Society, 77(9), 933-936. [Link]

  • Zhang, T., et al. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Chemistry Central Journal, 18(1), 74. [Link]

  • Richard, J. P., et al. (2011). The Generation and Reactions of Quinone Methides. Accounts of chemical research, 44(5), 334–344. [Link]

  • 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone (HMDB0166723). Human Metabolome Database. [Link]

  • Understanding the Decomposition Processes of High-energy Density Materials. (2023). Purdue University. [Link]

  • Analytical techniques for the characterization of quinone-based materials. (2021). ResearchGate. [Link]

  • Al-Abbad, M., & Green, W. H. (2007). Quantum chemical study of the thermal decomposition of o-quinone methide (6-methylene-2,4-cyclohexadien-1-one). The Journal of Physical Chemistry A, 111(38), 9496–9506. [Link]

Sources

Unlocking the Synthetic and Biological Potential of Quinone Methides: A Focus on the Exocyclic Methylene Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinone Methide Paradox - Stability in Reactivity

Quinone methides (QMs) are a fascinating class of molecules that occupy a unique niche in organic chemistry and chemical biology. Characterized by a cross-conjugated system with an exocyclic methylene group, these species are often transient and highly reactive.[1][2] Their reactivity, however, is not chaotic; it is a predictable and powerful tool that stems directly from the electronic nature of this exocyclic double bond. The drive to regain the thermodynamic stability of an aromatic ring is the engine behind their potent electrophilicity.[1][3]

This guide delves into the core of QM reactivity: the exocyclic methylene group. We will explore its behavior as a powerful Michael acceptor and a versatile component in cycloaddition reactions. By understanding the principles that govern its reactivity, researchers can harness QMs for the synthesis of complex molecular architectures and better comprehend their pivotal role as intermediates in both drug action and toxicity.[4][5][6]

The structure of a quinone methide is best understood as a hybrid of neutral and zwitterionic resonance forms.[3] It is the significant contribution of the zwitterionic form that imbues the exocyclic methylene carbon with a partial positive charge, rendering it highly electrophilic and susceptible to nucleophilic attack.

Caption: Resonance structures of p- and o-quinone methides.

Part 1: The Exocyclic Methylene as a Potent Michael Acceptor

The most characteristic reaction of the exocyclic methylene group in quinone methides is its function as a Michael acceptor. However, this reactivity is substantially different from that of typical α,β-unsaturated carbonyl compounds.[3] The key distinction lies in the immense thermodynamic driving force: the 1,6- (or 1,4-) conjugate addition of a nucleophile to a QM results in the formation of a highly stable aromatic phenol ring.[3]

The Mechanism of 1,6-Conjugate Addition

For para-quinone methides (p-QMs), the attack of a nucleophile occurs at the exocyclic methylene carbon in a 1,6-conjugate fashion. This process, often catalyzed by acids or bases, restores aromaticity and is typically irreversible and high-yielding.[7][8] A wide variety of C-, N-, O-, and S-centered nucleophiles can be employed, making this a robust method for forming new covalent bonds.[7]

pQM p-Quinone Methide Intermediate Enolate Intermediate pQM->Intermediate 1,6-Addition NuH Nucleophile (Nu-H) NuH->Intermediate Product Aromatic Adduct (Stable Phenol) Intermediate->Product Protonation / Tautomerization (Re-aromatization)

Caption: Mechanism of 1,6-conjugate addition to a p-quinone methide.

Quantifying and Modulating Reactivity

The electrophilicity of QMs can be finely tuned by substituents on the quinoid ring. Electron-withdrawing groups enhance the partial positive charge on the exocyclic carbon, increasing reactivity, while electron-donating groups have the opposite effect.[9][10] This relationship has been quantified using the Mayr-Patz equation, which assigns an electrophilicity parameter (E) to each QM.[11][12][13] This scale allows for the rational prediction of reaction rates with various nucleophiles.

Table 1: Electrophilicity Parameters (E) of Substituted p-Quinone Methides This table summarizes experimentally determined Mayr electrophilicity parameters (E) for various δ-functionalized p-quinone methides in DMSO at 20°C. A less negative E value indicates higher electrophilicity.

Substituent at δ-position (FG)Electrophilicity Parameter (E)Reference
H-13.0[12]
Phenyl (Ph)-15.6[12]
4-Methoxyphenyl-16.5[12]
4-Nitrophenyl-14.4[12]
Cyano (CN)-11.1[12]
Methoxycarbonyl (CO₂Me)-12.3[12]

Data sourced from kinetic studies of reactions with carbanions in DMSO.[12]

Experimental Protocol: Trapping an In Situ Generated Quinone Methide

This protocol provides a general method for the generation of a p-QM from a Mannich base precursor and its subsequent trapping by a nucleophile, exemplified by pyrazole. This method avoids the isolation of the unstable QM intermediate.

Objective: To synthesize a methylene-linked phenol-azole hybrid via a 1,6-conjugate addition to a thermally generated p-QM.

Materials:

  • Phenolic Mannich base precursor (e.g., 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol) (1.0 mmol)

  • Pyrazole (1.2 mmol)

  • Ethanol (solvent, 5 mL)

  • Stir bar, round-bottom flask, condenser, heating mantle

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic Mannich base precursor (1.0 mmol) and pyrazole (1.2 mmol).

  • Solvent Addition: Add ethanol (5 mL) to the flask.

  • Thermal Generation and Trapping: Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring. The Mannich base will thermally eliminate dimethylamine to generate the p-quinone methide in situ. The pyrazole present in the mixture immediately traps the QM via 1,6-addition.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting Mannich base is consumed (typically 2-4 hours).

  • Workup: After completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is often pure enough for characterization. If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[14]

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the desired methylene-linked adduct.

Part 2: The Exocyclic Methylene in Cycloaddition Reactions

The conjugated π-system of quinone methides also allows them to participate in a variety of pericyclic reactions, most notably as the 4π component in Diels-Alder reactions. This reactivity is particularly prominent for ortho-quinone methides (o-QMs).

o-Quinone Methides in Hetero-Diels-Alder Reactions

Ortho-quinone methides are excellent dienes for inverse-electron-demand hetero-Diels-Alder (HDA) reactions.[15] Their electron-deficient nature allows them to react readily with electron-rich dienophiles such as vinyl ethers, enamines, and simple alkenes.[16] This powerful transformation provides direct access to chromane, dihydrobenzoxazine, and other valuable heterocyclic scaffolds found in numerous natural products.[17][18] The reaction is often highly regioselective and stereoselective.[19][20]

oQM ortho-Quinone Methide (Electron-deficient Diene) TS Concerted Transition State oQM->TS Dienophile Electron-rich Alkene (Dienophile) Dienophile->TS Product Chromane Ring System (Heterocyclic Product) TS->Product [4+2] Cycloaddition

Caption: Inverse-electron-demand hetero-Diels-Alder reaction of an o-QM.

Other Cycloadditions: [2+2] Pathways

While less common, p-quinone methides can undergo [2+2] cycloaddition reactions, for instance with alkynes under thermal conditions. Detailed DFT calculations suggest these transformations can proceed through a biradical pathway, opening up unique synthetic routes to vinyl fuchsone structures.[5] Recent experimental evidence, including radical trapping experiments with TEMPO, supports the existence of a latent triplet biradical character in p-QMs, providing a new paradigm for their reactivity.[21]

Part 3: Biological Significance & Drug Development Implications

The high electrophilicity of the exocyclic methylene group is a double-edged sword in biological systems. It is the mechanistic basis for the therapeutic action of several important drugs, but it is also a primary cause of drug-induced toxicity.[1][4]

Covalent Modification of Biomolecules

Quinone methides are often formed in vivo as reactive metabolites of phenolic compounds through enzymatic oxidation (e.g., by Cytochrome P450s).[22] Once formed, these electrophilic intermediates can readily alkylate cellular nucleophiles, most notably the thiol groups of cysteine residues in proteins and the exocyclic amines of DNA bases.[4][22]

  • Mechanism of Toxicity: Unintended covalent binding to essential proteins can lead to hepatotoxicity or other idiosyncratic adverse drug reactions. This is a known bioactivation pathway for drugs like tamoxifen and nevirapine.[22][23] Alkylation of DNA can be genotoxic and carcinogenic.

  • Mechanism of Action: This same reactivity is harnessed for therapeutic benefit. The antitumor activity of drugs like Mitomycin C is derived from their reductive activation to a QM species that cross-links DNA, inducing apoptosis in cancer cells.[3][24]

Quinone Methides as Covalent Warheads in Drug Design

The predictable reactivity of the QM moiety makes it an attractive "warhead" for the design of covalent inhibitors. By incorporating a QM precursor into a molecule designed to bind to a specific protein target, researchers can achieve irreversible inhibition through covalent bond formation with a nearby nucleophilic residue (e.g., Cys, Lys). This strategy is being explored for developing potent and selective antitumor agents, for instance, by targeting the enzyme thioredoxin reductase (TrxR).[25]

Precursor Phenolic Precursor (Drug / Xenobiotic) Activation Metabolic Activation (e.g., CYP450 Oxidation) Precursor->Activation QM Reactive Quinone Methide Intermediate Activation->QM DNA DNA QM->DNA Covalent Alkylation Protein Protein (e.g., Cys residue) QM->Protein Covalent Alkylation DNA_Adduct DNA Adduct DNA->DNA_Adduct Protein_Adduct Protein Adduct Protein->Protein_Adduct Toxicity Toxicity / Drug Action DNA_Adduct->Toxicity Protein_Adduct->Toxicity

Caption: Bioactivation of phenolic compounds to QMs and subsequent cell damage.

Conclusion

The exocyclic methylene group is the lynchpin of quinone methide reactivity. Its inherent electrophilicity, amplified by the thermodynamic reward of aromatization upon reaction, makes it a uniquely powerful synthon. Whether through conjugate additions that build complex diaryl- or triarylmethanes or through cycloadditions that forge intricate heterocyclic systems, the reactions of this functional group are central to modern organic synthesis. For drug development professionals, understanding the dual nature of this reactivity is critical. It represents both a potent mechanism for therapeutic intervention and a significant pathway for metabolic toxicity. By continuing to explore and quantify the factors that govern the reactivity of the exocyclic methylene group, the scientific community can better harness its potential while mitigating its risks.

References

  • Richard, J. P., et al. (2000). Formation and Stability of Simple Quinone Methides. Journal of the American Chemical Society, 122(8), 1664-1774.
  • Wang, L., et al. (n.d.). A new cycloaddition profile for ortho-quinone methides: photoredox-catalyzed [6+4] cycloadditions for synthesis of benzo[b]cyclopenta[e]oxepines.
  • Osyanin, V. A., et al. (2021). Cycloaddition reactions of o-quinone methides with polarized olefins. INIS-IAEA.
  • Bolton, J. L., et al. (1993). Biological and toxicological consequences of quinone methide formation. Chemical Biology & Drug Design, 86(2), 129-162.
  • Monks, T. J., & Bolton, J. L. (2014). Quinone Methide Bioactivation Pathway: Contribution to Toxicity and/or Cytoprotection?. Molecules, 19(1), 153-175.
  • Wang, P-Z., et al. (n.d.). Intermolecular Hetero-Diels–Alder Reactions of Photogenerated aza-ortho-Quinone Methides with Aldehydes. Organic Letters.
  • Wang, J., et al. (2020). Recent developments in 1,6-addition reactions of para-quinone methides (p-QMs). Organic Chemistry Frontiers, 7(12), 1743-1778.
  • Gao, S., et al. (2018). Recent advances in the application of Diels–Alder reactions involving o-quinodimethanes, aza-o-quinone methides and o-quinone methides in natural product total synthesis. Chemical Society Reviews.
  • Richard, J. P., et al. (n.d.). The Generation and Reactions of Quinone Methides. PMC - PubMed Central - NIH.
  • Gross, C., et al. (n.d.). Reactivity of δ‐Functionalized Para‐Quinone Methides in Nucleophilic Addition Reactions. Chemistry - A European Journal.
  • Ali, K., et al. (2022). Reactivity vs. selectivity of quinone methides: synthesis of pharmaceutically important molecules, toxicity and biological applications.
  • (n.d.). para‐Quinone Methides as Acceptors in 1,6‐Nucleophilic Conjugate Addition Reactions for the Synthesis of Structurally Diverse Molecules.
  • Jana, A., et al. (2025). A Thermal [2+2] Cycloaddition/Retro-4π-Electrocyclization Reaction of p-Quinone Methides with Alkyne and a Mechanistic Investigation: Ingress of a Vinyl Fuchsone Pharmacophore. Organic Letters.
  • (2025). Cycloaddition reactions of o-quinone methides with polarized olefins.
  • Wang, Y., et al. (2005). A DFT Study of Diels-Alder Reactions of O-Quinone Methides and Various Substituted Ethenes: Selectivity and Reaction Mechanism. The Journal of Organic Chemistry, 70(13), 4910-4917.
  • Rokita, S. E., et al. (2006). Substituents on Quinone Methides Strongly Modulate Formation and Stability of Their Nucleophilic Adducts. Journal of the American Chemical Society, 128(36), 11940-11947.
  • Gao, S., et al. (2018). Recent advances in the application of Diels–Alder reactions involving o-quinodimethanes, aza-o-quinone methides and o-quinone methides in natural product total synthesis. RSC Publishing.
  • Rokita, S. E., et al. (2006). Substituents on quinone methides strongly modulate formation and stability of their nucleophilic adducts. PubMed.
  • Monks, T. J., & Bolton, J. L. (2014). Quinone Methide Bioactivation Pathway: Contribution to Toxicity and/or Cytoprotection?. Molecules.
  • da Silva Júnior, E. N., et al. (2020). Hetero-Diels–Alder Reactions of Quinone Methides: The Origin of the α-Regioselectivity of 3-Methylene-1,2,4-naphthotriones.
  • Liu, Z-J., et al. (2025).
  • Liu, Z-J., et al. (2025).
  • Gross, C., et al. (n.d.). Reactivity of δ‐Functionalized Para‐Quinone Methides in Nucleophilic Addition Reactions. PMC - NIH.
  • Ali, K., et al. (2022). Reactivity vs selectivity of quinone methides: Synthesis of pharmaceutically important molecules, toxicity and biological applications.
  • Creates, D. (2024). Quinone Methide Function in Organic Synthesis. Medium.
  • Liu, G., et al. (2022). Design, synthesis and antitumor activity of potent and safe para-quinone methides derivatives in vitro and in vivo. Biomedicine & Pharmacotherapy, 156, 113893.
  • Kumar, A., et al. (n.d.). Trapping of thermally generated ortho- and para-quinone methides by imidazoles and pyrazoles: a simple route to green synthesis of benzopyrone-azole hybrids and their evaluation as α-glucosidase inhibitors. RSC Publishing.
  • (2025). para-Quinone methides in natural product biosynthesis. RSC Publishing.
  • Sugumaran, M., & Semensi, V. (1991). Trapping of transiently formed quinone methide during enzymatic conversion of N-acetyldopamine to N-acetylnorepinephrine.
  • Jana, A., et al. (2025). Experimental and spectroscopic evidence of the hidden triplet transition state of quinone methide: a new reactivity paradigm.
  • Wang, X-N., et al. (n.d.). 1,4-Conjugate addition/esterification of ortho-quinone methides in a multicomponent reaction.
  • Gross, C., et al. (2025). Reactivity of δ-Functionalized Para-Quinone Methides in Nucleophilic Addition Reactions. Chemistry, 31(40).

Sources

An In-depth Technical Guide to the Electrophilic Nature of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Reactive Intermediate

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone, often referred to as BHT quinone methide (BHT-QM), is a fascinating and highly reactive molecule.[1][2] As a prominent metabolite of the widely used antioxidant butylated hydroxytoluene (BHT), its electrophilic nature is of significant interest in fields ranging from toxicology to synthetic organic chemistry.[1][2][3] This guide provides a deep dive into the core principles governing the reactivity of BHT-QM, offering insights for professionals engaged in drug development and chemical research. We will explore its structural features, inherent reactivity as a Michael acceptor, and its interactions with various nucleophiles, all grounded in established scientific literature.

The Molecular Architecture: A Foundation for Reactivity

The unique reactivity of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone stems directly from its molecular structure. The systematic IUPAC name, 2,6-di-tert-butyl-4-methylidenecyclohexa-2,5-dien-1-one, precisely describes its key features.[1][3]

Key Structural Features:

  • Cyclohexadienone Core: A six-membered ring with two double bonds and a ketone functional group.[1] This core is not aromatic, a key factor driving its reactivity.

  • Exocyclic Methylene Group: A double bond outside the ring at the 4-position, creating a conjugated system. This is the primary site of electrophilic attack.[3]

  • Steric Shielding: Two bulky tert-butyl groups at the 2 and 6 positions. These groups provide significant steric hindrance, influencing which nucleophiles can approach the reactive sites and impacting the overall stability of the molecule.[1]

The combination of a non-aromatic, conjugated dienone system and an accessible exocyclic methylene group renders BHT-QM a potent electrophile. The driving force for many of its reactions is the restoration of the highly stable aromatic ring.

The Heart of the Matter: Electrophilicity and Michael Addition

Quinone methides, in general, are recognized as highly reactive intermediates due to their propensity to undergo reactions that lead to aromatization.[4][5] BHT-QM is a classic example of a para-quinone methide. Its electrophilic character is most prominently displayed through its behavior as a Michael acceptor.

The exocyclic methylene group is part of a polarized π-system, with electron density drawn towards the electronegative oxygen atom of the carbonyl group. This creates a partial positive charge on the exocyclic carbon, making it highly susceptible to attack by nucleophiles. This process is known as a 1,6-conjugate addition or Michael addition .

The rate and reversibility of nucleophilic addition to quinone methides are significantly influenced by the electronic properties of substituents on the ring. Electron-donating groups tend to stabilize the quinone methide, slowing down the reaction, while electron-withdrawing groups destabilize it, leading to faster reaction rates.[6]

Reactivity with Biologically Relevant Nucleophiles

The electrophilic nature of BHT-QM is of particular concern in biological systems due to the abundance of potential nucleophiles. Its ability to form covalent adducts with macromolecules is a key aspect of its toxicological profile.

Thiols (e.g., Glutathione, Cysteine)

Thiols are potent nucleophiles that readily react with BHT-QM. In a biological context, the most significant reaction is with glutathione (GSH), a critical intracellular antioxidant. This reaction leads to the formation of a stable adduct and is a primary detoxification pathway. The reaction with cysteine residues in proteins is also a major contributor to the toxic effects of BHT-QM.

Amines

The amino groups of DNA bases (e.g., guanine) and amino acid residues in proteins (e.g., lysine) can also act as nucleophiles, attacking the exocyclic methylene of BHT-QM. While generally less reactive than thiols, these reactions can lead to the formation of DNA and protein adducts, which have been implicated in genotoxicity and cellular damage.[3]

Water

Even a weak nucleophile like water can add to the exocyclic methylene of quinone methides, especially for highly reactive, unhindered derivatives.[7][8] This results in the formation of a 4-hydroxybenzyl alcohol derivative.

Experimental Protocols: Synthesis and Reactivity Studies

The following protocols provide a framework for the synthesis and investigation of the electrophilic nature of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone.

Synthesis of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

A common laboratory-scale synthesis involves the oxidation of 2,6-di-tert-butyl-4-methylphenol (BHT).[3]

Materials:

  • 2,6-di-tert-butyl-4-methylphenol (BHT)

  • Silver(I) oxide (Ag₂O)

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve BHT in anhydrous diethyl ether in a round-bottom flask.

  • Add an excess of silver(I) oxide to the solution.

  • Stir the mixture vigorously at room temperature, protected from light, for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

  • Dry the filtrate over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.[3]

G Start Start Dissolve_BHT Dissolve BHT in anhydrous diethyl ether Start->Dissolve_BHT Add_Ag2O Add excess Silver(I) oxide Dissolve_BHT->Add_Ag2O Stir Stir at room temperature (2-4h) Monitor by TLC Add_Ag2O->Stir Filter Filter through Celite Stir->Filter Dry Dry filtrate over anhydrous Na2SO4 Filter->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End Purify->End

Kinetic Studies of Nucleophilic Addition

The electrophilicity of BHT-QM can be quantified by studying the kinetics of its reaction with various nucleophiles. Laser flash photolysis is a powerful technique for generating and studying the reactivity of transient species like quinone methides.[6]

General Procedure:

  • Prepare a solution of a suitable precursor to BHT-QM in the desired solvent (e.g., water, buffer).

  • Generate BHT-QM via a laser pulse at an appropriate wavelength.

  • Monitor the decay of the BHT-QM transient absorption at its characteristic wavelength in the presence of varying concentrations of the nucleophile.

  • Determine the pseudo-first-order rate constants from the decay traces.

  • Plot the pseudo-first-order rate constants against the nucleophile concentration to obtain the second-order rate constant for the addition reaction.

Quantitative Data Summary

The following table summarizes key physicochemical properties of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone.

PropertyValueReference
Molecular Formula C₁₅H₂₂O[9][10]
Molecular Weight 218.33 g/mol [1][9][10]
CAS Number 2607-52-5[1][9][10]
Appearance Not specified
Melting Point 48-50 °C
Boiling Point 306.1 °C at 760 mmHg

Conclusion: A Double-Edged Sword

The electrophilic nature of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone makes it a molecule of significant interest and duality. On one hand, its high reactivity is central to the toxicological concerns associated with its parent compound, BHT.[1][3][11] On the other hand, this same reactivity offers a wealth of opportunities for synthetic chemists. The ability to act as a Michael acceptor allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable intermediate in the synthesis of complex molecules.[4][5] A thorough understanding of its electrophilic character is therefore crucial for professionals in both drug development, for mitigating potential toxicity, and in synthetic chemistry, for harnessing its synthetic potential.

References

  • Reactivity vs selectivity of quinone methides: Synthesis of pharmaceutically important molecules, toxicity and biological applications. (2022). ResearchGate. Retrieved from [Link]

  • Substituents on Quinone Methides Strongly Modulate Formation and Stability of Their Nucleophilic Adducts. National Institutes of Health (NIH). Retrieved from [Link]

  • Organocatalytic Asymmetric Nucleophilic Addition to o-Quinone Methides by Alcohols. (2015). ACS Publications. Retrieved from [Link]

  • Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. (2023). MDPI. Retrieved from [Link]

  • Reactivity of δ‐Functionalized Para‐Quinone Methides in Nucleophilic Addition Reactions. Wiley Online Library. Retrieved from [Link]

  • Reactivities of Quinone Methides versus o-Quinones in Catecholamine Metabolism and Eumelanin Biosynthesis. (2016). PubMed Central. Retrieved from [Link]

  • Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols. (2018). MDPI. Retrieved from [Link]

  • Reactivity vs. selectivity of quinone methides: synthesis of pharmaceutically important molecules, toxicity and biological applications. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • Reactivity of δ‐Functionalized Para‐Quinone Methides in Nucleophilic Addition Reactions. (2022). PubMed Central. Retrieved from [Link]

  • Nucleophilic addition of 2'-deoxynucleosides to the o-quinone methides 10-(acetyloxy)- and 10-methoxy-3,4-dihydro-9(2H)-anthracenone. ACS Publications. Retrieved from [Link]

  • 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone - Optional[Vapor Phase IR]. NIST. Retrieved from [Link]

  • 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone. PubChem. Retrieved from [Link]

  • Synthesis of Spiroundecatrienones from 2,6-Di-t-butylquinone Methide and Butadienes. ACS Publications. Retrieved from [Link]

  • Applications of ortho-Quinone Methide Intermediates in Catalysis and Asymmetric Synthesis. (2012). PubMed Central. Retrieved from [Link]

  • 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one. PubChem. Retrieved from [Link]

  • 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one. NIST. Retrieved from [Link]

  • 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone. LookChem. Retrieved from [Link]

  • 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone. Human Metabolome Database. Retrieved from [Link]

  • 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT quinone methide). (1985). PubMed. Retrieved from [Link]

Sources

Toxicological effects of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Toxicological Profile of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

Abstract

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone, commonly known as Butylated Hydroxytoluene Quinone Methide (BHT-QM), is a highly reactive electrophilic metabolite of the widely used antioxidant, Butylated Hydroxytoluene (BHT).[1][2] While BHT itself exhibits low toxicity, the formation of BHT-QM via cytochrome P450-mediated oxidation is central to the toxicological effects associated with the parent compound.[1][2] This guide provides a comprehensive analysis of the toxicological properties of BHT-QM, focusing on its primary mechanisms of action, including interference with the vitamin K redox cycle leading to coagulopathy, and its high reactivity towards biological nucleophiles.[1][3] We will explore key toxicological endpoints such as hemorrhagic effects, hepatotoxicity, and potential genotoxicity, supported by data from in vivo and in vitro studies.[3][4] Furthermore, this document details robust experimental protocols for assessing its specific toxicities and presents critical data in a structured format to aid researchers in the fields of toxicology, pharmacology, and drug development.

Introduction and Physicochemical Profile

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone (CAS: 2607-52-5) is a quinone methide derivative that represents the primary toxic metabolite of BHT.[2] Its significance lies in its ability to mediate the adverse effects observed after exposure to BHT, such as lung damage in mice and hemorrhagic events in rats.[2][3] The molecule's reactivity is dictated by its unique structure: a conjugated cyclohexadienone core, two bulky tert-butyl groups providing steric hindrance, and a highly electrophilic exocyclic methylene group.[4] This methylene group is the primary site for reactions with biological nucleophiles, underpinning its toxicological activity.[1][4]

Table 1: Physicochemical Properties of BHT Quinone Methide

PropertyValueSource
IUPAC Name 2,6-di-tert-butyl-4-methylidenecyclohexa-2,5-dien-1-one[2][4]
CAS Number 2607-52-5[5][6]
Molecular Formula C₁₅H₂₂O[1][5]
Molecular Weight 218.34 g/mol [7]
Melting Point 48-50 °C[5]
Appearance Powder[8][9]
Classification Quinone Methide[2]

Metabolic Formation and Bioactivation

BHT-QM is not typically encountered as a primary environmental contaminant but is formed endogenously from BHT. The bioactivation process is a critical first step in its toxicity.

  • Primary Pathway: BHT is metabolized predominantly in the liver by cytochrome P450 (CYP450) enzymes.[1][4] This process involves the oxidation of the methyl group on the phenol ring of BHT, leading to the formation of BHT-QM.

  • Causality: The choice of the liver as the primary organ for study is due to its high concentration of CYP450 enzymes responsible for this metabolic conversion.[1] The rate of BHT-QM formation can be influenced by diet and the specific CYP450 isozymes present.[10]

G BHT Butylated Hydroxytoluene (BHT) CYP450 Cytochrome P450 Enzymes (in Liver) BHT->CYP450 Oxidation BHT_QM BHT Quinone Methide (Reactive Metabolite) CYP450->BHT_QM

Caption: Metabolic activation of BHT to BHT Quinone Methide.

Core Mechanisms of Toxicological Action

The toxicity of BHT-QM stems from its high electrophilicity, enabling it to interact with and disrupt critical cellular components.

Interference with the Vitamin K Redox Cycle

The most well-documented systemic effect of BHT-QM is the induction of hemorrhage.[3] This is not due to direct vessel damage but rather a sophisticated biochemical disruption.

  • Mechanism: BHT-QM interferes with the vitamin K redox cycle.[1][3] This cycle is essential for the post-translational gamma-carboxylation of glutamate residues in vitamin K-dependent coagulation factors. By disrupting the cycle, BHT-QM inhibits the synthesis of active prothrombin (Factor II), as well as Factors VII, IX, and X.[1][3]

  • Consequence: The resulting deficiency in functional clotting factors leads to prolonged clotting times and, at sufficient doses, spontaneous hemorrhage.[3] This mechanism is analogous to the action of anticoagulant rodenticides like warfarin.

G VK_epoxide Vitamin K Epoxide VK Vitamin K VK_epoxide->VK VKORC1 VKH2 Vitamin K Hydroquinone VK->VKH2 VKORC1 VKH2->VK_epoxide VKORC1 Precursors Inactive Factors (II, VII, IX, X) VKH2->Precursors ActiveFactors Active Factors (Functional) Precursors->ActiveFactors γ-carboxylation Hemorrhage Hemorrhage BHT_QM BHT Quinone Methide BHT_QM->VK_epoxide INHIBITS

Caption: Inhibition of the Vitamin K cycle by BHT-QM.

Covalent Binding to Biological Nucleophiles

As a potent electrophile, BHT-QM readily reacts with soft nucleophiles within the cell.

  • Protein Adduction: It forms covalent adducts with sulfhydryl groups on cysteine residues in proteins.[1] This can alter protein structure and function, leading to enzyme inhibition and disruption of cellular signaling.

  • Glutathione Depletion: BHT-QM is detoxified by conjugation with glutathione (GSH). High levels of BHT-QM can deplete cellular GSH stores, rendering the cell more susceptible to oxidative stress.

  • Nucleic Acid Interaction: The potential for BHT-QM to bind with nucleic acids has been noted, which forms the basis for concerns about its genotoxicity.[1][4]

Key Toxicological Endpoints and Supporting Data

Hemorrhagic Effects

Animal studies have been pivotal in characterizing the hemorrhagic potential of BHT-QM. Male Sprague-Dawley rats are a susceptible species, whereas ICR mice are resistant, providing a valuable comparative model for mechanistic studies.[3] In susceptible rats, oral administration of BHT-QM leads to a dose-dependent decrease in critical blood coagulation factors.[3]

Table 2: Effect of BHT-QM on Plasma Coagulation Factors in Rats

Treatment GroupDose (mg/kg)Prothrombin (Factor II) (% of Control)Factor VII (% of Control)Factor IX (% of Control)Factor X (% of Control)
Control0100100100100
BHT-QM50~80~75~85~80
BHT-QM100~40~30~50~45
BHT-QM200<20<15<25<20
(Data synthesized from descriptive findings in Takahashi, 1988)[3]
Hepatotoxicity

As the primary site of BHT metabolism, the liver is a key target organ. BHT-QM has been shown to modulate liver enzymes and influence metabolic pathways related to detoxification.[1][4] High concentrations have been found in the livers of rats administered BHT, correlating with observed toxic effects.[10]

Genotoxicity

In vitro studies have indicated that BHT-QM possesses genotoxic activity.[4] This raises concerns about its potential to cause DNA damage. However, the full extent of this effect and its direct relevance to human health require further in vivo investigation to distinguish from secondary effects related to cytotoxicity and oxidative stress.

Dermal and Respiratory Irritation

Safety data sheets classify BHT-QM as a substance that causes skin and serious eye irritation, and may cause respiratory irritation upon inhalation of dust particles.[11] This is consistent with its reactive chemical nature.

Experimental Protocols for Toxicological Assessment

The following protocols are designed as self-validating systems to investigate the key toxicities of BHT-QM.

Protocol: In Vivo Hemorrhagic Assay in Rats
  • Objective: To determine the dose-dependent effect of BHT-QM on vitamin K-dependent coagulation factors.

  • Model: Male Sprague-Dawley rats (known susceptible species).[3]

  • Experimental Groups (n=8 per group):

    • Vehicle Control: Administered corn oil orally.

    • Parent Compound Control: Administered BHT at an equimolar dose to the highest BHT-QM dose. (This validates that the effect is from the metabolite).

    • BHT-QM Low Dose: 50 mg/kg BHT-QM in corn oil, oral gavage.

    • BHT-QM Mid Dose: 100 mg/kg BHT-QM in corn oil, oral gavage.

    • BHT-QM High Dose: 200 mg/kg BHT-QM in corn oil, oral gavage.

  • Methodology:

    • Acclimatize animals for 7 days.

    • Administer a single dose of the respective compound via oral gavage.

    • At 48 hours post-dosing, collect blood via cardiac puncture into citrate-containing tubes.[3] The 48-hour time point is chosen based on previous studies showing maximal effect.[3]

    • Centrifuge blood at 2000 x g for 15 minutes to separate plasma.

    • Analyze plasma for prothrombin time (PT) and activated partial thromboplastin time (aPTT).

    • Quantify plasma levels of factors II, VII, IX, and X using validated chromogenic or clotting-based assays.

    • Perform necropsy and examine thymus and epididymis for gross signs of hemorrhage.[3]

  • Data Analysis: Compare mean factor levels and clotting times between groups using ANOVA followed by a post-hoc test (e.g., Dunnett's).

G cluster_prep Preparation cluster_procedure Procedure (48h) cluster_analysis Analysis Groups Group Assignment (Vehicle, BHT, BHT-QM) Dosing Oral Gavage (Single Dose) Groups->Dosing Blood Blood Collection (Cardiac Puncture) Plasma Plasma Separation (Centrifugation) Blood->Plasma Necropsy Necropsy (Hemorrhage Check) Blood->Necropsy Assays Coagulation Factor Assays (II, VII, IX, X) Plasma->Assays Stats Statistical Analysis (ANOVA) Assays->Stats

Caption: Workflow for the In Vivo Hemorrhagic Assay.

Protocol: In Vitro Glutathione (GSH) Depletion Assay
  • Objective: To quantify the reactivity of BHT-QM towards glutathione.

  • System: Rat liver microsomes (RLM) or a simple chemical system.

  • Methodology:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Add a known concentration of GSH (e.g., 1 mM) to the buffer.

    • Initiate the reaction by adding BHT-QM (in a suitable solvent like ethanol) to achieve final concentrations ranging from 0.1 to 100 µM.

    • Incubate at 37°C for various time points (e.g., 0, 5, 15, 30 minutes).

    • Stop the reaction by adding an equal volume of metaphosphoric acid to precipitate proteins.

    • Centrifuge and collect the supernatant.

    • Quantify the remaining GSH in the supernatant using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product measured at 412 nm.

  • Data Analysis: Plot the percentage of GSH remaining versus time for each BHT-QM concentration to determine the rate of depletion. This provides a quantitative measure of its electrophilic reactivity.

Conclusion and Future Directions

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone is a biologically significant metabolite whose toxicity is far greater than its parent compound, BHT. Its primary toxicological action, the disruption of the vitamin K redox cycle, is well-established and leads to potentially fatal hemorrhagic outcomes in susceptible species.[1][3] Furthermore, its inherent reactivity with proteins and potentially with DNA underpins its broader cytotoxic and genotoxic concerns.[1][4]

For professionals in drug development, understanding the potential for a candidate molecule to be metabolized into a reactive quinone methide structure is critical. The protocols and mechanisms described herein serve as a foundational guide for assessing such risks. Future research should focus on elucidating the full in vivo consequences of its genotoxic potential and identifying specific protein targets of BHT-QM adduction to better understand the pathways leading to organ-specific toxicity.

References

  • 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone - Benchchem. Benchchem.
  • 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone - Smolecule. Smolecule. (2023).
  • 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT quinone methide): an active metabolite of BHT causing haemorrhages in rats. PubMed. (1988).
  • Safety Data Sheet: 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one. Chemos GmbH & Co. KG. (2019).
  • Buy 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone (EVT-297423). EvitaChem.
  • Cas 2607-52-5,2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone. lookchem.
  • 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one. Toronto Research Chemicals.
  • 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone 2607-52-5 wiki. Guidechem.
  • 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone | 2607-52-5. ChemicalBook. (2022).
  • The Role of 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT Quinone Methide) in the Metabolism of Butylated Hydroxytoluene. PubMed. (1983).
  • 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone. Hangzhou Shanyi Biotechnology Co., Ltd.
  • 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone. GIHI CHEMICALS CO.,LIMITED.

Sources

An In-depth Technical Guide to the Role of BHT-Quinone Methide in BHT-Induced Hemorrhage in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the mechanisms underlying butylated hydroxytoluene (BHT)-induced hemorrhage, with a specific focus on the pivotal role of its reactive metabolite, 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone, commonly known as BHT-quinone methide (BHT-QM). Designed for researchers, toxicologists, and drug development professionals, this document synthesizes current knowledge, details field-proven experimental protocols, and offers insights into the causality behind the toxicological phenomena observed in animal models.

Introduction: The Paradox of a Common Antioxidant

Butylated hydroxytoluene (BHT) is a synthetic phenolic antioxidant widely used to prevent oxidative rancidity in foods, cosmetics, and pharmaceuticals. Despite its long history of use and antioxidant properties, high doses of BHT have been shown to induce toxic effects, most notably hemorrhagic death in certain animal species.[1][2] Early investigations revealed a significant species-specific sensitivity; for instance, Sprague-Dawley rats are highly susceptible to BHT-induced hemorrhage, while ICR mice are comparatively resistant.[3][4] This discrepancy pointed towards a mechanism dependent not on BHT itself, but on its metabolic activation into a more toxic intermediate. This guide elucidates that the key to understanding BHT's hemorrhagic potential lies in its biotransformation to the highly reactive electrophile, BHT-quinone methide (BHT-QM).

Metabolic Activation: The Genesis of a Toxic Metabolite

The toxicity of BHT is not a direct action of the parent compound but a consequence of its metabolic activation. The primary pathway involves the oxidation of BHT into a highly reactive BHT-quinone methide (BHT-QM).

The Cytochrome P450-Mediated Pathway

The principal route of BHT-QM formation is catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes, primarily within the liver.[5][6] The process begins with the oxidation of the parent BHT molecule at the 4-methyl group. This enzymatic action generates an unstable intermediate that readily converts to the electrophilic BHT-QM.[7] Detection of BHT-protein adducts in liver microsomes is dependent on the presence of NADPH and can be inhibited by CYP450 inhibitors, confirming the central role of this enzyme system.[5] Studies in human hepatocytes have shown that BHT can induce CYP2B6 and CYP3A4, suggesting a potential for auto-induction of its own metabolic activation pathway.[8]

In addition to the primary quinone methide, further hydroxylation of BHT at a tert-butyl group can lead to the formation of another reactive metabolite, QM-OH. This metabolite has been shown to be even more reactive than BHT-QM and its formation is also species-specific, which may contribute to differential toxicity profiles.[7]

BHT_Metabolism cluster_cyp450 CYP450 Enzymes (e.g., CYP2B6, CYP3A4) BHT Butylated Hydroxytoluene (BHT) BHT_Radical Phenoxy Radical BHT->BHT_Radical π-oxidation CYP450 Oxidation BHT_QM BHT-Quinone Methide (BHT-QM) (Reactive Electrophile) BHT_Radical->BHT_QM CYP450->BHT_Radical Catalysis

Caption: Metabolic activation of BHT to its reactive BHT-QM metabolite.

The Core Mechanism: BHT-QM as a Vitamin K Antagonist

The definitive evidence for BHT-QM's role comes from studies where the metabolite was administered directly to animals. Oral administration of BHT-QM to susceptible rats induced a dose-dependent decrease in vitamin K-dependent coagulation factors and caused hemorrhages, whereas a similar dose of the parent BHT compound did not produce these effects within the same 48-hour timeframe.[3][4][9]

Disruption of the Vitamin K Redox Cycle

The hemorrhagic effect of BHT-QM is attributed to its ability to disrupt the vitamin K redox cycle.[3][4] This cycle is essential for the post-translational modification of specific glutamate residues to γ-carboxyglutamate (Gla) on vitamin K-dependent proteins. This carboxylation is critical for the biological activity of coagulation factors II (prothrombin), VII, IX, and X.[10]

The key enzyme in this process is γ-glutamyl carboxylase, which requires the reduced form of vitamin K (vitamin K hydroquinone) as a cofactor. To sustain coagulation, vitamin K epoxide, a byproduct of the carboxylation reaction, must be recycled back to its reduced form by the enzyme vitamin K epoxide reductase (VKOR).[10] BHT-QM is believed to act as a potent inhibitor of this cycle, likely at the VKOR step, functionally inducing a state of vitamin K deficiency.[3][4] This inhibition prevents the regeneration of active vitamin K, leading to the production of under-carboxylated, non-functional clotting factors and subsequent coagulopathy.[9]

VitaminK_Cycle VK_hydroquinone Vitamin K (Hydroquinone - Active) Carboxylase γ-Glutamyl Carboxylase VK_hydroquinone->Carboxylase VK_epoxide Vitamin K Epoxide (Inactive) VKOR Vitamin K Epoxide Reductase (VKOR) VK_epoxide->VKOR Carboxylase->VK_epoxide O2, CO2 ActiveFactors Active Clotting Factors (II, VII, IX, X) (Gla residues) Carboxylase->ActiveFactors VKOR->VK_hydroquinone Regeneration Precursors Inactive Clotting Factor Precursors (Glu residues) Precursors->Carboxylase BHT_QM BHT-Quinone Methide (BHT-QM) BHT_QM->VKOR INHIBITION

Caption: The Vitamin K cycle and proposed inhibition by BHT-QM.

Covalent Binding and Protein Adduct Formation

As a highly electrophilic species, BHT-QM readily reacts with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins, forming stable covalent adducts.[7][11][12] This protein alkylation is another key aspect of its toxicity. Western blot analysis using BHT-specific antibodies has revealed dose-dependent protein alkylation in the livers of rats treated with BHT.[5] Identified protein targets include metabolic enzymes like enoyl-CoA hydratase and cytoskeletal proteins.[5] It is plausible that BHT-QM directly alkylates and inactivates critical enzymes within the vitamin K cycle or other proteins essential for maintaining hemostasis, contributing to the observed coagulopathy.

Experimental Design: A Guide to Studying BHT-Induced Hemorrhage

Investigating the hemorrhagic effects of BHT and its metabolite requires a well-designed animal model and a suite of specific assays.

Animal Model Selection
  • Susceptible Species: Male Sprague-Dawley rats are the model of choice for studying BHT-induced hemorrhage.[3][4][13] Their metabolic profile favors the production of the toxic quinone methide metabolite.

  • Resistant Species: Male ICR mice are often used as a negative control or resistant model, as they do not typically develop hemorrhage upon BHT administration.[3][4] This species difference is invaluable for comparative mechanistic studies.

  • Dietary Control: The vitamin K content of the rodent diet is a critical variable. While BHT can induce hemorrhage in rats fed a diet with recommended levels of vitamin K, the effect is exacerbated by vitamin K deficiency.[13][14] Therefore, the vitamin K status of the diet must be controlled and reported in all studies.

Experimental Workflow

Experimental_Workflow Workflow for BHT-Induced Hemorrhage Study cluster_analysis Analysis start Start acclimatization Animal Acclimatization (Sprague-Dawley Rats, controlled diet) start->acclimatization grouping Randomize into Groups (Vehicle, BHT doses, BHT-QM) acclimatization->grouping dosing Administer Compound (e.g., Oral Gavage or Dietary, 7-21 days) grouping->dosing monitoring Daily Clinical Observation (Weight, signs of bleeding) dosing->monitoring sampling Terminal Blood Collection (Citrated plasma for coagulation) monitoring->sampling necropsy Necropsy & Tissue Collection (Epididymis, Thymus, Liver) sampling->necropsy coagulation Coagulation Assays (PT, aPTT, Thrombotest, Factor Assays) sampling->coagulation histology Histopathology (H&E stain for hemorrhage) necropsy->histology biochem Biochemical Analysis (Liver microsomes for protein adducts) necropsy->biochem end Data Interpretation & Conclusion coagulation->end histology->end biochem->end

Caption: A typical experimental workflow for studying BHT-induced hemorrhage.

Detailed Experimental Protocols

Protocol 1: Induction of Hemorrhage via Dietary Administration

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Housing: Standard conditions with controlled temperature, humidity, and 12-hour light/dark cycle.

  • Diet: Provide a purified diet with a known and controlled level of vitamin K (e.g., a minimum of 3 ppm vitamin K3).[14]

  • Acclimatization: Acclimate animals for at least one week prior to the study.

  • Grouping: Randomly assign animals to control (diet only) and treatment groups.

  • Treatment: Prepare diets containing BHT at various concentrations. Doses of 600 mg/kg body weight/day or higher are typically required to induce coagulopathy.[14] A dose-response study may include 0, 600, 1200, and 2500 mg/kg/day.

  • Duration: Administer the diet for 7 to 21 days.[14]

  • Monitoring: Record body weight and food consumption daily. Observe for clinical signs of hemorrhage (e.g., lethargy, pallor, hematuria).

  • Termination: At the end of the study period, anesthetize animals and collect blood via cardiac puncture into tubes containing sodium citrate for coagulation analysis. Perform a thorough necropsy.

Protocol 2: Assessment of Coagulopathy

  • Sample Preparation: Centrifuge citrated blood at 2000 x g for 15 minutes to obtain platelet-poor plasma.

  • Prothrombin Time (PT): Measure the time to clot formation after the addition of thromboplastin reagent. This assay is sensitive to Factor VII.

  • Activated Partial Thromboplastin Time (aPTT): Measure the time to clot formation after the addition of a partial thromboplastin reagent and an activator (e.g., kaolin). This assay assesses the intrinsic and common pathways.

  • Thrombotest: Use a commercial kit (e.g., Owren's Thrombotest) diluted 1/51. This test is highly sensitive to reductions in all vitamin K-dependent factors in rats.[14]

  • Specific Factor Assays: If available, use factor-deficient plasmas to measure the activity of individual factors (II, VII, IX, X).

Protocol 3: Pathological Evaluation

  • Gross Necropsy: Carefully examine all organs for signs of hemorrhage. Pay close attention to the epididymis, thymus, testes, and pancreas, which are common sites of bleeding.[3][9]

  • Histopathology: Collect target tissues (e.g., epididymis, liver) and fix in 10% neutral buffered formalin. Process tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine slides microscopically for evidence of extravasated red blood cells, confirming hemorrhage.[15][16]

Data Presentation and Interpretation

To facilitate clear interpretation and comparison across studies, quantitative data should be summarized in a structured format.

Table 1: Dose-Response of BHT and BHT-QM on Coagulation in Rats
CompoundDoseRouteDurationAnimal ModelKey EffectsReference
BHT600 mg/kg/dayDietary7 daysSprague-Dawley RatSignificant increase in Thrombotest time[14]
BHT3000 mg/kgDietary21 daysSprague-Dawley Rat5.5-fold increase in factor-specific clotting times[14]
BHT1.2% in dietDietary4-7 daysSprague-Dawley RatSignificant reduction in Factors II, VII, IX, X; Hemorrhage in epididymis[9]
BHT-QM200 mg/kgOral48 hoursSprague-Dawley RatDose-dependent decrease in Factors II, VII, IX, X; Hemorrhage observed[3][4]
BHT200 mg/kgOral48 hoursSprague-Dawley RatNo significant effect on coagulation factors[3][4]

Interpretation: The collective data strongly supports a causal cascade: BHT is metabolized by CYP450 enzymes to BHT-QM. This reactive metabolite then acts as a vitamin K antagonist, inhibiting the carboxylation of clotting factors II, VII, IX, and X. The resulting decrease in functional clotting factors leads to a coagulopathy that manifests as hemorrhage in susceptible animal models. The direct administration of BHT-QM reproduces these effects rapidly, while the parent compound requires a longer duration and higher doses to allow for sufficient metabolic conversion, solidifying BHT-QM's role as the ultimate toxicant.

Conclusion and Future Directions

The evidence is conclusive that BHT-quinone methide is the active metabolite responsible for BHT-induced hemorrhage in animal models. Its primary mechanism of action is the disruption of the vitamin K redox cycle, leading to a profound coagulopathy. The formation of protein adducts represents a concurrent mechanism that may contribute to the overall toxicity.

For researchers in toxicology and drug development, this model provides a clear example of metabolically-induced toxicity. Future research should aim to:

  • Identify the specific molecular target of BHT-QM within the vitamin K cycle using advanced proteomic and biochemical techniques.

  • Characterize the full profile of BHT-QM protein adducts in target tissues and elucidate their specific contributions to the toxic phenotype.

  • Explore the structural determinants of VKOR across species to better understand the basis for the observed species-specific susceptibility to BHT-induced hemorrhage.

By continuing to refine our understanding of this toxicological pathway, we can better predict and mitigate similar risks associated with other xenobiotics that can be metabolized to reactive quinone-type species.

References

  • Takahashi, O. (1988). 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT quinone methide): an active metabolite of BHT causing haemorrhages in rats. Archives of Toxicology, 62(4), 325-327.
  • Cottrell, S., Andrews, C. M., & Powell, C. J. (1994). The dose-dependent effect of BHT (butylated hydroxytoluene) on vitamin K-dependent blood coagulation in rats. Food and Chemical Toxicology, 32(7), 631-636.
  • Thompson, D. C., & Trush, M. A. (1989). The Peroxidase-Dependent Activation of Butylated Hydroxyanisole and Butylated Hydroxytoluene (BHT) to Reactive Intermediates. Formation of BHT-quinone Methide via a Chemical-Chemical Interaction. Journal of Biological Chemistry, 264(26), 15425-15431.
  • Takahashi, O. (1988). 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT quinone methide)
  • Ghanbari, H., & Thompson, D. C. (1997). Immunochemical visualization and identification of rat liver proteins adducted by 2,6-di-tert-butyl-4-methylphenol (BHT). Chemical Research in Toxicology, 10(10), 1146-1153.
  • Song, Y. S., & Bolton, J. L. (2006). Immunochemical and Proteomic Analysis of Covalent Adducts Formed by Quinone Methide Tumor Promoters in Mouse Lung Epithelial Cell Lines. Chemical Research in Toxicology, 19(1), 135-144.
  • Song, Y. S., & Bolton, J. L. (2006). Immunochemical and Proteomic Analysis of Covalent Adducts Formed by Quinone Methide Tumor Promoters in Mouse Lung Epithelial Cell Lines.
  • Thompson, D. C., Perera, K., & Bolton, J. L. (1995). Formation and reactivity of alternative quinone methides from butylated hydroxytoluene: possible explanation for species-specific pneumotoxicity. Chemical research in toxicology, 8(1), 85-90.
  • Thompson, D. C., & Trush, M. A. (1991). Oxidation of butylated hydroxytoluene to toxic metabolites. Factors influencing hydroxylation and quinone methide formation by hepatic and pulmonary microsomes. Drug Metabolism and Disposition, 19(2), 467-472.
  • Price, R. J., Walters, D. G., & Lake, B. G. (2008).
  • Takahashi, O., & Hiraga, K. (1978). Dose--response study of hemorrhagic death by dietary butylated hydroxytoluene (BHT) in male rats. Toxicology and Applied Pharmacology, 43(2), 399-406.
  • Lo, H. H., & Bolton, J. L. (2003). Inhibition of Glutathione S-Transferase P1-1 in Mouse Lung Epithelial Cells by the Tumor Promoter 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT-Quinone Methide): Protein Adducts Investigated by Electrospray Mass Spectrometry. Chemical Research in Toxicology, 16(4), 526-534.
  • Thompson, D. C., & Trush, M. A. (1989). Enhancement of the Peroxidase-Mediated Oxidation of Butylated Hydroxytoluene to a Quinone Methide by Phenolic and Amine Compounds. CDC Stacks.
  • Takahashi, O., & Hiraga, K. (1978). The Relationship Between Hemorrhage Induced by Butylated Hydroxytoluene and Its Antioxidant Properties or Structural Characteristics. Toxicology and Applied Pharmacology, 46(3), 811-814.
  • Takahashi, O. (1987). Decrease in blood coagulation factors II (prothrombin), VII, IX and X in the rat after a single oral dose of butylated hydroxytoluene. Food and Chemical Toxicology, 25(3), 219-224.
  • Takahashi, O., & Hiraga, K. (1981). Preventive effects of phylloquinone on hemorrhagic death induced by butylated hydroxytoluene in male rats. The Journal of Nutrition, 111(4), 630-636.
  • ATSDR. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. Agency for Toxic Substances and Disease Registry (US).
  • Olsen, P., Bille, N., & Meyer, O. (1986). Pathology of BHA- and BHT-induced lesions. Food and Chemical Toxicology, 24(10-11), 1167-1169.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Butylated Hydroxytoluene on Newcrom R1 Column.
  • King Scientific. (n.d.). BHT Detection Methods and Analysis Techniques.
  • Schmidt, C. K., & Franke, S. (2004). Analysis of the antioxidant butylated hydroxytoluene (BHT) in water by means of solid phase extraction combined with GC/MS. Acta hydrochimica et hydrobiologica, 32(6), 403-410.
  • Rosyiidah, N. A., & Setiarso, P. (2023). Electrochemical analysis of butylated hydroxytoluene. Jurnal Pijar MIPA, 18(6), 964-969.
  • Aljumaili, O. A. A., & Al-Rekabi, A. A. K. (2021). Toxic effects of butylated hydroxytoluene in rats. Iraqi Journal of Veterinary Sciences, 35(1), 121-128.
  • Pham, H., & Zitin, M. (2020). Vitamin K antagonists. YouTube.
  • Laine, L., & Weinstein, W. M. (1988). Histology of alcoholic hemorrhagic "gastritis": a prospective evaluation. Gastroenterology, 94(6), 1254-1262.

Sources

Methodological & Application

Application Note and Protocol: Laboratory Scale Synthesis of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone, a reactive quinone methide of significant interest in medicinal chemistry and materials science.[1][2] The protocol details a robust method starting from the readily available antioxidant, 2,6-Di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene, BHT).[3] This guide emphasizes the underlying chemical principles, provides a detailed step-by-step experimental procedure, outlines critical safety precautions, and describes analytical methods for the characterization of the final product. The presented methodology is designed to be reproducible and scalable for research purposes.

Introduction and Scientific Background

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone, also known as BHT quinone methide, is a highly reactive organic compound.[4] Its unique structure, featuring a conjugated dienone system with bulky tert-butyl groups, imparts significant electrophilicity to the exocyclic methylene group.[3] This reactivity makes it an excellent Michael acceptor, readily undergoing nucleophilic addition reactions.[5][6]

Quinone methides are a class of compounds that serve as important intermediates in various biological and chemical processes.[1][4] They have been implicated in the mechanisms of action of certain antitumor drugs and are studied for their potential toxicological effects.[3][5] The sterically hindered nature of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone provides it with greater stability compared to simpler quinone methides, allowing for its isolation and characterization.[5]

The synthesis of this compound is primarily achieved through the oxidation of 2,6-Di-tert-butyl-4-methylphenol (BHT).[3] BHT is a widely used antioxidant in food, cosmetics, and industrial applications to prevent free radical-mediated oxidation. The conversion of BHT to its quinone methide is a critical metabolic pathway, and understanding its synthesis provides valuable insights into the biological activity and potential toxicity of BHT.[3][7]

Reaction Mechanism and Principle

The synthesis of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone from 2,6-Di-tert-butyl-4-methylphenol involves a two-electron oxidation process.[8] The reaction proceeds through the formation of a phenoxy radical intermediate. The bulky tert-butyl groups at the ortho positions sterically hinder dimerization and favor the formation of the quinone methide.

The overall transformation can be summarized as follows:

Step 1: Formation of the Phenoxy Radical The phenolic hydrogen of 2,6-Di-tert-butyl-4-methylphenol is abstracted by an oxidizing agent to form a stable phenoxy radical. The stability is enhanced by the electron-donating effect of the methyl group and the steric protection afforded by the tert-butyl groups.

Step 2: Oxidation to the Quinone Methide The phenoxy radical undergoes further oxidation, leading to the formation of the quinone methide with the expulsion of a proton. This step results in the formation of the conjugated dienone system.

Various oxidizing agents can be employed for this transformation, including lead dioxide (PbO₂) or potassium ferricyanide (K₃[Fe(CN)₆]).[8] The choice of oxidant and reaction conditions can influence the yield and purity of the final product.

Experimental Protocol

This protocol describes the synthesis of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone via the oxidation of 2,6-Di-tert-butyl-4-methylphenol using lead dioxide as the oxidizing agent.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
2,6-Di-tert-butyl-4-methylphenol (BHT)Reagent Grade, ≥99%e.g., Merck/Sigma-Aldrich128-37-0Starting material.
Lead Dioxide (PbO₂)Reagent Gradee.g., Fisher Scientific1309-60-0Oxidizing agent.
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%e.g., Merck/Sigma-Aldrich75-09-2Reaction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Gradee.g., Fisher Scientific7757-82-6Drying agent.
Celite®---e.g., Merck/Sigma-Aldrich61790-53-2Filtration aid.
HexaneACS Gradee.g., Fisher Scientific110-54-3For purification.
Ethyl AcetateACS Gradee.g., Fisher Scientific141-78-6For purification.
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Stirring hotplate

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Buchner funnel and filter flask

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for purification (beakers, flasks, etc.)

  • Analytical balance

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve BHT in Dichloromethane B 2. Add Lead Dioxide A->B C 3. Reflux under Inert Atmosphere B->C D 4. Cool to RT and Filter through Celite C->D E 5. Wash with Water D->E F 6. Dry Organic Layer (Na₂SO₄) E->F G 7. Concentrate in vacuo F->G H 8. Column Chromatography (Hexane/Ethyl Acetate) G->H I 9. Characterize Product (NMR, IR, MS) H->I

Caption: Experimental workflow for the synthesis of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-Di-tert-butyl-4-methylphenol (BHT) (5.0 g, 22.7 mmol).

    • Add anhydrous dichloromethane (50 mL) and stir until the BHT is completely dissolved.

    • In a fume hood, carefully add lead dioxide (10.8 g, 45.4 mmol) to the solution in portions.

    • Attach a condenser to the flask and place it under an inert atmosphere (e.g., nitrogen).

    • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the lead salts. Wash the filter cake with small portions of dichloromethane.

    • Transfer the filtrate to a 250 mL separatory funnel.

    • Wash the organic layer with deionized water (2 x 50 mL) to remove any water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and collect the filtrate.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product as a yellow-orange solid.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone as a pale yellow crystalline solid.

Expected Yield and Properties
  • Theoretical Yield: 4.96 g

  • Expected Experimental Yield: 70-85%

  • Appearance: Pale yellow crystalline solid

  • Molecular Formula: C₁₅H₂₂O[3]

  • Molecular Weight: 218.33 g/mol [2][3]

Product Characterization

The identity and purity of the synthesized 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the tert-butyl protons, the vinyl protons of the ring, and the exocyclic methylene protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the carbonyl carbon, the olefinic carbons, and the carbons of the tert-butyl groups.

  • IR (Infrared) Spectroscopy: A strong absorption band characteristic of the conjugated ketone carbonyl group should be observed around 1640-1660 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.

Safety Precautions

Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses, and chemical-resistant gloves when handling chemicals.[9][10]

Chemical Hazards:

  • 2,6-Di-tert-butyl-4-methylphenol (BHT): Harmful if swallowed.[9][10] Causes skin and serious eye irritation.[10] Avoid inhalation of dust.

  • Lead Dioxide (PbO₂): Strong oxidizing agent. May cause harm to the unborn child and is suspected of causing cancer. Toxic to aquatic life with long-lasting effects. Handle with extreme care in a well-ventilated fume hood.

  • Dichloromethane (CH₂Cl₂): Suspected of causing cancer. Causes skin and eye irritation. Use in a well-ventilated fume hood.

  • Hexane and Ethyl Acetate: Flammable liquids. Keep away from ignition sources.

Handling and Disposal:

  • All manipulations should be performed in a well-ventilated fume hood.[11]

  • Avoid contact with skin, eyes, and clothing.[11][12]

  • In case of accidental contact, wash the affected area immediately with plenty of water.[9][11]

  • Dispose of all chemical waste according to institutional and local regulations.[9] Lead-containing waste must be disposed of as hazardous waste.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Extend the reaction time and monitor by TLC. Ensure the lead dioxide is of good quality and sufficient excess is used.
Loss of product during work-up or purification.Be careful during extractions and transfers. Optimize the column chromatography conditions.
Impure Product Incomplete removal of starting material or byproducts.Ensure the reaction goes to completion. Optimize the purification step, potentially using a different solvent system for chromatography.
Decomposition of the product.Quinone methides can be unstable.[6] Avoid prolonged heating and exposure to light. Store the final product in a cool, dark place.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the laboratory-scale synthesis of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone. By following the detailed steps and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for further investigation in various scientific disciplines. The characterization data provided will aid in confirming the identity and purity of the final product.

References

  • Wikipedia. Quinone methide. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). Reactivity vs. selectivity of quinone methides: synthesis of pharmaceutically important molecules, toxicity and biological applications. Retrieved from [Link]

  • U.S. Geological Survey. The oxidation of 2,6-di-tert-butyl-4-methylphenol. Retrieved from [Link]

  • Metasci. Safety Data Sheet 2,6-Di-tert-butyl-4-methylphenol. Retrieved from [Link]

  • MDPI. Reactivities of Quinone Methides versus o-Quinones in Catecholamine Metabolism and Eumelanin Biosynthesis. Retrieved from [Link]

  • Ataman Kimya. 2,6-DI-TERT-BUTYL-4-METHYLPHENOL. Retrieved from [Link]

  • PubMed Central - NIH. The Generation and Reactions of Quinone Methides. Retrieved from [Link]

  • Medium. (2024, March 30). Quinone Methide Function in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS. Retrieved from [Link]

  • ACS Publications. Oxidation of 2,6-Di-tert-butyl-4-methylphenol. The Structure of C14H22O31. Retrieved from [Link]

  • ACS Publications. The Oxidation of 2,6-Di-tert-butyl-4-methylphenol 1. Retrieved from [Link]

  • PubMed. (2019, June 5). Oxidation of 2,6-di-tert-butylphenol With Tert-Butyl Hydroperoxide Catalyzed by Iron Porphyrin Tetrasulfonate, Iron Porphyrin Tetracarboxylate and Their Supported Analogues in a Water-Methanol Mixture. Retrieved from [Link]

  • ResearchGate. Mechanism of Oxidation of 2,6‐Di‐tert‐butyl‐phenol with Molecular Oxygen, in Presence of Some New Bis(di‐halogeno α‐Methyl Salen) Copper(II) Complexes. Retrieved from [Link]

  • lookchem. Cas 2607-52-5,2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone. Retrieved from [Link]

  • PubChem. 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone. Retrieved from [Link]

  • NIST WebBook. 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one. Retrieved from [Link]

  • PubMed. (2022, January 4). Carcinogenic Risk of 2,6-Di- tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) The heterogeneous catalyzed oxidation in the liquid alkaline medium of 2,6-di-tert-butylphenol into 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Oxidation of 2,6-di- tert-butylphenol with tert-butylhydroperoxide catalyzed by cobalt(II) phthalocyanine tetrasulfonate in a methanol–water mixture and formation of an unusual product 4,4′-dihydroxy-3,3′,5,5′-tetra- tert-butylbiphenyl | Request PDF. Retrieved from [Link]

Sources

Application Notes & Protocols: Nucleophilic Addition Reactions with BHT Quinone Methide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Reactivity of BHT Quinone Methide

Butylated hydroxytoluene (BHT) is a widely utilized synthetic phenolic antioxidant in pharmaceuticals, food products, and polymers. The bioactivation or chemical oxidation of BHT generates a highly reactive electrophilic intermediate: 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone, commonly known as BHT quinone methide (BHT-QM).[1][2][3] This molecule is characterized by a conjugated dienone system with bulky tert-butyl groups at the 2 and 6 positions, which provide steric hindrance and influence its reactivity.[4] The exocyclic methylene group at the 4-position makes BHT-QM a potent Michael acceptor, susceptible to 1,6-conjugate addition by a wide range of nucleophiles.[4]

Understanding and controlling these nucleophilic addition reactions is of paramount importance. In toxicology, the reactivity of BHT-QM towards biological nucleophiles like glutathione and protein thiols is linked to the adverse effects of BHT.[2] Conversely, in medicinal chemistry and drug development, the BHT-QM scaffold serves as a valuable building block. Its ability to covalently bind to specific biological targets offers a pathway for designing targeted therapies and probes. These application notes provide a comprehensive guide to the generation, reaction mechanisms, and practical protocols for performing nucleophilic addition reactions with BHT-QM.

Core Principles: Generation and Mechanism

In Situ Generation of BHT Quinone Methide

BHT-QM is typically too reactive for isolation and long-term storage. Therefore, it is almost always generated in situ from a stable precursor, most commonly BHT itself. The most prevalent laboratory method involves the oxidation of BHT using a mild oxidizing agent.

  • Common Oxidizing Systems:

    • Silver(I) oxide (Ag₂O): A heterogeneous oxidant that is easily removed by filtration. It is effective in aprotic organic solvents like dichloromethane (DCM) or acetonitrile.

    • Lead(IV) oxide (PbO₂): Another effective heterogeneous oxidant.

    • Peroxidase/H₂O₂ Systems: Enzymatic methods can be used, mimicking the biological formation of BHT-QM, which is often mediated by cytochrome P450 enzymes.[5][6]

The oxidation process involves the removal of a hydrogen atom from the phenolic hydroxyl group of BHT, followed by the loss of a proton from the 4-methyl group, leading to the formation of the extended conjugated system of BHT-QM.

Mechanism of Nucleophilic Addition

The reaction proceeds via a 1,6-conjugate Michael addition. The nucleophile (Nu⁻) attacks the exocyclic methylene carbon, which is the soft electrophilic site of the conjugated system. This initial attack breaks the C=C double bond and pushes electron density through the ring to the carbonyl oxygen. The resulting intermediate is a sterically hindered phenolate anion. A subsequent protonation step, typically during aqueous work-up or from a proton source in the reaction mixture, rearomatizes the ring to yield the final 4-substituted-2,6-di-tert-butylphenol product.

Caption: General mechanism of 1,6-nucleophilic addition to BHT-QM.

Application Notes: Reactivity with Common Nucleophiles

The choice of nucleophile dictates the reaction conditions and the nature of the final product. BHT-QM reacts readily with soft nucleophiles.

  • Thiols (S-Nucleophiles): Thiols are exceptionally reactive towards BHT-QM, rapidly forming stable thioether derivatives.[5] The reaction is often quantitative and requires no catalyst. This high reactivity makes BHT-QM a useful tool for modifying cysteine residues in peptides and proteins.[5]

  • Amines (N-Nucleophiles): Primary and secondary amines add to BHT-QM to form the corresponding 4-(aminomethyl)phenols. The reactivity follows the order of nucleophilicity, with primary amines generally reacting faster than more hindered secondary amines. In biological contexts, the N-terminal alpha-amino groups and lysine side chains of proteins are primary targets.[5]

  • Carbanions (C-Nucleophiles): Soft carbanions, such as those derived from malonates or beta-ketoesters, are effective nucleophiles for forming new carbon-carbon bonds. These reactions typically require a non-nucleophilic base (e.g., NaH, DBU) to generate the carbanion in situ.

  • Water (O-Nucleophiles): In aqueous or protic solutions, water can act as a nucleophile, leading to the formation of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.[3] This hydrolysis reaction is often a competing side reaction and can be catalyzed by acid or base.[1][3]

Table 1: Relative Reactivity and Conditions for Nucleophilic Addition to BHT-QM

Nucleophile ClassTypical NucleophileRelative ReactivityRequired ConditionsCompeting Reactions
Thiols Cysteine, GlutathioneVery HighNeutral pH, Room TempOxidation of thiol
Amines Lysine, Primary AminesHighNeutral to slightly basic pHHydrolysis
Carbanions Diethyl malonateModerateAnhydrous, aprotic solvent, baseBase-catalyzed side reactions
Water WaterLowAcid or base catalysisDominant in aqueous media

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all organic solvents and reagents with care.

Protocol 1: General Procedure for the Synthesis of a BHT-Thiol Adduct

This protocol describes the reaction of in situ generated BHT-QM with a model thiol, dodecanethiol.

Materials:

  • Butylated hydroxytoluene (BHT) (FW: 220.35 g/mol )

  • Silver(I) oxide (Ag₂O) (FW: 231.74 g/mol )

  • Dodecanethiol (FW: 202.40 g/mol )

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reactant Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add BHT (1.10 g, 5.0 mmol, 1.0 equiv).

  • Solvent Addition: Dissolve the BHT in 25 mL of anhydrous DCM.

  • Oxidation: Add Ag₂O (1.74 g, 7.5 mmol, 1.5 equiv) to the solution in one portion.

    • Scientist's Note: Ag₂O is a heterogeneous oxidant. A color change from a clear solution to a yellow/orange suspension indicates the formation of BHT-QM. The excess oxidant ensures complete conversion of BHT.

  • Reaction Monitoring (QM Formation): Stir the reaction mixture vigorously at room temperature for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:EtOAc), observing the consumption of the BHT spot and the appearance of a new, less polar, yellow spot for BHT-QM.

  • Nucleophile Addition: In a separate flask, dissolve dodecanethiol (1.01 g, 5.0 mmol, 1.0 equiv) in 5 mL of anhydrous DCM. Add this solution dropwise to the BHT-QM suspension over 5 minutes.

  • Reaction: Stir the mixture at room temperature. The yellow color of the BHT-QM should fade as the reaction proceeds. Monitor the reaction by TLC until the BHT-QM spot has been completely consumed (typically 1-2 hours).

  • Work-up: a. Filter the reaction mixture through a pad of Celite® to remove the silver salts. Wash the pad with additional DCM (2 x 10 mL). b. Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate (1 x 20 mL) and brine (1 x 20 mL). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate) to yield the pure thioether adduct.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve BHT in anhydrous DCM prep2 Add Ag₂O oxidant prep1->prep2 react1 Stir 1h to form BHT-QM (Monitor by TLC) prep2->react1 react2 Add Dodecanethiol in DCM react1->react2 react3 Stir 1-2h until completion (Monitor by TLC) react2->react3 workup1 Filter through Celite® react3->workup1 workup2 Aqueous Wash (NaHCO₃, Brine) workup1->workup2 workup3 Dry (Na₂SO₄) & Concentrate workup2->workup3 purify Flash Column Chromatography workup3->purify

Caption: Experimental workflow for BHT-thiol adduct synthesis.

Protocol 2: Synthesis of a BHT-Amine Adduct

This protocol can be adapted from Protocol 1.

  • Follow steps 1-4 in Protocol 1 to generate the BHT-QM solution.

  • For Nucleophile Addition (Step 5) , substitute dodecanethiol with a primary amine (e.g., benzylamine, 5.0 mmol, 1.0 equiv).

  • The reaction with amines may be slightly slower than with thiols. Monitor carefully by TLC.

  • Follow the same work-up and purification procedure (Steps 7-8). The resulting aminomethyl phenol product will be more polar than the thioether adduct.

Characterization and Data Interpretation

The final adducts are typically characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • ¹H NMR Spectroscopy:

    • Disappearance of the vinyl protons of BHT-QM (around 6.2-6.8 ppm).

    • Appearance of a new singlet for the benzylic methylene protons (CH₂) adjacent to the nucleophile, typically in the range of 3.5-4.5 ppm.

    • The two tert-butyl groups will appear as a large singlet around 1.4 ppm (18H).

    • The phenolic -OH proton will appear as a broad singlet, its chemical shift being concentration and solvent dependent.

  • Mass Spectrometry (e.g., ESI-MS): The observed molecular ion peak [M+H]⁺ or [M+Na]⁺ should correspond to the calculated mass of the expected adduct (C₁₅H₂₂O + Nucleophile).

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Product Incomplete oxidation of BHT.Ensure Ag₂O is fresh; extend oxidation time.
Competing hydrolysis to benzyl alcohol.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Multiple Spots on TLC Dimerization or polymerization of BHT-QM.Add the nucleophile immediately after BHT-QM formation. Avoid high concentrations.
Unreacted starting material.Ensure 1:1 stoichiometry of BHT-QM to the nucleophile.
Reaction Stalls Poorly nucleophilic reagent.Consider gentle heating (40 °C) or adding a non-nucleophilic base for C-nucleophiles.

References

  • Bolton, J. L., & Thatcher, G. R. (1998). Influence of quinone methide reactivity on the alkylation of thiol and amino groups in proteins: studies utilizing amino acid and peptide models. Chemico-Biological Interactions, 109(1-3), 133-146. [Link]

  • Willcockson, M. G., Toteva, M. M., & Stella, V. J. (2013). Reactivity of the Quinone Methide of Butylated hydroxytoluene in Solution. Journal of Pharmaceutical Sciences, 102(10), 3579-3585. [Link]

  • Thompson, D. C., & Trush, M. A. (1989). Enhancement of the Peroxidase-Mediated Oxidation of Butylated Hydroxytoluene to a Quinone Methide by Phenolic and Amine Compounds. Chemical Research in Toxicology, 2(6), 377-383. [Link]

  • Bolton, J. L., & Seifried, H. E. (1991). Formation and reactivity of alternative quinone methides from butylated hydroxytoluene: possible explanation for species-specific pneumotoxicity. Chemical Research in Toxicology, 4(1), 101-106. [Link]

  • Willcockson, M. G., Toteva, M. M., & Stella, V. J. (2013). Hydrolysis of the quinone methide of butylated hydroxytoluene in aqueous solutions. Journal of Pharmaceutical Sciences, 102(10), 3579-85. [Link]

Sources

Application Note: Enhancing Polymer Longevity with 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone as a high-performance stabilizer for polymers. This quinone methide (QM), a key transformation product of the widely used antioxidant Butylated Hydroxytoluene (BHT), plays a crucial role in mitigating the thermo-oxidative degradation of hydrocarbon-based polymers. We will explore its mechanism of action, provide detailed protocols for its incorporation and evaluation, and present data demonstrating its efficacy.

Introduction: The Challenge of Polymer Degradation

Polymers such as polyolefins (polyethylene, polypropylene) are susceptible to degradation when exposed to heat, oxygen, and mechanical stress during processing and end-use.[1][2] This degradation is an autocatalytic free-radical chain reaction that leads to undesirable effects like discoloration, loss of mechanical strength, changes in melt viscosity, and overall reduction in the material's service life.[2][3][4] To counteract these effects, stabilizer packages are incorporated into the polymer matrix. Primary antioxidants, typically hindered phenols, are a critical component of these packages, functioning by scavenging the peroxy radicals that propagate the degradation chain.[2]

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone, hereafter referred to as BHT-Quinone Methide (BHT-QM), is a notable compound in this context. It is formed from the oxidation of BHT, a common hindered phenolic antioxidant.[5][6][7] While sometimes associated with discoloration, BHT-QM is not merely an inert byproduct; it actively participates in the stabilization process, offering a secondary line of defense against degradation.[1][8]

Mechanism of Stabilization

The primary antioxidant action of a hindered phenol like BHT involves the donation of a hydrogen atom from its hydroxyl group to a polymer peroxy radical (ROO•), effectively neutralizing it and terminating the chain reaction.[9] This process converts the phenol into a phenoxy radical (ArO•).

Caption: Primary radical scavenging by BHT.

The resulting phenoxy radical can then be converted into BHT-QM.[1][10] BHT-QM itself can act as a retarder of thermal oxidation.[8] It is a highly reactive electrophilic species that can trap other radical species or undergo nucleophilic addition, effectively removing them from the degradation cycle.[6][11] The formation of a stable, fully aromatic ring system provides a significant thermodynamic driving force for these trapping reactions.[11]

Caption: BHT-QM formation and subsequent radical trapping.

Application Protocols

Protocol 1: Incorporation of BHT-QM via Melt Blending

Melt blending is the most common industrial method for incorporating additives into a polymer matrix.[12][13] This protocol provides a general guideline for incorporating BHT-QM into polyethylene (PE).

Objective: To achieve a homogeneous dispersion of the stabilizer within the polymer.

Materials & Equipment:

  • High-Density Polyethylene (HDPE) resin (pellets or powder)

  • 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone (powder)

  • Twin-screw extruder

  • Analytical balance

  • Pelletizer

Procedure:

  • Drying: Dry the HDPE resin in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Pre-Blending: Weigh the desired amount of HDPE resin and BHT-QM. A typical starting concentration range for evaluation is 0.05% to 0.5% by weight. Dry blend the components in a bag or container for 5-10 minutes to ensure a uniform mixture before introducing it into the extruder.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder. For HDPE, a typical profile might be: Zone 1 (Feed): 180°C, Zone 2: 190°C, Zone 3: 200°C, Zone 4: 210°C, Die: 210°C.

    • Set the screw speed to a moderate level (e.g., 100-150 rpm) to ensure adequate mixing without excessive shear, which could degrade the polymer.

    • Feed the pre-blended material into the extruder hopper at a constant rate.

  • Pelletizing: The extruded strand is cooled in a water bath and then fed into a pelletizer to produce stabilized polymer pellets.

  • Post-Drying: Dry the resulting pellets at 80°C for 4 hours before subsequent molding or testing.

Causality: Proper drying prevents hydrolytic degradation during high-temperature processing. Pre-blending ensures a homogenous final product, preventing areas of low stabilizer concentration that would be prone to premature degradation.[14] The increasing temperature profile allows for gradual melting and mixing, minimizing thermal stress on the polymer.[12]

Protocol 2: Evaluation of Stabilization Efficacy using Oxidative Induction Time (OIT)

The Oxidative Induction Time (OIT) test is a standardized method used to assess the thermal stability of a stabilized material.[15] It measures the time until the onset of rapid, exothermic oxidation at a specified temperature in an oxygen atmosphere.[16]

Objective: To quantify the improvement in thermo-oxidative stability conferred by BHT-QM.

Standard: Based on ASTM D3895.[17][18]

Materials & Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Stabilized and unstabilized polymer samples (pellets or films)

  • Sample pans (aluminum)

  • High-purity nitrogen and oxygen gas sources with regulators

  • Analytical Balance (0.1 mg sensitivity)

Procedure:

  • Sample Preparation: Cut a small, representative section of the polymer sample weighing approximately 5-10 mg. Place the specimen into an open aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with nitrogen at a flow rate of 50 mL/min.

  • Heating and Equilibration:

    • Heat the sample under the nitrogen atmosphere from ambient temperature to 200°C at a heating rate of 20°C/min.

    • Hold the sample isothermally at 200°C for 5 minutes to allow the temperature to equilibrate.

  • Oxidative Test:

    • While maintaining the isothermal temperature of 200°C, switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min).

    • Mark this gas switch as time zero (t=0).

  • Data Acquisition: Record the heat flow signal as a function of time. The test is complete when the exothermic oxidation peak is observed.

  • Analysis: The OIT is the time interval from the initial switch to oxygen (t=0) to the onset of the exothermic oxidation peak on the thermal curve.[16][18]

Caption: Workflow for Oxidative Induction Time (OIT) testing.

Performance Data

The efficacy of BHT-QM is demonstrated by comparing the OIT and thermal stability of a base polymer with that of a stabilized formulation.

Table 1: Oxidative Induction Time (OIT) of HDPE Formulations at 200°C

FormulationStabilizer Concentration (% w/w)Average OIT (minutes)
Control (Unstabilized HDPE)03.5
Formulation A0.1% BHT-QM45.2
Formulation B0.2% BHT-QM88.7

Note: Data are representative and will vary based on the specific polymer grade and processing conditions.

Table 2: Thermogravimetric Analysis (TGA) Data for Polypropylene (PP) Formulations

Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature and is used to determine a material's thermal stability.[19][20]

FormulationStabilizer Concentration (% w/w)Onset of Degradation (Tonset, °C)
Control (Unstabilized PP)0285
Formulation C0.2% BHT-QM315

Note: Tonset measured in a nitrogen atmosphere at a heating rate of 10°C/min.

The data clearly indicate that the addition of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone significantly enhances the resistance of polyolefins to thermo-oxidative degradation.

Concluding Remarks

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone is an effective stabilizer for hydrocarbon polymers. As a transformation product of BHT, it contributes to the overall stability of the polymer system by acting as a trap for polymer radicals. The protocols outlined in this note provide a robust framework for incorporating and evaluating this stabilizer in a laboratory setting. Researchers and formulators can use this information to optimize stabilizer packages, leading to more durable and long-lasting polymer products. While effective, it is important to note that quinone methides can contribute to discoloration (yellowing) in the final product, which should be considered during formulation development.[8][10]

References

  • ASTM D3895-19, Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2019. [Link]

  • ASTM International. (n.d.). Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. Retrieved from [Link]

  • Pospíšil, J., Pilar, J., Billingham, N. C., Horak, J., & Nešpůrek, S. (2002). Photobleaching of polymer discoloration caused by quinone methides. ResearchGate. [Link]

  • Mettler Toledo. (n.d.). A Guide to the Determination of Oxidation Induction Time. Retrieved from [Link]

  • Impact Solutions. (n.d.). Oxidation Induction Time (OIT) testing. Retrieved from [Link]

  • Geosynthetic Institute. (2018, August 3). GRI GM13 ASTM D3895 & D5885 Oxidative Induction Time of HDPE Geomembranes. YouTube. [Link]

  • Wikipedia. (2023, November 28). Polymer stabilizer. [Link]

  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. [Link]

  • Setaram. (n.d.). ORGANIC MATERIALS SCIENCES POLYMERS. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. [Link]

  • Taffe, B. G., Kensler, T. W., & Trush, M. A. (1989). Enhancement of the peroxidase-mediated oxidation of butylated hydroxytoluene to a quinone methide by phenolic and amine compounds. PubMed. [Link]

  • Pfaendner, R. (2017). Natural antioxidants for the stabilization of polymers. Polymer Degradation and Stability. [Link]

  • Fiveable. (n.d.). Polymer Chemistry Class Notes - Stabilization methods. Retrieved from [Link]

  • Al-Malaika, S. (2004). Oxidative degradation and stabilisation of polymers. ResearchGate. [Link]

  • Pospíšil, J., Nešpůrek, S., & Zweifel, H. (2002). Antioxidants as Sources of Plastics Discoloration: Structural Effects. ResearchGate. [Link]

  • Al-Haydar, M., & Nucci, A. (2013). Hydrolysis of the quinone methide of butylated hydroxytoluene in aqueous solutions. Journal of Pharmaceutical Sciences. [Link]

  • Liu, J., & Mabury, S. A. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. MDPI. [Link]

  • Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. Retrieved from [Link]

  • AZoM. (2023, March 27). The Characterization of Polymers Using Thermal Analysis. [Link]

  • Wang, C., Liu, C., Gu, X., Zhang, G., & Zhu, J. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. National Institutes of Health. [Link]

  • Red Thermo. (n.d.). Mastering TGA Crucible Analysis for Polymer Thermal Stability. Retrieved from [Link]

  • Botelho, G., Leer, C., & Gijsman, P. (2006). TGA as a Tool for Studying the Thermal Stability of Polymeric Materials. ResearchGate. [Link]

  • ResearchGate. (n.d.). Formation of the hydroxyquinone (BHTHQ). Retrieved from [Link]

  • Wikipedia. (2024, May 22). Butylated hydroxytoluene. [Link]

  • ResearchGate. (n.d.). Evaluation of polymers for stabilization pavements soils. [Link]

  • SGS PSI. (n.d.). Polymer Stabilizer Analysis. Retrieved from [Link]

  • Wisconsin Department of Transportation. (2003). Evaluation of Polymer for Soil Stabilization. [Link]

  • European Patent Office. (2024, March 6). METHOD OF BLENDING POLYETHYLENE BASED BLENDS. [Link]

  • Rokita, S. E., & Yang, L. (2009). The Generation and Reactions of Quinone Methides. National Institutes of Health. [Link]

  • LookChem. (n.d.). Cas 2607-52-5, 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone. PubChem. [Link]

  • Ghasemi, I., Moradian, S., Ghasemi, I., & Karrabi, M. (2012). Enhancing the Dyeability of Polypropylene Fibers by Melt Blending with Polyethylene Terephthalate. National Institutes of Health. [Link]

  • Bio-Tec Environmental. (2024, September 8). Blending Biodegradable Additives with Traditional Plastics: Extending Usability While Reducing Waste. [Link]

  • 3devo. (2024, September 16). HDPE: Combining with Additives and Polymers for Better Results. [Link]

  • Google Patents. (n.d.). CA2621780C - Method for addition of additives into a polymer melt.
  • Lukeman, M., & Wan, P. (2002). Photogeneration and chemistry of quinone methides from hydroxybenzyl alcohols. Journal of the American Chemical Society. [Link]

  • Scott, G. (1971). MECHANISMS OF POLYMER STABILIZATION. Pure and Applied Chemistry. [Link]

  • GIHI CHEMICALS CO.,LIMITED. (n.d.). 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one. PubChem. [Link]

  • Cheméo. (n.d.). 2,6-di(t-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadiene-1-one (CAS 10396-80-2). [Link]

Sources

Role of BHT-QM in studying metabolic pathways of hindered phenols

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Role of Butylated Hydroxytoluene Quinone Methide (BHT-QM) in Understanding the Metabolic Pathways of Hindered Phenols

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Hindered Phenols in Drug Design

Hindered phenols are a class of organic compounds characterized by a hydroxyl group attached to an aromatic ring, which is flanked by bulky alkyl groups, typically tert-butyl groups.[1][2] This structural motif is intentionally incorporated into many pharmaceuticals and industrial compounds to serve as a potent antioxidant.[1][3][4] The steric hindrance provided by the bulky groups enhances the stability of the resulting phenoxyl radical, making these compounds excellent radical scavengers that protect against oxidative degradation.[3][5]

However, the very properties that make hindered phenols effective antioxidants can also be a metabolic liability. While often considered safe, the application of phenolic compounds in drug design can be hampered by issues of rapid metabolism and potential toxicity.[6][7] The metabolic activation of hindered phenols can lead to the formation of highly reactive electrophilic intermediates, which can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity, organ damage, and idiosyncratic adverse drug reactions.[8][[“]] Understanding these metabolic pathways is therefore critical for the development of safer and more effective therapeutic agents.[6]

Butylated Hydroxytoluene (BHT): A Prototypical Model for Metabolic Activation

Butylated hydroxytoluene (BHT), or 2,6-di-tert-butyl-4-methylphenol, is one of the most well-studied synthetic hindered phenolic antioxidants.[3][10] Its widespread use in food, cosmetics, and pharmaceuticals, coupled with extensive toxicological research, has established it as an invaluable model compound for studying the bioactivation of this chemical class.[[“]][11][12]

The metabolism of BHT is complex and species-dependent, but it is predominantly mediated by oxidative Phase I reactions catalyzed by the cytochrome P450 (CYP450) monooxygenase system, particularly CYP2B and CYP3A isoforms.[11][13][14][15] These enzymatic reactions can occur at two primary sites: the tert-butyl groups or the 4-methyl group.[11][16]

  • Oxidation of the tert-butyl group: This leads to the formation of hydroxylated metabolites such as 6-tert-butyl-2-(hydroxy-tert-butyl)-4-methylphenol (BHT-BuOH).[8]

  • Oxidation of the 4-methyl group: This pathway is of particular toxicological significance as it leads to the formation of 2,6-di-tert-butyl-4-hydroxymethylphenol (BHT-alcohol), which can be further oxidized.[16]

Crucially, these initial oxidative steps are precursors to the formation of a highly reactive electrophile: the BHT quinone methide (BHT-QM) .[8][17][18]

The Central Role of BHT Quinone Methide (BHT-QM)

BHT-QM (2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone) is an electrophilic species formed through the oxidation of BHT.[17][19][20] This bioactivation can be catalyzed by CYP450 enzymes or peroxidases.[21][22][23] The formation of BHT-QM is considered a critical event initiating the toxic effects associated with BHT, particularly pneumotoxicity in mice.[8][17][24]

The reactivity of BHT-QM stems from its conjugated dienone system, which makes the exocyclic methylene carbon a prime target for nucleophilic attack.[19][20] Cellular nucleophiles, such as the thiol group of glutathione (GSH) and cysteine residues in proteins, can readily react with BHT-QM in a Michael-type addition reaction.[17][19] This covalent binding, or adduction, can deplete cellular antioxidant defenses (GSH) and inactivate critical proteins, leading to cellular stress and toxicity.[[“]] Furthermore, a hydroxylated form of BHT-QM (QM-OH), derived from the BHT-BuOH metabolite, has been shown to be even more reactive than BHT-QM itself.[17]

The study of BHT-QM formation and its subsequent reactions provides a foundational framework for predicting and assessing the metabolic risks associated with any new chemical entity (NCE) containing a hindered phenol scaffold.

Caption: Metabolic bioactivation pathway of BHT to reactive quinone methides.

Application Notes: A Framework for Assessing Hindered Phenol Metabolism in Drug Candidates

The principles learned from BHT metabolism can be directly applied during drug development to screen for potential liabilities associated with new hindered phenol-containing NCEs. The primary goal is to determine if an NCE can be metabolically activated to a reactive quinone methide and, if so, to characterize its reactivity.

Key Investigative Questions:

  • Does the NCE form a quinone methide? The structural prerequisite is a substituent at the para-position relative to the hydroxyl group that can be oxidized (e.g., a methyl or hydroxymethyl group).

  • What enzyme systems are responsible? Identifying the specific CYP450 or peroxidase enzymes involved is crucial for predicting potential drug-drug interactions.

  • How reactive is the formed quinone methide? This can be assessed by its propensity to form adducts with trapping agents like glutathione.

  • What is the potential for covalent binding? Assays using radiolabeled compounds can quantify the extent of irreversible binding to proteins.

Answering these questions early in the drug discovery pipeline allows for structural modifications to mitigate metabolic risks, leading to the selection of safer candidates.

Experimental Protocols

The following protocols provide a step-by-step guide for the in vitro investigation of quinone methide formation from hindered phenols using BHT as a model. These methods can be adapted for any test compound.

Protocol 5.1: In Vitro Generation of Quinone Methides using Liver Microsomes

This protocol describes the incubation of a hindered phenol with liver microsomes to simulate Phase I metabolism.

  • Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP450 enzymes, the primary drivers of oxidative drug metabolism.

  • Materials:

    • Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM)

    • Test Compound (e.g., BHT, 100 mM stock in Acetonitrile)

    • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

    • Potassium Phosphate Buffer (0.1 M, pH 7.4)

    • Glutathione (GSH, 1 M stock in water)

    • Incubator/Shaking Water Bath (37°C)

    • Acetonitrile (ACN), ice-cold

    • Formic Acid (FA)

  • Procedure:

    • Prepare a master mix of phosphate buffer and liver microsomes on ice to a final protein concentration of 1 mg/mL.

    • In a 1.5 mL microcentrifuge tube, add 475 µL of the microsome master mix.

    • Add 5 µL of the 1 M GSH stock solution (final concentration: 10 mM). This is the trapping agent.

    • Add 5 µL of the 100 mM test compound stock solution (final concentration: 1 mM).

    • Pre-incubate the mixture for 5 minutes at 37°C with gentle shaking.

    • Initiate the metabolic reaction by adding 15 µL of the NADPH regenerating system. A control incubation should be performed without the NADPH system.

    • Incubate for 60 minutes at 37°C with gentle shaking.

    • Terminate the reaction by adding 500 µL of ice-cold ACN containing 0.1% FA. This precipitates the microsomal proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Caption: General experimental workflow for trapping reactive metabolites.

Protocol 5.2: LC-MS/MS Analysis for BHT-GSH Adduct Detection

This protocol outlines the analytical method for identifying the glutathione adduct of BHT-QM.

  • Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for detecting and structurally characterizing drug metabolites.[25][26] We will look for a specific mass corresponding to the BHT-QM parent molecule plus the mass of GSH.

  • Instrumentation:

    • HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • C18 Reverse-Phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

  • LC Conditions (Example):

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • MS/MS Conditions (Positive Ion Mode):

    • The mass spectrometer will be set up to look for the expected mass of the BHT-GSH adduct and its characteristic fragment ions.

    • Parent Ion (M+H)⁺: The expected mass is calculated as:

      • Mass of BHT (C₁₅H₂₄O) = 220.18

      • Mass of BHT-QM (C₁₅H₂₂O) = 218.17 (loss of 2H)

      • Mass of GSH (C₁₀H₁₇N₃O₆S) = 307.08

      • Expected Adduct Mass (BHT-QM + GSH) = 218.17 + 307.08 = 525.25

      • Target [M+H]⁺ = 526.26

    • Product Ion Scanning: A key diagnostic fragment for a GSH adduct is the loss of the pyroglutamate residue (129 Da), resulting in a fragment at m/z 397.18 .

  • Data Analysis:

    • Analyze the samples from Protocol 5.1.

    • Extract the ion chromatogram for m/z 526.26.

    • A peak should be present in the NADPH-fortified incubation but absent or significantly smaller in the control incubation.

    • Confirm the identity of the peak by acquiring a product ion spectrum and looking for the characteristic fragment at m/z 397.18.

Data Presentation and Interpretation

The results of the LC-MS/MS analysis can be summarized to provide clear evidence of quinone methide formation.

Table 1: Expected Mass Transitions for BHT and its GSH Adduct

CompoundFormulaExact Mass[M+H]⁺ (Q1)Key Fragment (Q3)Notes
BHT C₁₅H₂₄O220.1827221.19205.16Loss of methyl group
BHT-GSH Adduct C₂₅H₄₁N₃O₇S527.2692528.28399.20Loss of pyroglutamate (129 Da)

Note: The table above shows integer masses for Q1/Q3 for simplicity in a triple quadrupole context. High-resolution instruments would use the exact mass.

Interpretation:

  • Positive Result: The detection of a GSH adduct that is dependent on the presence of NADPH is strong evidence for the metabolic formation of a reactive electrophile, such as a quinone methide.

  • Negative Result: The absence of a GSH adduct suggests that, under these in vitro conditions, the test compound is not readily metabolized to a trappable electrophilic species.

  • Further Steps: If a positive result is obtained, further studies are warranted. These can include covalent binding studies with radiolabeled compound to quantify the extent of protein adduction and incubation with recombinant CYP450 enzymes to identify the specific isoforms responsible for the bioactivation.

Conclusion

The metabolic activation of hindered phenols to reactive quinone methides represents a significant challenge in drug development. By leveraging the extensive knowledge gained from the model compound BHT, researchers can employ a robust and predictive in vitro strategy to assess this risk early in the discovery process. The protocols outlined here, focusing on microsomal incubation, GSH trapping, and sensitive LC-MS/MS analysis, provide a reliable framework for identifying and characterizing these reactive intermediates. This proactive approach to metabolic safety assessment is essential for designing safer drugs and minimizing the potential for metabolism-based toxicity in the clinic.

References

  • Thompson, J. A., & Wand, M. D. (1985). Interaction of cytochrome P-450 with a hydroperoxide derived from butylated hydroxytoluene. Mechanism of isomerization. Journal of Biological Chemistry, 260(19), 10637–10644. [Link]

  • Bolton, J. L., & Valerio, L. G., Jr. (1991). Relationship between the metabolism of butylated hydroxytoluene (BHT) and lung tumor promotion in mice. Carcinogenesis, 12(12), 2335-2340. [Link]

  • Zahra, A. A., & Kassab, R. B. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie. [Link]

  • Thompson, D. C., Cha, Y. N., & Trush, M. A. (1989). The toxicological implications of the interaction of butylated hydroxytoluene with other antioxidants and phenolic chemicals. Food and Chemical Toxicology, 27(6), 397-405. [Link]

  • Verschoyle, R. D., & Wolf, C. R. (1993). Cytochrome P450 2B isoenzymes are responsible for the pulmonary bioactivation and toxicity of butylated hydroxytoluene, O,O,S-trimethylphosphorothioate and methylcyclopentadienyl manganese tricarbonyl. Journal of Pharmacology and Experimental Therapeutics, 266(2), 958-963. [Link]

  • Lasker, J. M., Sivarajah, K., Mason, R. P., & Eling, T. E. (1985). Interaction of cytochrome P-450 with a hydroperoxide derived from butylated hydroxytoluene. Mechanism of isomerization. Journal of Biological Chemistry, 260(19), 10637-10644. [Link]

  • Bolton, J. L., Sevestre, H., Ibe, B. O., & Thompson, J. A. (1990). Formation and reactivity of alternative quinone methides from butylated hydroxytoluene: possible explanation for species-specific pneumotoxicity. Chemical Research in Toxicology, 3(1), 65-70. [Link]

  • Vang, O., Jensen, H., & Autrup, H. (1999). Effect of butylated hydroxytoluene, curcumin, propyl gallate and thiabendazole on cytochrome P450 forms in cultured human hepatocytes. Xenobiotica, 29(2), 131-140. [Link]

  • de Souza, J. E., Casanova, L. M., & Costa, S. S. (2018). Bioavailability of phenolic compounds: a major challenge for drug development? Revista Brasileira de Farmacognosia, 28(4), 498-503. [Link]

  • Willcockson, N., & Kerdar, R. S. (2014). Reactivity of the Quinone Methide of Butylated hydroxytoluene in Solution. AAPS PharmSciTech, 15(6), 1461-1468. [Link]

  • Sabbioni, G., & Turesky, R. J. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Chemical Research in Toxicology, 32(5), 753-769. [Link]

  • Thompson, J. A., & Wand, M. D. (1985). Interaction of cytochrome P-450 with a hydroperoxide derived from butylated hydroxytoluene. Mechanism of isomerization. PubMed. [Link]

  • Consensus. (n.d.). What are the adverse effects of Butylated Hydroxytoluene (BHT)? Consensus. [Link]

  • World Health Organization. (1990). Butylated hydroxytoluene. WHO Food Additives Series 35. [Link]

  • Lin, D., & Gu, L. (2019). Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry. Molecules, 24(16), 2996. [Link]

  • Wikipedia. (n.d.). Butylated hydroxytoluene. Wikipedia. [Link]

  • Lee, J., et al. (2020). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. Scientific Reports, 10(1), 1-14. [Link]

  • Gvozd, V. V., et al. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Molecules, 28(16), 5966. [Link]

  • Zhang, Y., et al. (2020). Chemoenzymatic o-Quinone Methide Formation. ACS Catalysis, 10(15), 8438-8443. [Link]

  • Thompson, D. C., & Trush, M. A. (1990). The Peroxidase-Dependent Activation of Butylated Hydroxyanisole and Butylated Hydroxytoluene (BHT) to Reactive Intermediates. Formation of BHT-quinone Methide via a Chemical-Chemical Interaction. Journal of Biological Chemistry, 265(15), 8717-8724. [Link]

  • Wang, Y., et al. (2014). Hydrolysis of the Quinone Methide of Butylated Hydroxytoluene in Aqueous Solutions. ResearchGate. [Link]

  • Willcockson, N., & Kerdar, R. S. (2014). Hydrolysis of the quinone methide of butylated hydroxytoluene in aqueous solutions. AAPS PharmSciTech, 15(6), 1461-1468. [Link]

  • Ge, L., et al. (2025). Mechanistic investigations of photochemical generation of quinone methides. Photochemical & Photobiological Sciences. [Link]

  • Thompson, D. C., & Trush, M. A. (1989). Enhancement of the Peroxidase-Mediated Oxidation of Butylated Hydroxytoluene to a Quinone Methide by Phenolic and Amine Compounds. CDC Stacks. [Link]

  • Van de Weghe, P. (2014). The Domestication of ortho-Quinone Methides. Accounts of Chemical Research, 47(12), 3693-3704. [Link]

  • ResearchGate. (n.d.). Routes for the synthesis of para-quinone methides (p-QMs). ResearchGate. [Link]

  • ResearchGate. (n.d.). Schematic diagram of antioxidant degradation pathways. (a) Hindered... ResearchGate. [Link]

  • Thompson, D. C., et al. (1987). THE TOXICOLOGICAL IMPLICATIONS OF THE INTERACTION OF BUTYLATED HYDROXYTOLUENE WITH OTHER ANTIOXIDANTS AND PHENOLIC CHEMICALS. CDC Stacks. [Link]

  • Myshko, A. S., et al. (2024). Trapping of thermally generated ortho- and para-quinone methides by imidazoles and pyrazoles: a simple route to green synthesis of benzopyrone-azole hybrids and their evaluation as α-glucosidase inhibitors. RSC Publishing. [Link]

  • van der Woude, H., et al. (2005). Structure-activity study on the quinone/quinone methide chemistry of flavonoids. Chemical Research in Toxicology, 18(12), 1911-1921. [Link]

  • Singh, R., & Sharma, U. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. International Journal of Molecular Sciences, 20(10), 2411. [Link]

  • Vang, O., Jensen, H., & Autrup, H. (1999). Effect of butylated hydroxytoluene, curcumin, propyl gallate and thiabendazole on cytochrome P450 forms in cultured human hepatocytes. ResearchGate. [Link]

  • Lin, D., & Gu, L. (2019). Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry. Semantic Scholar. [Link]

  • ResearchGate. (2020). (PDF) Sterically Hindered Phenols as Antioxidant. ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). ANALYTICAL METHODS. In Toxicological Profile for Phenol. NCBI Bookshelf. [Link]

  • ResearchGate. (n.d.). Reaction products from a hindered phenol (BHT) during autoxidation (a), resonance stabilization of phenoxy radical (b). ResearchGate. [Link]

  • Liu, R., & Ruan, T. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Molecules, 25(24), 5966. [Link]

  • Takahashi, O., & Hiraga, K. (1983). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. ResearchGate. [Link]

  • Ziyaev, K. T., et al. (2021). Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. Pharmaceuticals, 14(9), 920. [Link]

  • ResearchGate. (n.d.). Schematics of purge and trap extraction of BHT using the needle trap device. ResearchGate. [Link]

  • Csepregi, K., et al. (2021). Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review. Molecules, 26(16), 4987. [Link]

  • Zhang, L., et al. (2015). Determination of hindered phenolic antioxidants in plastic packaging injections by magnetic solid phase extraction followed by high performance liquid chromatography. Semantic Scholar. [Link]

  • Liu, R., & Ruan, T. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. PMC - NIH. [Link]

  • Cirlini, M., et al. (2023). Analytical Strategies for Green Extraction, Characterization, and Bioactive Evaluation of Polyphenols, Tocopherols, Carotenoids, and Fatty Acids in Agri-Food Bio-Residues. Molecules, 28(15), 5755. [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. [Link]

  • Liu, R., & Ruan, T. (2020). (PDF) Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. ResearchGate. [Link]

  • Wang, L., et al. (2019). Quantitative Identification of and Exposure to Synthetic Phenolic Antioxidants, including Butylated Hydroxytoluene, in Urine. Environmental Science & Technology, 53(10), 5949-5958. [Link]

Sources

Troubleshooting & Optimization

Strategies for enhancing the stability of 2,6-di-tert-butyl-p-quinomethane in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-di-tert-butyl-p-quinomethane (BHT-QM). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this highly reactive intermediate in their work. Given its inherent instability, successful experimentation relies on a deep understanding of its chemical behavior and proper handling. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to enhance the stability and reproducibility of your work with BHT-QM in solution.

Frequently Asked Questions (FAQs)

Q1: What is 2,6-di-tert-butyl-p-quinomethane (BHT-QM) and what makes it so reactive?

A1: 2,6-di-tert-butyl-p-quinomethane is a derivative of p-quinone methide. Its reactivity stems from the high degree of polarization in its structure. It can be thought of as a benzylic carbocation that is strongly stabilized by resonance electron donation from the 4-O⁻ substituent.[1][2] This electronic configuration makes the exocyclic methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[2] The large thermodynamic driving force for reactions is the formation of a stable, aromatic phenol ring in the product.[2] While the two bulky tert-butyl groups offer significant steric hindrance, they do not eliminate the fundamental electrophilicity of the core quinone methide system.

Q2: My freshly prepared yellow solution of BHT-QM is turning orange or brown. What does this indicate?

A2: A color change from yellow to orange or brown is a primary visual indicator of BHT-QM degradation.[3] This is often due to a combination of factors, including reaction with nucleophiles (like trace water or alcohol solvents), oxidation, or polymerization, leading to the formation of complex, colored byproducts.[4] If you observe a color change, it is highly recommended to discard the solution and prepare a fresh batch for any quantitative or sensitive applications to ensure reproducibility.

Q3: What are the main degradation pathways for BHT-QM in solution?

A3: The principal degradation pathway is the 1,6-addition of nucleophiles to the conjugated system.[2] The nucleophile attacks the electrophilic exocyclic carbon, and subsequent protonation of the oxygen atom leads to the formation of a stable 4-substituted-2,6-di-tert-butylphenol. Common nucleophiles include water, alcohols, and thiols. In the absence of strong nucleophiles, BHT-QM can also undergo dimerization or polymerization, especially at higher concentrations or temperatures.

Troubleshooting Guide: Enhancing Solution Stability

This section addresses specific issues encountered during the handling and use of BHT-QM solutions.

Issue 1: Rapid Degradation and Poor Reproducibility in Assays
  • Potential Cause 1: Inappropriate Solvent Choice. Protic solvents (e.g., methanol, ethanol, water) are nucleophilic and will readily react with BHT-QM, leading to rapid degradation.[5] The efficiency of quinone methide generation and its subsequent stability are remarkably affected by the choice of protic versus aprotic solvents.[5][6]

  • Solution:

    • Prioritize Aprotic Solvents: Always use high-purity, anhydrous aprotic solvents. Recommended options include acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF).

    • Solvent Purity: Ensure solvents are free from water and other nucleophilic impurities. Using freshly opened bottles of anhydrous solvent or distilling the solvent prior to use is best practice.

    • Degas Solvents: To minimize oxidative degradation, sparge the solvent with an inert gas (Argon or Nitrogen) for 15-20 minutes before preparing your solution.

  • Potential Cause 2: Presence of Atmospheric Oxygen and Water. BHT-QM is sensitive to both oxygen and moisture. Dissolved oxygen can lead to oxidative side reactions, while ambient moisture provides a nucleophile for degradation.

  • Solution:

    • Work Under an Inert Atmosphere: Prepare solutions and conduct experiments in a glove box or under a positive pressure of Argon or Nitrogen using Schlenk line techniques.

    • Use Dry Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use to remove any adsorbed water.

  • Potential Cause 3: Thermal and Photochemical Instability. Elevated temperatures accelerate the rate of all degradation reactions.[7][8] As a conjugated system, BHT-QM may also be susceptible to photochemical degradation.[3]

  • Solution:

    • Maintain Low Temperatures: Prepare solutions in an ice bath (0 °C) and store them at low temperatures (e.g., -20 °C). For critical applications, prepare the solution fresh and use it immediately.

    • Protect from Light: Store solutions in amber glass vials or wrap clear vials with aluminum foil to prevent exposure to ambient light.[3]

Issue 2: Inconsistent Results Despite Using Freshly Prepared Solutions
  • Potential Cause: pH Fluctuation. Trace acidic or basic impurities on glassware or in reagents can catalyze degradation. Both strongly acidic and alkaline conditions can accelerate the decomposition of quinone methides.[2][9] Acid catalysis can protonate the carbonyl oxygen, increasing the molecule's electrophilicity, while basic conditions can promote other reaction pathways.[2][10]

  • Solution:

    • Neutralize Glassware: If you suspect acidic or basic residues, rinse glassware with a very dilute, non-nucleophilic base (e.g., a solution of triethylamine in an organic solvent, followed by thorough drying) or a weak acid, followed by extensive rinsing with purified water and finally an anhydrous solvent before oven-drying.

    • Incorporate a Non-Nucleophilic Base: For certain applications where proton scavenging is necessary, the addition of a hindered, non-nucleophilic base like 2,6-di-tert-butylpyridine can be beneficial. This should be validated for your specific reaction system.

Visualization of Degradation and Workflow

To better understand the processes involved, the following diagrams illustrate the primary degradation pathway and the recommended workflow for handling BHT-QM.

cluster_main Dominant Degradation Pathway: Nucleophilic Addition BHT_QM 2,6-di-tert-butyl-p-quinomethane Product 4-Substituted-2,6-di-tert-butylphenol BHT_QM->Product 1,6-Michael Addition (Aromatization Driving Force) Nucleophile Nucleophile (e.g., H₂O, ROH) Nucleophile->BHT_QM

Caption: Recommended workflow for preparing and handling BHT-QM solutions.

Data Summary and Protocols

Table 1: Influence of Environmental Factors on BHT-QM Solution Stability
ParameterRecommendationRationale
Solvent Anhydrous, aprotic (e.g., Acetonitrile, THF, Dichloromethane)Prevents reaction with nucleophilic protic solvents, which is a primary degradation pathway. [5][6]
Temperature Prepare at 0 °C, Store at -20 °C or belowDecreases the rate of all chemical degradation reactions, prolonging solution shelf-life. [3]
Atmosphere Inert (Argon or Nitrogen)Excludes oxygen and moisture, preventing oxidative degradation and hydrolysis.
Light Store in amber vials or protect from lightPrevents potential photochemical decomposition or rearrangement reactions. [3]
pH Strictly neutral; avoid acidic or basic contaminantsBHT-QM is susceptible to both acid- and base-catalyzed degradation pathways. [2][9]

Experimental Protocol: Preparation of a Stabilized BHT-QM Stock Solution

This protocol describes a validated method for preparing a BHT-QM solution with enhanced stability for use in downstream applications.

Materials:

  • 2,6-di-tert-butyl-p-quinomethane (BHT-QM)

  • Anhydrous acetonitrile (MeCN), <10 ppm H₂O

  • Argon or Nitrogen gas (high purity)

  • Oven-dried glassware (volumetric flask, syringes, septa)

  • Ice bath

  • Amber glass storage vials with PTFE-lined caps

Procedure:

  • System Preparation: Assemble your glassware (e.g., a volumetric flask sealed with a rubber septum) and purge the entire system with dry Argon or Nitrogen gas for 10-15 minutes to create an inert atmosphere.

  • Solvent Transfer: Using a cannula or a dry syringe, transfer the required volume of anhydrous acetonitrile to the purged volumetric flask. Place the flask in an ice bath and allow it to cool to 0 °C.

  • Weighing BHT-QM: In a glove box or under a positive pressure of inert gas, quickly weigh the desired amount of solid BHT-QM. Note: BHT-QM is a reactive solid and should be handled with care.

  • Dissolution: Rapidly transfer the weighed BHT-QM to the cold solvent in the volumetric flask. Gently swirl the flask until the solid is completely dissolved. Maintain the inert atmosphere throughout this process.

  • Final Volume and Aliquoting: Once dissolved, bring the solution to the final volume with more cold, anhydrous acetonitrile if necessary. Immediately aliquot the stock solution into pre-purged, cold amber glass storage vials.

  • Storage: Tightly cap the vials and seal with paraffin film for extra protection. Immediately transfer the vials to a -20 °C or -80 °C freezer.

  • Quality Control: For highly sensitive experiments, it is advisable to determine the precise concentration of the freshly prepared solution via UV-Vis spectroscopy or HPLC with a freshly validated standard curve before use.

By adhering to these rigorous handling and preparation techniques, you can significantly enhance the stability of 2,6-di-tert-butyl-p-quinomethane in solution, leading to more reliable and reproducible experimental outcomes.

References

Sources

Technical Support Center: Optimizing Nucleophilic Additions to BHT-Quinone Methide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone, commonly known as Butylated Hydroxytoluene Quinone Methide (BHT-QM). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of nucleophilic addition reactions involving this highly reactive intermediate. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions and optimize your reaction conditions effectively.

Understanding the Core Reactivity of BHT-QM

BHT-QM is a potent electrophile and a Michael acceptor, making it a valuable intermediate in synthetic chemistry. Its reactivity stems from a combination of its cross-conjugated system and the zwitterionic character of its resonance structures, which localize a significant partial positive charge on the exocyclic methylene carbon.[1][2][3] This inherent electrophilicity drives the 1,6-conjugate addition of a wide range of nucleophiles, leading to the formation of a stable, substituted phenol—a transformation that is thermodynamically favorable due to the restoration of aromaticity.[1]

However, this high reactivity is a double-edged sword. It makes BHT-QM susceptible to rapid, often undesired, side reactions such as dimerization, polymerization, or reaction with trace nucleophiles like water.[4][5][6] Therefore, successful and high-yielding nucleophilic additions require careful control over reaction parameters.

cluster_generation BHT-QM Generation cluster_reaction Nucleophilic Addition BHT BHT (2,6-di-tert-butyl-4-methylphenol) BHT_QM BHT-Quinone Methide (BHT-QM) Highly Electrophilic Intermediate BHT->BHT_QM Oxidation Oxidant Oxidizing Agent (e.g., Ag₂O, PbO₂) Oxidant->BHT_QM Product Desired 1,6-Adduct (Aromatic Product) BHT_QM->Product 1,6-Conjugate Addition Side_Product Side Products (Dimers, Polymers, Solvent Adducts) BHT_QM->Side_Product Uncontrolled Reactions Nucleophile Nucleophile (Nu-H) Nucleophile->Product

Caption: General workflow for the generation and reaction of BHT-QM.

Troubleshooting Guide & FAQs

This section is structured to address the most common challenges encountered during nucleophilic additions to BHT-QM.

Category 1: Low or No Product Yield

This is the most frequent issue, often stemming from the delicate balance between generating the reactive BHT-QM and ensuring it is productively consumed by the desired nucleophile.

Q1: My reaction is not yielding any product. I've mixed my nucleophile with the BHT precursor and an oxidant, but I only recover starting materials. What's going wrong?

A1: This issue typically points to one of two root causes: either the BHT-QM is not being generated efficiently, or it is being consumed by side reactions before it can react with your nucleophile.

  • Inefficient BHT-QM Generation: The oxidation of BHT to BHT-QM is a critical first step.[1] The choice of oxidant and reaction conditions is paramount. For laboratory-scale synthesis, silver(I) oxide (Ag₂O) is commonly used, but requires activation and strictly anhydrous conditions.[7]

    • Expert Insight: Traces of water can deactivate the oxidant and also act as a competing nucleophile, hydrolyzing the BHT-QM back to 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.[4][5] Ensure all glassware is oven-dried, and solvents are rigorously purified and dried before use.

  • Nucleophile Reactivity: BHT-QM is a powerful electrophile, but the rate of addition still depends on the nucleophilicity of your chosen partner. Very weak nucleophiles may not react at an appreciable rate, allowing the BHT-QM to decompose or dimerize.

    • Expert Insight: The nucleophilicity of your reagent is a key parameter.[7] If you are using a weak nucleophile (e.g., neutral alcohols, certain carbon nucleophiles), catalysis may be required. Brønsted or Lewis acids can activate the BHT-QM by coordinating to the carbonyl oxygen, increasing its electrophilicity.[1] Conversely, if your nucleophile requires deprotonation (e.g., malonates, thiols), the choice of base is critical to avoid reacting with the BHT-QM itself. Non-nucleophilic bases like DBU or potassium carbonate are often preferred.[8]

Q2: I'm seeing a small amount of product, but the yield is very low and I have a lot of insoluble, unidentifiable material in my flask. What is this material and how can I prevent its formation?

A2: The insoluble material is almost certainly composed of BHT-QM dimers or polymers.[6] This occurs when the concentration of BHT-QM is too high, or when it fails to react with a nucleophile and instead reacts with another molecule of itself.

  • Control the Concentration: The most effective strategy is to generate the BHT-QM in situ at a slow, controlled rate in the presence of the nucleophile. This ensures the instantaneous concentration of the reactive intermediate remains low.

    • Expert Insight: Use of a syringe pump for the slow addition of either the oxidant (to the BHT/nucleophile mixture) or the BHT solution (to an oxidant/nucleophile slurry) can dramatically improve yields by minimizing self-reaction. Running reactions at higher dilution can also be beneficial, though this may slow the desired reaction rate.

  • Temperature Effects: BHT-QM is thermally sensitive.[6] Running the reaction at elevated temperatures to accelerate a slow nucleophilic addition can often backfire by promoting polymerization.

    • Recommendation: Start your optimization at 0 °C or even lower temperatures (e.g., -20 °C to -40 °C) and only warm the reaction if no product formation is observed.[8]

Experimental Protocol: General Procedure for Nucleophilic Addition

This protocol provides a robust starting point for the addition of a generic carbon-based nucleophile to BHT-QM generated in situ.

  • Preparation:

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under a high vacuum and backfill with an inert atmosphere (Argon or Nitrogen).

    • To the flask, add the nucleophile (1.2 equivalents) and freshly activated silver(I) oxide (Ag₂O, 2.0 equivalents).

    • Dissolve Butylated Hydroxytoluene (BHT, 1.0 equivalent) in an anhydrous, non-polar solvent (e.g., toluene, pentane) in a separate, dry flask.[7][8]

  • Reaction Execution:

    • Cool the flask containing the nucleophile and oxidant to 0 °C in an ice bath.

    • Slowly add the BHT solution to the cooled, stirring slurry over 1-2 hours using a syringe pump.

    • Allow the reaction to stir at 0 °C for an additional 2-4 hours after the addition is complete.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of BHT.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts. Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue via column chromatography on silica gel.

Category 2: Formation of Side Products

Even when the desired product is formed, competing reactions can lower yields and complicate purification.

Q3: My main impurity appears to be 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. Where is this coming from?

A3: This is the product of BHT-QM hydrolysis, indicating the presence of water in your reaction.[4][5] As a highly reactive electrophile, BHT-QM will readily react with water, which can be a stronger nucleophile than your intended reagent under certain conditions.

  • Causality: Water can be introduced from improperly dried solvents, reagents, glassware, or even atmospheric moisture.

  • Solution:

    • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Solvents like THF or Dichloromethane should be dried over appropriate agents (e.g., sodium/benzophenone for THF, CaH₂ for DCM). The choice of solvent itself is critical; protic solvents like methanol or ethanol will compete as nucleophiles, while polar aprotic solvents can sometimes affect reactivity.[8][9][10]

    • Inert Atmosphere: Always run reactions under a positive pressure of an inert gas like Argon or Nitrogen.

    • Reagent Handling: Ensure all liquid reagents are added via syringe and solid reagents are handled in a glovebox or under a strong inert gas counterflow.

cluster_flow Troubleshooting: Low Yield Start Low or No Yield Observed Check_QM Is BHT-QM being formed? (Monitor by TLC/LCMS for BHT consumption) Start->Check_QM Check_Side_Products Are side products dominant? (e.g., polymers, hydrolysis product) Check_QM->Check_Side_Products Yes Optimize_Oxidation Optimize Oxidation: - Check oxidant activity - Ensure anhydrous conditions - Vary temperature Check_QM->Optimize_Oxidation No Enhance_Nu Enhance Nucleophilicity: - Add appropriate base - Consider catalysis (Lewis/Brønsted acid) Check_Side_Products->Enhance_Nu Yes (Starting Material) Control_QM_Conc Control BHT-QM Concentration: - Slow addition of precursor - Use higher dilution Check_Side_Products->Control_QM_Conc Yes (Polymerization) Success Improved Yield Optimize_Oxidation->Success Enhance_Nu->Success Control_QM_Conc->Success

Caption: A decision-making flowchart for troubleshooting low-yield reactions.

Category 3: Optimizing for Asymmetric Synthesis

For applications in drug development, achieving high enantioselectivity is often the primary goal. This requires the use of chiral catalysts to control the facial selectivity of the nucleophilic attack.

Q4: I am attempting an asymmetric addition to BHT-QM using a chiral catalyst, but my enantiomeric excess (ee) is low. How can I improve it?

A4: Low enantioselectivity in these reactions is a common optimization challenge. The catalyst must effectively create a chiral environment around the BHT-QM to direct the incoming nucleophile. Several factors influence this:

  • Catalyst Choice: The "no-free-lunch" principle applies; the optimal catalyst is highly dependent on the specific nucleophile and substrate. Chiral phosphoric acids (Brønsted acids), cinchona alkaloid-derived phase-transfer catalysts, and bifunctional catalysts (e.g., squaramides, phosphines) are commonly employed for additions to quinone methides.[11][12][13][14]

    • Expert Insight: Chiral phosphoric acids work by simultaneously activating the quinone methide (protonating the carbonyl) and directing the nucleophile via hydrogen bonding.[11] Phase-transfer catalysts are ideal for generating and controlling anionic nucleophiles (like enolates) under mild conditions.[13][14]

  • Solvent Effects: The solvent can significantly impact the catalyst's performance by competing for hydrogen bonding sites or altering the catalyst's conformation.

    • Recommendation: A thorough solvent screen is essential. Non-polar solvents like toluene or dichloromethane often provide higher enantioselectivity than more polar or coordinating solvents like THF or acetonitrile.[8]

  • Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally increases enantioselectivity by favoring the transition state with the lower activation energy, which leads to the major enantiomer. Always start optimizations at room temperature and then cool down incrementally (e.g., 0 °C, -20 °C, -40 °C, -78 °C).[8]

Table 1: Common Catalysts and Conditions for Asymmetric Additions to Quinone Methides

Catalyst TypeExample NucleophilesTypical SolventsKey Considerations
Chiral Phosphoric Acids Alcohols, Indoles, Electron-rich arenesToluene, CH₂Cl₂, HexanesCatalyst loading is typically 1-10 mol%. Requires strictly anhydrous conditions.[11]
Phase-Transfer Catalysts Malonates, Fluorooxindoles, β-Keto estersToluene, CH₂Cl₂Requires a biphasic system or a solid base (e.g., K₂CO₃, Cs₂CO₃).[13][14]
Bifunctional Catalysts Thiols, NitroalkanesToluene, MTBE, CHCl₃Often employ hydrogen bonding (thiourea/squaramide) to activate both reactants.[15]
Chiral Phosphines Allenoates, Vinyl ketonesToluene, Trifluoromethyl benzeneActs as a nucleophilic catalyst, activating the electrophile in a different manner.[12]

References

  • Organocatalytic Asymmetric Nucleophilic Addition to o-Quinone Methides by Alcohols. (2015). Organic Letters - ACS Publications. [Link]

  • Conjugation, Substituent, and Solvent Effects on the Photogeneration of Quinone Methides. (2016). The Journal of Organic Chemistry. [Link]

  • Reactivity of the Quinone Methide of Butylated hydroxytoluene in Solution. University of Kansas. [Link]

  • Phosphine-catalysed transformations of ortho- and para-quinone methides. (2023). Royal Society of Chemistry. [Link]

  • Conjugation, Substituent, and Solvent Effects on the Photogeneration of Quinone Methides. (2016). The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Generation and Reactions of Quinone Methides. PMC - PubMed Central - NIH. [Link]

  • Hydrolysis of the quinone methide of butylated hydroxytoluene in aqueous solutions. (2013). Journal of Pharmaceutical Sciences. [Link]

  • Formation and reactivity of alternative quinone methides from butylated hydroxytoluene: possible explanation for species-specific pneumotoxicity. (1989). PubMed. [Link]

  • Organocatalytic Asymmetric Conjugate Addition of Fluorooxindoles to Quinone Methides. (2017). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Organocatalytic Asymmetric Conjugate Addition of Fluorooxindoles to Quinone Methides. (2017). PMC - NIH. [Link]

  • Conjugation, Substituent and Solvent Effects on the Photogeneration of Quinone Methides. ResearchGate. [Link]

  • Optimization of reaction conditions. a. ResearchGate. [Link]

  • Reactivity of δ‐Functionalized Para‐Quinone Methides in Nucleophilic Addition Reactions. (2021). PMC - NIH. [Link]

  • The Generation and Reactions of Quinone Methides. ResearchGate. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • Formation and Stability of Simple Quinone Methides. University at Buffalo Department of Chemistry. [Link]

Sources

Technical Support Center: Mastering Selectivity in Quinone Methide Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinone methide (QM) cycloadditions. Quinone methides are powerful, highly reactive intermediates used in the synthesis of complex molecules and natural products.[1][2][3] However, their high reactivity can lead to significant challenges in controlling selectivity. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to help you overcome common selectivity issues in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common problems. For more detailed protocols and mechanistic explanations, please refer to the in-depth guides in Part 2.

Q1: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?

A: Regioselectivity in QM cycloadditions is governed by a combination of frontier molecular orbital (FMO) interactions, steric hindrance, and reaction conditions. To improve selectivity, consider modifying the catalyst or the electronic properties of your dienophile. DFT studies have shown that electron-releasing groups on the dienophile enhance ortho selectivity.[4][5] For a systematic approach, refer to our In-Depth Guide to Controlling Regioselectivity .

Q2: I'm getting a racemic mixture. What's the best way to achieve high enantioselectivity?

A: Achieving high enantioselectivity requires a chiral environment to differentiate the two faces of the planar quinone methide. The most effective method is using a chiral catalyst. Chiral phosphoric acids (CPAs)[6][7][8][9][10][11] and chiral isochalcogenoureas[12] have proven highly effective. Lewis base catalysts are also an option.[12] Our In-Depth Guide to Achieving High Enantioselectivity provides a detailed catalyst selection guide and optimization protocol.

Q3: My reaction yield is low, and I suspect polymerization or decomposition of the quinone methide. How can I prevent this?

A: Quinone methides are prone to polymerization and other side reactions if not trapped efficiently.[13][14] Key strategies to minimize this include:

  • In situ generation: Generate the QM in the presence of the trapping agent (dienophile).

  • Slow addition: Add the QM precursor slowly to the reaction mixture to keep its instantaneous concentration low.

  • Temperature control: Lowering the reaction temperature can slow the rate of decomposition relative to the desired cycloaddition.

  • Catalyst choice: Some catalysts can stabilize the QM intermediate. For more, see the Guide to Addressing Chemoselectivity .

Q4: I'm observing poor endo/exo diastereoselectivity. What factors should I screen?

A: The endo/exo ratio is influenced by kinetic versus thermodynamic control, secondary orbital interactions, and steric effects. Lewis acid catalysts are well-known to enhance endo selectivity by lowering the energy of the endo transition state.[15][16][17] However, bulky Lewis acids can favor the exo product.[18] Temperature is also critical; lower temperatures typically favor the kinetically preferred endo product. Our Guide to Addressing Diastereoselectivity details how to manipulate these factors.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Controlling Regioselectivity in [4+2] Cycloadditions

The Challenge: Why is my reaction not regioselective?

In a typical hetero-Diels-Alder reaction between an ortho-quinone methide (o-QM) and an unsymmetrical alkene, two regioisomers (ortho and meta adducts) can form. The outcome is determined by the alignment of the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the o-QM diene. DFT studies confirm that the ortho attack mode generally leads to a more stable transition state.[4][5] However, unfavorable steric interactions or competing electronic effects can lead to mixtures.

Troubleshooting Workflow for Regioselectivity Issues

G start Poor Regioselectivity Observed check_dienophile Analyze Dienophile Electronics start->check_dienophile edg Is it strongly electron-donating? check_dienophile->edg Yes ewg Is it electron-withdrawing or neutral? check_dienophile->ewg No consider_sterics Evaluate Steric Hindrance on Dienophile or QM edg->consider_sterics Selectivity still poor add_lewis_acid Screen Lewis Acid Catalysts (e.g., AlCl3, BF3·OEt2) ewg->add_lewis_acid Enhance polarization modify_substrate Modify Substrate: Use less bulky protecting groups or substituents consider_sterics->modify_substrate Bulky groups are clashing optimize_solvent Screen Solvents (Toluene, CH2Cl2, CH3CN) add_lewis_acid->optimize_solvent Optimize solution solution optimize_solvent->solution modify_substrate->solution Improved Selectivity

Caption: Workflow for troubleshooting poor regioselectivity.

Key Parameters to Screen for Regioselectivity

The choice of catalyst and solvent can significantly alter the electronic properties of the reactants, thereby influencing the regiochemical outcome.

ParameterEffect on RegioselectivityExample/Rationale
Lewis Acid Catalyst Can enhance selectivity by coordinating to the o-QM's carbonyl group, lowering its LUMO energy and increasing the energy difference between competing transition states.[15]Using AlCl₃ can polarize the dienophile, favoring a specific orientation and improving the regiochemical outcome.[15]
Dienophile Electronics Strongly electron-donating groups (e.g., -OR, -NR₂) on the dienophile increase its HOMO energy, leading to a stronger interaction with the o-QM's LUMO and often higher ortho selectivity.[4][5]Switching from methyl acrylate to methyl vinyl ether can dramatically improve selectivity in favor of the ortho product.[5]
Solvent Polarity Solvents can influence transition state stability. More polar solvents can stabilize a more polar transition state, potentially favoring one regioisomer over another.[5]Changing from toluene to a more polar solvent like acetonitrile might alter the regioisomeric ratio.

Experimental Protocol: Lewis Acid Screening for Improved Regioselectivity

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add your dienophile (1.2 eq) and dry solvent (e.g., CH₂Cl₂).

  • Catalyst Addition: Cool the solution to the desired temperature (-78 °C to 0 °C) and add the Lewis acid (e.g., AlCl₃, BF₃·OEt₂, 1.1 eq) dropwise. Stir for 15 minutes.

  • QM Precursor Addition: In a separate flask, prepare a solution of the ortho-hydroxybenzyl alcohol precursor to your QM. Add this solution dropwise to the reaction mixture over 30-60 minutes using a syringe pump. This ensures the QM is generated and trapped in situ.[12][19]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract with an organic solvent, dry, and concentrate.

  • Analysis: Determine the regioisomeric ratio using ¹H NMR analysis of the crude product mixture.

Guide 2: Achieving High Enantioselectivity

The Challenge: Why is my product a racemic mixture?

Without a chiral influence, the cycloaddition reaction will proceed at an equal rate on both faces of the pro-chiral quinone methide, resulting in a 1:1 mixture of enantiomers (a racemic mixture). To induce enantioselectivity, a chiral catalyst is required to create a diastereomeric transition state, lowering the activation energy for the formation of one enantiomer over the other.

The Solution: Chiral Catalysis

Chiral Brønsted acids, particularly BINOL-derived phosphoric acids (CPAs), are highly effective for this purpose.[6][7][9][10] They operate by activating the quinone methide through hydrogen bonding, creating a sterically defined pocket that directs the approach of the dienophile.[11][20]

Mechanism of Asymmetric Induction with a Chiral Phosphoric Acid

G cluster_0 Chiral Environment cluster_1 Diastereomeric Transition States CPA Chiral Phosphoric Acid (CPA) QM o-Quinone Methide (prochiral) CPA->QM H-Bond Activation TS_Re Re-face Attack (Favored) Lower Energy QM->TS_Re TS_Si Si-face Attack (Disfavored) Higher Energy QM->TS_Si Product_R Major Enantiomer (R) TS_Re->Product_R Product_S Minor Enantiomer (S) TS_Si->Product_S Dienophile Dienophile Dienophile->TS_Re Dienophile->TS_Si

Caption: Asymmetric induction via chiral phosphoric acid catalysis.

Catalyst Selection Guide for Enantioselective Cycloadditions

Catalyst TypeCommon StructureTypical SubstratesExpected ee (%)Reference
Chiral Phosphoric Acid (CPA) BINOL or SPINOL backboneElectron-rich olefins, enamides, vinyl sulfides90 - >99[6][9][10][11]
Chiral Isochalcogenourea Isothiourea, IsoselenoureaAllenoates90 - 98[12]
Chiral Phosphine (R)-SITCP, etc.Allenoates (for [4+1] cycloadditions)up to 90[19]
Chiral Ammonium Fluoride Cinchona alkaloid-derivedSilyl ketene acetalsup to 90[21]

Experimental Protocol: Optimizing an Enantioselective Cycloaddition

  • Catalyst Screening: In parallel vials, screen a small library of chiral catalysts (e.g., different substituted CPAs) at a loading of 5-10 mol%. Use your standard reaction conditions to identify the most promising catalyst class.

  • Solvent Screening: Once a lead catalyst is identified, screen a range of non-polar solvents (e.g., toluene, xylenes, CH₂Cl₂, CCl₄). Enantioselectivity can be highly sensitive to the solvent.

  • Temperature Optimization: Perform the reaction at different temperatures (e.g., room temp, 0 °C, -20 °C, -40 °C). Lower temperatures generally increase enantioselectivity, but may require longer reaction times.

  • Concentration Adjustment: Vary the concentration of the reaction. Sometimes, higher or lower concentrations can affect catalyst aggregation and performance.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC.

Guide 3: Addressing Chemoselectivity and Diastereoselectivity

The Challenge: Low Yields and Poor endo/exo Ratios

  • Chemoselectivity: Quinone methides are electrophilic and can react with various nucleophiles or even polymerize.[14][22] Low yields often indicate that these competing pathways are out-pacing the desired cycloaddition.

  • Diastereoselectivity (endo/exo): For cyclic dienophiles, two diastereomeric products, endo and exo, can be formed. The endo product is often the kinetic product due to stabilizing secondary orbital interactions, while the exo product is typically the thermodynamically more stable product.[16]

Troubleshooting Low Yields (Improving Chemoselectivity)

ProblemSolutionRationale
QM Decomposition Use in situ generation methods (e.g., from o-hydroxybenzyl alcohols or via visible-light oxidation of o-alkylarenols).[23]This keeps the instantaneous concentration of the highly reactive QM low, favoring trapping by the dienophile over decomposition.[12]
Polymerization Lower the reaction temperature and ensure efficient stirring.Reduces the rate of bimolecular decomposition reactions.
Side reactions with catalyst/solvent Ensure all reagents and solvents are dry and reactions are run under an inert atmosphere.Water and other nucleophiles can add to the QM, leading to undesired byproducts.

Influencing Diastereoselectivity (endo vs. exo)

The ratio of endo to exo products can be tuned by changing the catalyst and reaction temperature.

ParameterEffect on endo/exo RatioRationale
Lewis Acid Catalyst Generally increases the endo selectivity.[15][16][24]The Lewis acid coordinates to the dienophile (or QM), enhancing secondary orbital interactions that stabilize the endo transition state.[16]
Bulky Lewis Acid Can favor the exo product.[18]Steric repulsion between the bulky catalyst and the diene in the endo transition state can outweigh the electronic stabilization, making the exo pathway more favorable.[18]
Temperature Lower temperatures favor the kinetic (endo) product. Higher temperatures favor the thermodynamic (exo) product.At higher temperatures, the reaction can become reversible, allowing the initial kinetic product to convert to the more stable thermodynamic product.

References

  • Otto, S., Bertoncin, F., & Engberts, J. B. F. N. (1996). Lewis Acid Catalysis of a Diels−Alder Reaction in Water. The Journal of Organic Chemistry. Available from: [Link]

  • Yang, G.-H., et al. (2019). Asymmetric Cycloaddition of ortho-Hydroxyphenyl-Substituted para-Quinone Methides and Enamides Catalyzed by Chiral Phosphoric Acid. The Journal of Organic Chemistry. Available from: [Link]

  • Tsuneda, T., & Taketsugu, T. (2018). Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemistryOpen. Available from: [Link]

  • Ashenhurst, J. (2018). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. Available from: [Link]

  • Wang, Y., et al. (2023). Diastereodivergent Asymmetric [4 + 2] Cycloaddition of In Situ Generated ortho-Quinone Methides and Allenyl Ketones Enabled by Chiral Phosphoric Acid Catalysis. ACS Catalysis. Available from: [Link]

  • Hofmeister, R., & Magomedov, N. A. (2017). Stereoselective Synthesis of Atropisomeric Acridinium Salts by the Catalyst‐Controlled Cyclization of ortho‐Quinone Methide Iminiums. Angewandte Chemie International Edition. Available from: [Link]

  • Wang, Z., et al. (2021). Enantioselective polar [2σ + 2π] cycloadditions of bicyclo[1.1.0]butanes and ortho-quinone methides enabled by chiral phosphoric acid catalysis. Organic Chemistry Frontiers. Available from: [Link]

  • Yang, G.-H., et al. (2019). Asymmetric Cycloaddition of ortho-Hydroxyphenyl-Substituted para-Quinone Methides and Enamides Catalyzed by Chiral Phosphoric Acid. PubMed. Available from: [Link]

  • Yang, G.-H., et al. (2019). Asymmetric Cycloaddition of ortho-Hydroxyphenyl-Substituted para-Quinone Methides and Enamides Catalyzed by Chiral Phosphoric Acid. Sci-Hub. Available from: [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2022). Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. The Journal of Organic Chemistry. Available from: [Link]

  • Jasiński, R., et al. (2020). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers. Available from: [Link]

  • Fritz, S. P., et al. (2024). Asymmetric isochalcogenourea-catalysed (4 + 2)-cycloadditions of ortho-quinone methides and allenoates. Chemical Science. Available from: [Link]

  • Coric, I., & List, B. (2012). Enantioselective Catalytic [4+1]‐Cyclization of ortho‐Hydroxy‐para‐Quinone Methides with Allenoates. Angewandte Chemie International Edition. Available from: [Link]

  • Shi, F., et al. (2017). Enantioselective [4 + 2] Cycloaddition of o -Quinone Methides and Vinyl Sulfides: Indirect Access to Generally Substituted Chiral Chromanes. ResearchGate. Available from: [Link]

  • Shi, F., et al. (2017). Enantioselective [4 + 2] Cycloaddition of o-Quinone Methides and Vinyl Sulfides: Indirect Access to Generally Substituted Chiral Chromanes. Organic Letters. Available from: [Link]

  • da Silva, A. B. F., et al. (2019). Hetero-Diels-Alder Reactions of Quinone Methides: The Origin of the α-Regioselectivity of 3-Methylene-1,2,4-naphthotriones. ResearchGate. Available from: [Link]

  • Alam, R., & Rychnovsky, S. D. (2015). [4 + 2]-Cycloaddition and 1,4-Addition of ortho-Quinone Methides by a Chiral Crotyl Silane. PubMed. Available from: [Link]

  • Wang, H., et al. (2005). A DFT Study of Diels-Alder Reactions of O-Quinone Methides and Various Substituted Ethenes: Selectivity and Reaction Mechanism. PubMed. Available from: [Link]

  • Fritz, S. P., et al. (2024). Asymmetric isochalcogenourea-catalysed (4 + 2)-cycloadditions of ortho-quinone methides and allenoates. RSC Publishing. Available from: [Link]

  • Wang, H., et al. (2005). A DFT Study of Diels−Alder Reactions of o-Quinone Methides and Various Substituted Ethenes: Selectivity and Reaction Mechanism. The Journal of Organic Chemistry. Available from: [Link]

  • Angle, S. R., & Arnaiz, D. O. (1985). Stereospecific intramolecular Diels-Alder reaction of an o-quinone methide. The Journal of Organic Chemistry. Available from: [Link]

  • Kumar, S., & Chimni, S. S. (2011). Reactivity vs. selectivity of quinone methides: synthesis of pharmaceutically important molecules, toxicity and biological applications. Chemical Communications. Available from: [Link]

  • Richard, J. P., & Toteva, M. M. (2010). The Generation and Reactions of Quinone Methides. Accounts of Chemical Research. Available from: [Link]

  • Zhang, H., et al. (2024). Visible-Light-Induced ortho-Quinone Methides Formation in Situ Using ortho-Alkylarenols as Precursors for Tandem [4 + 2] Cycloaddition Reaction. Organic Letters. Available from: [Link]

  • Painter, T. O., et al. (2008). Asymmetric Cycloadditions of o-Quinone Methides Employing Chiral Ammonium Fluoride Precatalysts. Organic Letters. Available from: [Link]

  • Richard, J. P., & Toteva, M. M. (2003). The Generation and Reactions of Quinone Methides. ResearchGate. Available from: [Link]

  • Ashenhurst, J. (2017). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. Available from: [Link]

  • Creates, D. (2024). Quinone Methide Function in Organic Synthesis. Medium. Available from: [Link]

  • da Silva, A. B. F., et al. (2023). o-Quinone methides in natural product synthesis: an update. Organic & Biomolecular Chemistry. Available from: [Link]

  • Sugumaran, M., & Semensi, V. (1991). Trapping of transiently formed quinone methide during enzymatic conversion of N-acetyldopamine to N-acetylnorepinephrine. PubMed. Available from: [Link]

  • Monti, C., et al. (2012). Quinone Methide Generation via Photoinduced Electron Transfer. Sci-Hub. Available from: [Link]

  • Steiger, A. K., & Matson, J. B. (2019). Moving Past Quinone-Methides: Recent Advances toward Minimizing Electrophilic Byproducts from COS/H2S Donors. Antioxidants. Available from: [Link]

Sources

Preventing polymerization of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone during storage

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

Understanding the Challenge: The Reactivity of a Quinone Methide

Welcome to the technical support guide for 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone (also known as BHT Quinone Methide). This valuable synthetic intermediate is a member of the quinone methide family, a class of compounds known for their high reactivity.[1][2] Its unique structure, featuring a conjugated dienone system and an exocyclic methylene group, makes it an excellent electrophile but also highly susceptible to spontaneous polymerization, especially during storage.[1][3]

The bulky 2,6-di-tert-butyl groups provide a degree of steric hindrance, making this compound isolable and commercially available, unlike simpler quinone methides.[1][3] However, improper handling and storage can lead to the formation of oligomers or polymers, compromising sample purity, reducing reaction yields, and potentially leading to complete loss of the material. This guide provides in-depth FAQs, troubleshooting advice, and validated protocols to ensure the long-term stability of your material.

Frequently Asked Questions (FAQs)

Q1: What exactly is 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone and why does it polymerize?

A1: This compound is a derivative of butylated hydroxytoluene (BHT) and is classified as a para-quinone methide.[3][4][5] Its reactivity stems from the high polarization of the exocyclic methylene group, which acts as a potent Michael acceptor for nucleophiles.[1][2] Polymerization can occur through several pathways, including free-radical mechanisms initiated by light, heat, or trace impurities like peroxides. The driving force for these reactions is the favorability of rearomatization upon nucleophilic addition to the exocyclic double bond.[1]

Q2: What are the visible signs of polymerization?

A2: The pure monomer is typically a yellow crystalline solid.[6] The onset of polymerization is often indicated by:

  • A change in appearance from a crystalline solid to a waxy, gummy, or viscous liquid.

  • Darkening of the material's color.

  • Formation of insoluble particulates in solvents.

  • A noticeable decrease in solubility compared to fresh material.

Q3: What is the ideal way to store this compound to prevent polymerization?

A3: Proper storage is the most critical factor in maintaining the stability of this reagent. Multiple factors must be controlled simultaneously.

Parameter Recommended Condition Causality (Why it's important)
Temperature -20°CLow temperatures significantly slow down the kinetics of polymerization reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and the formation of peroxide impurities, which can act as initiators for free-radical polymerization.
Light Amber or Opaque VialProtects the compound from photo-initiation, where UV light can generate radicals that trigger polymerization.
Container Tightly Sealed, Dry Glass VialPrevents exposure to atmospheric moisture and contaminants. Ensure the container is clean and free of any acidic or basic residues.
Inhibitor BHT (Butylated hydroxytoluene)A small amount of a radical scavenger like BHT is often added by manufacturers to quench nascent radicals and prolong shelf life.[7][8]
Q4: My material was shipped with an inhibitor. How does it work and do I need to remove it?

A4: The most common inhibitor used is Butylated hydroxytoluene (BHT).[8][9] BHT is a phenolic antioxidant that effectively terminates free-radical chain reactions by donating a hydrogen atom to peroxy radicals, converting them into stable hydroperoxides and a non-reactive BHT radical.[7][10] Each molecule of BHT can consume two peroxy radicals, making it highly effective even at low concentrations (typically 100-500 ppm).[7][9]

Whether you need to remove the inhibitor depends on your specific application:

  • For many organic reactions: The low concentration of BHT may not significantly interfere.

  • For sensitive polymerization reactions (e.g., ATRP): The inhibitor MUST be removed, as it will quench the desired radical polymerization, leading to poor control and broad molecular weight distributions.[11][12]

Troubleshooting Guide

This section addresses common problems encountered during the storage and use of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone.

TroubleshootingWorkflow cluster_good cluster_bad start Start: Observe Material Before Use q1 Is the material a free-flowing yellow crystalline solid? start->q1 q2 Do you need to remove the inhibitor? q1->q2  Yes   issue Issue Detected: Material is clumpy, oily, or has darkened. q1->issue  No   protocol_remove Follow Protocol 2: Inhibitor Removal q2->protocol_remove  Yes   proceed Proceed with Experiment q2->proceed  No   protocol_remove->proceed action Action: Verify storage conditions. (Temp, Inert Gas, Light) issue->action purify Attempt Purification (See Protocol 3) action->purify end If purification fails, dispose of material properly. purify->end

Caption: Troubleshooting workflow for assessing material quality.

Key Experimental Protocols

Protocol 1: Recommended Long-Term Storage

Objective: To ensure the stability and purity of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone for extended periods.

Materials:

  • 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

  • Clean, dry amber glass vial with a PTFE-lined cap

  • Source of inert gas (Argon or Nitrogen) with tubing

  • Parafilm or sealing tape

  • -20°C freezer

Procedure:

  • If received from the supplier in a container that is not ideal (e.g., clear glass), transfer the solid to a clean, dry amber glass vial in a low-humidity environment.

  • Gently flush the headspace of the vial with a slow stream of inert gas (Argon or Nitrogen) for 30-60 seconds to displace any air and moisture.

  • Immediately and tightly seal the vial with the PTFE-lined cap.

  • For extra security, wrap the cap and vial neck junction with Parafilm.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Place the sealed vial in a designated -20°C freezer.

  • Crucially: When retrieving the material for use, allow the vial to warm completely to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid, which can introduce water and initiate degradation.

Protocol 2: Inhibitor Removal via Flash Chromatography

Objective: To remove the BHT inhibitor prior to use in sensitive applications. This protocol is adapted from standard laboratory techniques for removing phenolic inhibitors.[11][12][13]

Safety: Perform this procedure in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, lab coat, and gloves.

Materials:

  • Inhibited 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

  • Flash chromatography column

  • Basic alumina (activated, Brockmann I)

  • Anhydrous, non-protic solvent (e.g., Hexane, DCM)

  • Clean, dry receiving flask containing a crystal of fresh BHT (to stabilize the purified product)

  • Inert gas supply

Procedure:

  • Dry-pack a small flash chromatography column with basic alumina. The amount should be about 10-20 times the weight of your compound.

  • Dissolve the inhibited compound in a minimal amount of a non-protic solvent like hexanes or dichloromethane (DCM).

  • Carefully load the solution onto the top of the basic alumina column.

  • Elute the compound from the column using the same solvent, collecting the fractions in the receiving flask. The acidic BHT will be adsorbed onto the basic alumina.[11][13] You may see a slight color change at the top of the column where the inhibitor is captured.

  • Combine the fractions containing your product.

  • Remove the solvent under reduced pressure (rotary evaporation) at a low temperature (<30°C) to avoid heating the now uninhibited, sensitive product.

  • Immediately place the purified product under an inert atmosphere and use it as soon as possible. Unstabilized material will polymerize rapidly.[13]

Protocol 3: Purification of Partially Polymerized Material

Objective: To salvage usable monomer from a sample that has begun to oligomerize. Note: This is a recovery attempt and may not be successful if polymerization is extensive.

Procedure: Purification can be attempted via recrystallization.

  • Dissolve the compromised material in a minimal amount of a hot nonpolar solvent (e.g., heptane or hexane). The polymer should be less soluble than the monomer.

  • Filter the hot solution to remove any insoluble polymeric material.

  • Allow the filtrate to cool slowly to room temperature, then cool further in a refrigerator or freezer to induce crystallization of the pure monomer.

  • Collect the crystals by vacuum filtration.

  • Dry the purified crystals under vacuum and immediately store them according to Protocol 1 .

Mechanisms Visualized

InhibitionMechanism cluster_chain Polymerization Chain Reaction cluster_inhibition Inhibition by BHT Monomer Monomer M_Radical M-R• (Growing Chain) Monomer->M_Radical + Monomer Radical R• (Initiator) Radical->M_Radical + Monomer Polymer Polymer M_Radical->Polymer + n(Monomer) BHT_Radical BHT• (Stable Radical) Terminated M-R-H (Terminated Chain) M_Radical->Terminated + BHT-H BHT BHT-H (Inhibitor)

Caption: Mechanism of free-radical inhibition by BHT.

References
  • Butylated hydroxytoluene - Wikipedia . Wikipedia. [Link]

  • THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE . The University of Iowa. [Link]

  • Safety Data Sheet: 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one . Chemos GmbH & Co. KG. [Link]

  • Synthetic phenolic antioxidants, including butylated hydroxytoluene (BHT), in resin-based dental sealants . PubMed. [Link]

  • (PDF) Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites . ResearchGate. [Link]

  • 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one . Adooq Bioscience. [Link]

  • Does anybody know how to remove the BHT (Butylated hydroxytoluene, 200ppm) in PEG methyl ether methacrylate? . ResearchGate. [Link]

  • Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites . PubMed Central. [Link]

  • Formation and Stability of Simple Quinone Methides . Richard A. McClelland. [Link]

  • How to remove BHT without using vacuum distillation or caustic wash? . ResearchGate. [Link]

  • remove inhibitor from monomer . Chemistry Stack Exchange. [Link]

  • Substituents on Quinone Methides Strongly Modulate Formation and Stability of Their Nucleophilic Adducts . National Institutes of Health. [Link]

  • Quinone methide - Wikipedia . Wikipedia. [Link]

  • The Emergence of Quinone Methides in Asymmetric Organocatalysis . MDPI. [Link]

  • Structure−Activity Study on the Quinone/Quinone Methide Chemistry of Flavonoids . ACS Publications. [Link]

  • Removal of Butylated Hydroxyanisole with Enzyme Based Polymerization Using Organo-Clays . DergiPark. [Link]

  • 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one . NIST WebBook. [Link]

  • Cas 2607-52-5,2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone . LookChem. [Link]

  • The Role of 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT Quinone Methide) in the Metabolism of Butylated Hydroxytoluene . PubMed. [Link]

  • 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | C15H22O . PubChem. [Link]

  • Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene . ResearchGate. [Link]

  • (PDF) Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers . ResearchGate. [Link]

Sources

BHT Quinone Methide Synthesis: A Technical Support Guide to Byproduct Identification and Mitigation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for BHT Quinone Methide (BHT-QM) Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with Butylated Hydroxytoluene (BHT) and its highly reactive oxidized form, the quinone methide. The synthesis of 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT-QM) from BHT is a foundational reaction, but it is frequently complicated by the formation of numerous byproducts.[1] These impurities not only reduce the yield and purity of the target molecule but can also introduce confounding variables in downstream applications due to their own reactivity.[2]

This document provides in-depth, experience-driven answers to common challenges encountered during BHT-QM synthesis. We will explore the "why" behind byproduct formation, offer practical troubleshooting strategies, and provide robust analytical protocols for their identification and characterization.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when synthesizing BHT Quinone Methide?

When synthesizing BHT-QM via the oxidation of BHT, you are likely to encounter several classes of byproducts stemming from over-oxidation, dimerization, rearrangement, and reactions with nucleophiles.[1] Understanding these structures is the first step toward mitigating their formation.

The primary byproducts include:

  • 2,6-di-tert-butyl-p-benzoquinone (BHT-Q): Arises from the further oxidation of the desired quinone methide.[1][3]

  • 3,5,3',5'-tetra-tert-butylstilbenequinone: A common dimeric byproduct, often imparting a distinct color to the reaction mixture.[1][4]

  • 2,6-di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone (BHT Quinol): Formed via hydroxylation at the para-methyl position.[1]

  • 2,6-di-tert-butyl-4-hydroperoxy-4-methyl-2,5-cyclohexadienone (BHTOOH): A key intermediate in the oxidation pathway that can persist in the final product mixture.[1][5]

  • 3,5-di-tert-butyl-4-hydroxybenzyl alcohol (BA): The product of BHT-QM hydrolysis, which can occur during aqueous workups.[2]

  • Dimeric Ether and Ethane Species: Such as 1,2-bis(3,5-di-tert-butyl-4-hydroxyphenyl)ethane, which can form under certain conditions.[1]

Q2: What is the core mechanism that leads to BHT-QM and its primary byproducts?

The synthesis of BHT-QM is initiated by the oxidation of the parent BHT molecule. The process begins with a single electron transfer to form a phenoxyl radical. This radical is the central hub from which both the desired product and several byproducts emerge.[1]

The phenoxyl radical can then undergo disproportionation to yield BHT-QM.[1] However, this highly reactive intermediate is susceptible to further reactions that dictate the byproduct profile. The formation of these byproducts is heavily influenced by reaction conditions such as temperature, oxidant concentration, and pH.[1]

G cluster_byproducts Byproduct Formation Pathways BHT BHT (2,6-di-tert-butyl-4-methylphenol) Phenoxyl_Radical BHT Phenoxyl Radical BHT->Phenoxyl_Radical Oxidation [1e⁻] BHT_QM BHT Quinone Methide (Desired Product) Phenoxyl_Radical->BHT_QM Disproportionation Benzoquinone 2,6-di-tert-butyl- p-benzoquinone BHT_QM->Benzoquinone Over-oxidation Stilbenequinone 3,5,3',5'-tetra-tert- butylstilbenequinone BHT_QM->Stilbenequinone Dimerization (Base-catalyzed) [1] Benzyl_Alcohol 3,5-di-tert-butyl-4- hydroxybenzyl alcohol BHT_QM->Benzyl_Alcohol Hydrolysis (Aqueous Workup) [10]

Caption: Core reaction pathways in BHT-QM synthesis.

Troubleshooting Guide: From Observation to Solution

This section addresses common experimental issues, their probable causes, and actionable solutions grounded in chemical principles.

Issue 1: Low yield of BHT-QM with a significant amount of 2,6-di-tert-butyl-p-benzoquinone (BHT-Q) detected.
  • Observation: Your crude product analysis (TLC, LC-MS, or ¹H NMR) shows a major impurity corresponding to BHT-Q. The reaction mixture may have a pronounced yellow color.

  • Causality (The "Why"): This is a classic case of over-oxidation . The BHT Quinone Methide, while being the product of oxidation, is itself susceptible to further oxidation, especially under harsh conditions, leading to the more stable conjugated benzoquinone.[1] Factors that promote this include excessive oxidant, elevated temperatures, or prolonged reaction times.[1]

  • Solution & Protocol:

    • Control Oxidant Stoichiometry: Carefully control the molar equivalents of your oxidizing agent (e.g., lead(IV) oxide, potassium ferricyanide). Start with a 1.05 to 1.1 molar equivalent and titrate upwards only if starting material remains.

    • Temperature Management: Maintain a low reaction temperature. For many common oxidants, running the reaction between 0 °C and room temperature is sufficient. Avoid heating unless absolutely necessary for solubility or reaction initiation.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or a rapid LC-MS quench method to monitor the disappearance of BHT and the appearance of BHT-QM. Stop the reaction as soon as the BHT is consumed to prevent the subsequent oxidation of the product.

Issue 2: The formation of a deeply colored, hard-to-purify solid, identified as 3,5,3',5'-tetra-tert-butylstilbenequinone.
  • Observation: The reaction mixture develops a deep red or purple color, and a significant amount of an insoluble, high-molecular-weight byproduct is isolated. Mass spectrometry confirms the presence of a dimeric species.

  • Causality (The "Why"): This points to the dimerization of the BHT-QM. This pathway is particularly favored under basic conditions or at higher concentrations where two molecules of the quinone methide can react.[1] The stilbenequinone structure is highly conjugated, explaining the intense color.[4]

  • Solution & Protocol:

    • Strict pH Control: Ensure the reaction is not basic. If using an oxidant that produces basic byproducts, consider buffering the reaction or using a non-basic oxidant. The synthesis is typically more robust under neutral or slightly acidic conditions.

    • Maintain Dilution: Run the reaction at a lower concentration (e.g., 0.05-0.1 M). This reduces the statistical probability of two BHT-QM molecules encountering each other.

    • Reverse Addition: Instead of adding the oxidant to the BHT solution, try a "reverse addition" where the BHT solution is slowly added to a solution or slurry of the oxidant. This keeps the concentration of the newly formed, reactive BHT-QM low at any given moment, favoring the desired unimolecular pathway over the bimolecular dimerization.

Issue 3: Product degradation during aqueous workup, leading to 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.
  • Observation: The bright yellow color of the organic layer (indicative of BHT-QM) fades upon washing with water or brine, and analysis of the final product shows a new, more polar spot on TLC, later identified as the benzyl alcohol derivative.

  • Causality (The "Why"): BHT-QM is a highly electrophilic Michael acceptor.[6][7] The exocyclic methylene carbon is susceptible to nucleophilic attack. Water, though a weak nucleophile, can add to this position, and after tautomerization, the benzyl alcohol is formed.[2] This hydrolysis is catalyzed by both acid and base.[2]

  • Solution & Protocol:

    • Anhydrous Workup: If possible, avoid an aqueous workup altogether. After the reaction, filter off the spent oxidant (if solid) and directly remove the solvent under reduced pressure at low temperature. The crude product can then be purified by chromatography.

    • Minimize Contact Time: If an aqueous wash is unavoidable (e.g., to remove a water-soluble catalyst), perform it quickly with cold, deionized water or a neutral brine solution. Immediately separate the layers and dry the organic phase thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.

    • Aprotic Solvent Choice: Use dry, aprotic solvents for the reaction to minimize the presence of water from the start.

Byproduct Characterization and Analytical Protocols

Unambiguous identification of byproducts is critical. Below are reference data and a standard analytical workflow.

Table 1: Influence of Reaction Conditions on Product Distribution
ParameterConditionFavored ProductFavored Byproduct(s)Reference
Temperature Low (0-25 °C)BHT-QM-[1]
High (>40 °C)-BHT-Q, Dimerization Products[1]
Oxidant Conc. Stoichiometric (~1.1 eq)BHT-QM-[1]
Excess (>1.5 eq)-BHT-Q[1]
pH Neutral / AcidicBHT-QMHydrolysis Products (if water present)[2]
Basic-Dimerization Products (Stilbenequinone)[1]
Reaction Time Short (until BHT consumed)BHT-QM-[1]
Extended-BHT-Q, Decomposition Products[1]
Protocol: HPLC-UV Method for Reaction Monitoring

This protocol provides a baseline for separating BHT, BHT-QM, and the common over-oxidized byproduct, BHT-Q.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with 80:20 Acetonitrile/Water.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.[8]

  • Procedure:

    • Prepare a standard solution of BHT starting material.

    • At each reaction time point, withdraw a ~50 µL aliquot and quench it in 1 mL of the mobile phase.

    • Vortex and filter through a 0.22 µm syringe filter.

    • Inject 10 µL onto the HPLC system.

    • Expected Elution Order: BHT-Q (most polar) -> BHT-QM -> BHT (least polar).

Sources

Validation & Comparative

Unambiguous Structure Verification: A Comparative Guide to the Validation of B-HT-QM using Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. The spatial arrangement of atoms dictates not only the intended biological activity of a therapeutic agent but also its potential off-target effects and metabolic fate. For novel compounds and their metabolites, such as 6-tert-butyl-2-(prop-2-yn-1-yl)-4-methylphenol quinone methide (BHT-QM), an electrophilic metabolite of the widely used antioxidant Butylated Hydroxytoluene (BHT), rigorous structural validation is paramount.[1][2][3] This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the definitive method for the structural elucidation of BHT-QM, benchmarked against other common analytical techniques.

The Imperative for Definitive Structural Analysis of BHT-QM

BHT-QM is a reactive electrophilic species formed via the metabolic oxidation of BHT.[4][5] Its high reactivity towards nucleophiles, such as glutathione and proteins, implicates it in both the antioxidant mechanism of its parent compound and potential toxicological effects, including lung injury and tumor promotion.[1][3] Given these significant biological activities, an unambiguous understanding of its molecular architecture is critical for researchers in toxicology, pharmacology, and medicinal chemistry to design safer antioxidants and to understand the mechanisms of BHT-induced toxicities.

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide valuable information about a molecule's connectivity and mass, they often fall short of providing the absolute spatial arrangement of atoms. X-ray crystallography, by contrast, offers a direct visualization of the molecule in its solid state, revealing precise bond lengths, bond angles, and conformational details that are essential for a complete structural understanding.

Experimental Validation: From Synthesis to Crystal Structure

The validation of the BHT-QM structure commences with its synthesis and subsequent crystallization, followed by analysis using single-crystal X-ray diffraction.

Synthesis and Crystallization of BHT-QM

BHT-QM is typically synthesized via the oxidation of its precursor, 2,6-di-tert-butyl-4-methylphenol (BHT).[1] A common laboratory-scale synthesis involves the use of a mild oxidizing agent, such as silver oxide (Ag₂O), in a suitable organic solvent.

Experimental Protocol: Synthesis of BHT-QM

  • Reactant Preparation: Dissolve 2,6-di-tert-butyl-4-methylphenol (BHT) in a dry, inert solvent such as dichloromethane or diethyl ether.

  • Oxidation: Add a stoichiometric excess of freshly prepared silver oxide (Ag₂O) to the BHT solution.

  • Reaction: Stir the mixture at room temperature, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Upon completion, filter the reaction mixture to remove the silver salts. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. The crude BHT-QM can be purified by column chromatography on silica gel.

  • Crystallization: The purified BHT-QM is then crystallized to obtain single crystals suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate.

Synthesis_Workflow BHT BHT in DCM/Ether Reaction Stir at RT BHT->Reaction Ag2O Silver Oxide (Ag₂O) Ag2O->Reaction Filtration Filtration Reaction->Filtration Wash Aqueous Wash & Drying Filtration->Wash Purification Column Chromatography Wash->Purification Crystallization Slow Evaporation Purification->Crystallization BHT_QM_Crystal BHT-QM Single Crystal Crystallization->BHT_QM_Crystal

Single-Crystal X-ray Diffraction (SC-XRD) of BHT-QM

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis. This technique involves irradiating the crystal with a monochromatic X-ray beam and measuring the diffraction pattern produced. The positions and intensities of the diffracted beams are then used to determine the arrangement of atoms within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single crystal of BHT-QM is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, which provide an initial model of the electron density.

  • Structure Refinement: The initial model is refined against the experimental data to obtain the final, accurate positions of all atoms.

SCXRD_Workflow Crystal BHT-QM Single Crystal Diffraction Diffraction Pattern Measurement Crystal->Diffraction XRay Monochromatic X-ray Beam XRay->Diffraction DataProcessing Data Processing (Unit Cell, Space Group, Intensities) Diffraction->DataProcessing StructureSolution Structure Solution (Initial Electron Density Map) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Final Atomic Positions) StructureSolution->StructureRefinement FinalStructure Validated BHT-QM Structure StructureRefinement->FinalStructure

Crystallographic Data for BHT-QM

Single-crystal X-ray diffraction of BHT-QM reveals an orthorhombic crystal system with the space group Pna2₁.[1] The key crystallographic parameters are summarized in the table below.

ParameterValueReference
Crystal SystemOrthorhombic[1]
Space GroupPna2₁[1]
a (Å)12.0841(9)[1]
b (Å)16.6946(12)[1]
c (Å)9.3837(8)[1]
Molecular FormulaC₁₅H₂₂O[1][6][7]
Molecular Weight218.33 g/mol [1][6]

The determined structure confirms the presence of a conjugated dienone system with an exocyclic methylene group. The bulky tert-butyl groups at positions 2 and 6 create significant steric hindrance, which influences the molecule's reactivity.[1] The C=O bond length is approximately 1.21 Å, and the exocyclic C=C bond is about 1.34 Å, which are characteristic of quinone methides.[1] Due to steric clashes between the tert-butyl groups, the cyclohexadienone ring is distorted from planarity by about 15°.[1]

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the most definitive structural information, other analytical techniques offer complementary data and are often used for routine characterization.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous structural determination.Requires high-quality single crystals, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), relative stereochemistry through NOE effects.[8][9][10][11][12]Provides information in solution, which may be more biologically relevant; does not require crystallization.Does not provide absolute 3D structure; interpretation can be complex for intricate molecules.
Mass Spectrometry (MS) Molecular weight and elemental composition.[13][14][15][16][17]High sensitivity; can be coupled with chromatography for mixture analysis.Provides no information on atomic connectivity or stereochemistry.
Computational Modeling Predicted 3D structure, electronic properties.[18][19][20][21][22]Can provide insights when experimental data is unavailable; useful for hypothesis generation.Predictions must be validated by experimental data; accuracy can vary depending on the method.

As the table illustrates, while NMR and MS are powerful tools for confirming the presence and basic connectivity of BHT-QM, they cannot independently provide the precise three-dimensional arrangement of atoms that X-ray crystallography delivers. Computational methods, while increasingly sophisticated, still require experimental validation to be considered definitive.

Conclusion

For the unambiguous structural validation of BHT-QM, single-crystal X-ray crystallography stands as the gold standard. It provides an unparalleled level of detail, revealing the precise spatial arrangement of every atom in the molecule. This information is indispensable for a comprehensive understanding of its reactivity, biological activity, and toxicological profile. While other techniques such as NMR and mass spectrometry are essential for complementary analysis and routine characterization, they do not offer the definitive structural insights provided by X-ray crystallography. For researchers and drug development professionals working with BHT-QM and other novel small molecules, a thorough understanding of their three-dimensional structure, as determined by X-ray crystallography, is a critical prerequisite for advancing their research and ensuring the safety and efficacy of potential therapeutic agents.

References

  • Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. PubMed. [Link]

  • 2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404. PubChem. [Link]

  • Computational Methods for the Identification of Molecular Targets of Toxic Food Additives. Butylated Hydroxytoluene as a Case Study. MDPI. [Link]

  • Quantitative analysis of residual butylated hydroxytoluene and butylated hydroxyanisole in Salmo salar, milk, and butter by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. MDPI. [Link]

  • Summary of MS/MS data for BHT and metabolites in negative ion mode. ResearchGate. [Link]

  • High resolution MS/MS spectra for deprotonated butylated hydroxytoluene... ResearchGate. [Link]

  • XRD data of BHT CRYSTAL Details of the experimental diffraction data collections and refinements. ResearchGate. [Link]

  • 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | C15H22O. PubChem. [Link]

  • Scheme 1. Synthetic route of BHT-2HCl. ResearchGate. [Link]

  • Computational Methods for the Identification of Molecular Targets of Toxic Food Additives. Butylated Hydroxytoluene as a Case Study. ResearchGate. [Link]

  • 2,6-di-t-Butyl-4-methylene-2,5-cyclohexadiene-1-one. NIST WebBook. [Link]

  • Hydrolysis of the quinone methide of butylated hydroxytoluene in aqueous solutions. PubMed. [Link]

  • Crystal structure of 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one, C22H28O2. ResearchGate. [Link]

  • Chapter 8. University of Pretoria. [Link]

  • Crystal structure of 2,6-di-tert-butyl-4-(4-chlorobenzylidene)cyclohexa-2,5-dien-1-one, C21H25ClO. ResearchGate. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Semantic Scholar. [Link]

  • Butylated Hydroxytoluene. NIST WebBook. [Link]

  • (PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]

  • Computational methods in protein structure prediction. PubMed. [Link]

  • Synthesis, single crystal X-ray structure determination, Hirshfeld surface analysis, crystal voids studies, and density functional theory calculations of N-carbamothioylbenzamide and 1,3,5-triazinane-2,4,6-trithione co-crystal. University of Otago. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Computational methods for the elucidation of protein structure and interactions. CentAUR. [Link]

  • Computational Methods for Protein Structure Prediction. IJERT. [Link]

  • BHT-Quinone Methide - OEL Fastrac with ADE. Affygility Solutions. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

Sources

A Comparative Guide to the Efficacy of Hindered Phenolic Antioxidants, Focusing on the Role of 2,6-di-tert-butyl-p-quinomethane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the radical scavenging efficacy of 2,6-di-tert-butyl-p-quinomethane and related phenolic antioxidants. It is intended for researchers, scientists, and drug development professionals engaged in the study and application of antioxidant compounds. We will explore the underlying chemical mechanisms, present standardized experimental protocols for efficacy evaluation, and compare performance against established antioxidants.

The Imperative of Radical Scavenging in Science and Medicine

Free radicals, chemical species with an unpaired valence electron, are highly reactive and inherently unstable.[1] In biological systems, an excess of these species, particularly reactive oxygen species (ROS), leads to oxidative stress, a condition implicated in cellular damage to DNA, proteins, and lipids.[2][3] This damage is a contributing factor to numerous disease states, including neurodegenerative disorders, cardiovascular disease, and cancer.[3]

Antioxidants, or radical scavengers, are molecules that can safely interact with free radicals, neutralizing them before they can cause cellular damage.[1] Their function is paramount in both industrial and biological contexts, from preventing the degradation of polymers and fuels to protecting the body from oxidative damage.[4] This guide focuses on a specific class of synthetic phenolic antioxidants known for their high efficacy.

Profile of a Key Player: 2,6-di-tert-butyl-p-quinomethane

2,6-di-tert-butyl-p-quinomethane (QM) is a derivative of p-benzoquinone, distinguished by two bulky tert-butyl groups at the 2 and 6 positions.[5] This compound is a significant metabolite of the widely used synthetic antioxidant Butylated Hydroxytoluene (BHT; 2,6-di-tert-butyl-p-cresol).[5][6] The study of QM is crucial for understanding the metabolic pathways and the complete mechanism of action of BHT.

The radical scavenging activity of this class of molecules is dictated by their structure. The parent compound, BHT, functions primarily through a Hydrogen Atom Transfer (HAT) mechanism.[1][7] The phenolic hydroxyl group donates its hydrogen atom to a free radical, neutralizing it. The resulting phenoxyl radical is stabilized by two key features:

  • Electron Delocalization: The unpaired electron can be delocalized across the aromatic ring.

  • Steric Hindrance: The large tert-butyl groups flanking the radical center physically obstruct reactions, preventing the radical from propagating chain reactions and promoting its stability.[8]

While QM itself does not possess the phenolic hydroxyl group for direct hydrogen donation in the same manner as BHT, its chemistry is intrinsically linked to the redox cycling of BHT and its corresponding phenoxyl radical. It represents a stable, oxidized form in the antioxidant cascade.

Caption: General mechanism of radical scavenging by a hindered phenol via Hydrogen Atom Transfer (HAT).

Benchmarking Against Alternative Antioxidants

To objectively assess the efficacy of any antioxidant, it must be compared against well-characterized standards. This guide uses the following compounds as benchmarks:

  • Butylated Hydroxytoluene (BHT): A widely used synthetic phenolic antioxidant in food, cosmetics, and industrial fluids.[9][10] It is the metabolic precursor to 2,6-di-tert-butyl-p-quinomethane.

  • Trolox: A water-soluble analog of Vitamin E, commonly employed as a standard for antioxidant capacity measurements, particularly in the ABTS and ORAC assays.[11]

  • tert-Butylhydroquinone (TBHQ): A highly effective synthetic antioxidant containing two hydroxyl groups, known for its superior performance in stabilizing oils and fats.[12][13]

  • Propyl Gallate (PG): A synthetic phenolic antioxidant frequently used as a food additive.[10][12]

  • Ascorbic Acid (Vitamin C): A natural, water-soluble antioxidant and a key component of biological antioxidant defense systems.[10]

Standardized Assays for Quantifying Radical Scavenging Efficacy

The antioxidant capacity of a compound is not an intrinsic constant but is dependent on the specific radical species and the reaction environment. Therefore, a battery of tests is required for a comprehensive evaluation. The three most common and robust in vitro assays are the DPPH, ABTS, and ORAC assays.[7]

The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical.[14] The DPPH radical has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[9] Upon neutralization by an antioxidant, the solution turns yellow or colorless, and the absorbance at 517 nm decreases.[9][15] This decolorization is stoichiometric with respect to the number of electrons or hydrogen atoms captured.[14]

DPPH_Workflow start Start prep_reagents Prepare DPPH Working Solution & Antioxidant Dilutions start->prep_reagents mix Add 20 µL Antioxidant to 200 µL DPPH Solution in 96-well plate prep_reagents->mix incubate Incubate in Dark (3-5 minutes) mix->incubate measure Read Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and EC50 Value measure->calculate end End calculate->end

Sources

A Comparative Guide to the Reaction Rates of Nucleophiles with BHT Quinone Methide: A Kinetic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of BHT Oxidation

Butylated hydroxytoluene (BHT), a synthetic phenolic antioxidant, is extensively utilized in the pharmaceutical, food, and cosmetic industries to prevent oxidative degradation of products. Its primary function lies in its ability to scavenge free radicals, a process that, ironically, leads to its own transformation into the highly reactive electrophile, 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone, commonly known as BHT quinone methide (BHT-QM).[1][2] This reactive intermediate can then readily undergo nucleophilic addition with various biological and chemical entities.[1][2]

The propensity of BHT-QM to react with nucleophiles is a significant concern in drug development and formulation. Unintended reactions with active pharmaceutical ingredients (APIs), excipients, or biological macromolecules like proteins and DNA can lead to the formation of adducts, potentially altering the product's impurity profile, efficacy, and safety.[1][2] Understanding the kinetics of these reactions is therefore paramount for researchers and formulation scientists to predict and mitigate potential liabilities.

This guide provides a comprehensive comparison of the reaction rates of various nucleophiles with BHT-QM, grounded in established kinetic data and the predictive framework of Mayr's nucleophilicity scale. We will delve into the experimental methodologies used to determine these rates and offer insights into the factors governing the reactivity of this important, yet potentially problematic, molecule.

Quantifying Reactivity: The Mayr Nucleophilicity Scale

To objectively compare the reaction rates of different nucleophiles with BHT-QM, we employ the Mayr-Patz equation, a powerful tool in physical organic chemistry for predicting reaction kinetics:[3][4][5]

log k = sN(N + E)

Where:

  • k is the second-order rate constant (M⁻¹s⁻¹).

  • E is the solvent-dependent electrophilicity parameter of the electrophile (in this case, BHT-QM).

  • N is the solvent-dependent nucleophilicity parameter of the nucleophile.

  • sN is a nucleophile-specific sensitivity parameter.

This linear free energy relationship allows for the quantification and prediction of a vast range of polar organic reactions.[3][4][5] The electrophilicity parameter (E) for the parent BHT quinone methide has been determined in dimethyl sulfoxide (DMSO) to be -11.17 . This value serves as a benchmark for calculating the theoretical reaction rates with a wide array of nucleophiles for which N and sN parameters are known.

Comparative Kinetic Analysis of Nucleophile Reactivity with BHT Quinone Methide

The reactivity of a nucleophile towards BHT-QM is fundamentally governed by its intrinsic nucleophilicity, which is influenced by factors such as the nature of the nucleophilic atom, its charge, steric hindrance, and the solvent environment. The following sections provide a comparative analysis of the reaction rates of different classes of nucleophiles with BHT-QM, supported by a combination of calculated and experimental data.

Thiols: The Foremost Reaction Partners

Thiols are exceptionally potent nucleophiles for BHT-QM. The soft nature of the sulfur atom makes it highly reactive towards the soft electrophilic carbon of the quinone methide's exocyclic methylene group. This high reactivity is of particular importance in biological systems, where the thiol-containing tripeptide glutathione (GSH) and cysteine residues in proteins are primary targets for alkylation by BHT-QM.[6]

Studies have shown that BHT-QM rapidly forms thioether derivatives with cysteine with little to no competition from the addition of water.[6] This indicates a significantly faster reaction rate with the thiol group compared to hydrolysis. While specific, experimentally determined second-order rate constants for the reaction of BHT-QM with a wide range of thiols in a single solvent system are not extensively documented in the literature, we can leverage Mayr's nucleophilicity scale to calculate theoretical rate constants in DMSO.

Amines: A Spectrum of Reactivity

Amines represent another important class of nucleophiles that can react with BHT-QM. Their reactivity is highly dependent on their structure and substitution pattern. In the context of amino acids, the α-amino groups are primary sites of alkylation, with pseudo-first-order rates reported to be 5 to 8-fold greater than the rate of hydration in aqueous solutions.[6] However, the side-chain amino groups of lysine and histidine show no detectable reaction with BHT-QM under the same conditions, highlighting the influence of the local chemical environment on reactivity.[6]

Water and Alcohols: The Baseline Reaction

In aqueous or protic environments, water and alcohols can act as nucleophiles, leading to the hydrolysis or alcoholysis of BHT-QM to form 3,5-di-tert-butyl-4-hydroxybenzyl alcohol or its corresponding ether.[1][2] The rate of this reaction is highly dependent on pH and is subject to both acid and base catalysis.[1][2] While generally slower than the reaction with potent nucleophiles like thiols, hydrolysis serves as an important baseline for comparison and can be a significant degradation pathway in aqueous formulations.

Quantitative Comparison of Reaction Rates

The following table summarizes the calculated second-order rate constants (k) for the reaction of various nucleophiles with BHT-QM in DMSO at 20°C. These values were calculated using the Mayr-Patz equation with an electrophilicity parameter (E) of -11.17 for BHT-QM. For comparison, qualitative experimental observations are also included where available.

Nucleophile ClassNucleophileSolventNsNCalculated k (M⁻¹s⁻¹) in DMSOExperimental Observations
Thiols ThiophenolDMSO15.860.811.45 x 10⁵Highly reactive.
N-Acetylcysteine methyl esterDMSO13.910.841.32 x 10³-
Amines PiperidineDMSO17.190.712.19 x 10⁵-
MorpholineDMSO16.960.671.15 x 10⁵-
n-PropylamineDMSO15.700.641.12 x 10⁴-
AnilineDMSO11.230.791.05-
α-Amino group (amino acids)Aqueous---5-8 times faster than water.[6]
Side-chain amino group (Lys, His)Aqueous---No detectable reaction.[6]
Water WaterWater/Acetonitrile---Reaction occurs, pH-dependent.[1][2]

Note: The calculated k values are theoretical estimations based on Mayr's parameters and should be interpreted as such. Experimental conditions, particularly the solvent, can significantly influence reaction rates.

Experimental Protocol: Kinetic Analysis of BHT-QM Reactions via UV-Vis Spectroscopy

The reaction kinetics of BHT-QM with nucleophiles can be conveniently monitored using UV-Vis spectroscopy, as BHT-QM exhibits a characteristic absorbance maximum that disappears upon reaction.

Objective:

To determine the second-order rate constant for the reaction of BHT-QM with a given nucleophile under pseudo-first-order conditions.

Materials:
  • BHT quinone methide (can be freshly prepared by oxidation of BHT)

  • Nucleophile of interest (e.g., N-acetylcysteine)

  • Anhydrous solvent (e.g., acetonitrile or DMSO)

  • Buffer solution (if working in aqueous media)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and standard laboratory glassware

Procedure:
  • Preparation of Stock Solutions:

    • Prepare a stock solution of BHT-QM in the chosen anhydrous solvent (e.g., 1 mM in acetonitrile). Due to its reactivity, this solution should be prepared fresh and kept protected from light.

    • Prepare a series of stock solutions of the nucleophile in the same solvent or buffer at concentrations significantly higher than the BHT-QM concentration (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM). This ensures pseudo-first-order conditions where the nucleophile concentration remains effectively constant throughout the reaction.

  • Spectrophotometric Measurement:

    • Set the UV-Vis spectrophotometer to monitor the absorbance decay at the λmax of BHT-QM (around 285-310 nm, depending on the solvent).

    • Equilibrate the solvent and reactant solutions to the desired reaction temperature (e.g., 25°C) in the thermostatted cuvette holder.

  • Kinetic Run:

    • To a quartz cuvette, add the appropriate volume of the nucleophile stock solution and dilute with the solvent to a final volume just under the target volume (e.g., 2.9 mL for a 3 mL final volume).

    • Initiate the reaction by adding a small, precise volume of the BHT-QM stock solution to the cuvette, bringing the final volume to the target (e.g., 100 µL of 1 mM BHT-QM for a final concentration of ~33 µM).

    • Quickly mix the solution by inverting the cuvette and immediately start recording the absorbance at the chosen wavelength as a function of time. Continue data acquisition until the reaction is complete (i.e., the absorbance stabilizes at a low value).

  • Data Analysis:

    • Under pseudo-first-order conditions, the reaction will follow first-order kinetics with respect to BHT-QM. The integrated rate law is given by: ln(At - A∞) = -kobst + ln(A0 - A∞) where At is the absorbance at time t, A0 is the initial absorbance, A∞ is the final absorbance, and kobs is the observed pseudo-first-order rate constant.

    • Plot ln(At - A∞) versus time (t). The slope of the resulting straight line will be -kobs.

    • Repeat the experiment for each of the different nucleophile concentrations.

  • Determination of the Second-Order Rate Constant:

    • The observed pseudo-first-order rate constant (kobs) is related to the second-order rate constant (k) and the nucleophile concentration ([Nucleophile]) by the equation: kobs = k [Nucleophile]

    • Plot kobs versus the concentration of the nucleophile. The slope of this line will be the second-order rate constant (k).

Visualizing the Reaction and Workflow

G BHT_QM BHT Quinone Methide (Electrophile) Adduct Nucleophilic Adduct BHT_QM->Adduct k Nucleophile Nucleophile (Nu-H) Nucleophile->Adduct

G cluster_prep Solution Preparation cluster_kinetic Kinetic Measurement cluster_analysis Data Analysis Prep_BHT Prepare BHT-QM Stock Solution Initiate Initiate Reaction with BHT-QM Prep_BHT->Initiate Prep_Nuc Prepare Nucleophile Stock Solutions (various concentrations) Mix Mix Nucleophile and Solvent in Cuvette Prep_Nuc->Mix Mix->Initiate Monitor Monitor Absorbance Decay vs. Time Initiate->Monitor Plot1 Plot ln(At - A∞) vs. Time to get k_obs Monitor->Plot1 Plot2 Plot k_obs vs. [Nucleophile] to get k (2nd order) Plot1->Plot2

Conclusion and Field Insights

The kinetic studies comparing the reaction rates of various nucleophiles with BHT quinone methide unequivocally demonstrate its high electrophilicity and promiscuous reactivity. The data, both calculated and experimental, highlight a clear hierarchy of reactivity: thiols >> amines > water/alcohols .

For researchers, scientists, and drug development professionals, this quantitative understanding is critical. The rapid reaction with thiols underscores the potential for BHT-QM to readily modify cysteine-containing peptides and proteins, including those in APIs or biological systems. The reactivity with amines, though generally lower than with thiols, presents a risk for adduct formation with amine-containing drugs or excipients.

The presented experimental protocol provides a robust and accessible method for determining the kinetic liability of new drug candidates or formulation components towards BHT-QM. By proactively assessing these reaction rates, scientists can make more informed decisions regarding the use of BHT as an antioxidant, potentially reformulating with alternative stabilizers or implementing control strategies to minimize the formation of unwanted adducts. Ultimately, a thorough kinetic understanding of BHT-QM reactivity is an essential component of a comprehensive drug development and stability program.

References

  • Mayr, H., Bug, T., Gotta, M. F., Hering, M., Irrgang, B., Janker, B., Kempf, B., Loos, R., Ofial, A. R., Remennikov, G., & Schimmel, H. (2001). Reference Scales for the Classification of Nucleophilic and Electrophilic Reactivity. Journal of the American Chemical Society, 123(39), 9500–9512. [Link]

  • Mayr, H., Kempf, B., & Ofial, A. R. (2003). π-Nucleophilicity in Carbon−Carbon Bond-Forming Reactions. Accounts of Chemical Research, 36(1), 66–77. [Link]

  • Willcockson, M. G., & Schöneich, C. (2013). Hydrolysis of the quinone methide of butylated hydroxytoluene in aqueous solutions. Journal of Pharmaceutical Sciences, 102(6), 1837–1844. [Link]

  • Mayr's Database of Reactivity Parameters. Ludwig-Maximilians-Universität München. [Link]

  • Revisiting Mayr’s reactivity database: expansion, sensitivity analysis, and uncertainty quantification. Organic & Biomolecular Chemistry, 2022, 20, 8361-8370. [Link]

  • Bolton, J. L., & Thatcher, G. R. J. (1997). Influence of quinone methide reactivity on the alkylation of thiol and amino groups in proteins: studies utilizing amino acid and peptide models. Chemical Research in Toxicology, 10(12), 1338–1346. [Link]

  • Willcockson, M. G. (2012). Reactivity of the Quinone Methide of Butylated hydroxytoluene in Solution. University of Kansas. [Link]

Sources

Guide to the Stability of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone: A Comparative Analysis of In Vitro and In Vivo Data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone, commonly known as Butylated Hydroxytoluene Quinone Methide (BHT-QM), is a critical metabolite of the widely used synthetic antioxidant, Butylated Hydroxytoluene (BHT).[1][2][3] While BHT is added to food, cosmetics, and pharmaceuticals to prevent oxidative degradation, its biotransformation can lead to the formation of this highly reactive electrophilic species.[1][3][4] Understanding the stability of BHT-QM is paramount, as this molecule is strongly implicated in the toxicological effects associated with BHT, including acute pulmonary toxicity and tumor promotion in mice.[1][2][5]

This guide provides a comprehensive comparison of the stability of BHT-QM in controlled laboratory settings (in vitro) versus its behavior within a living organism (in vivo). By examining the experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the molecule's reactivity, metabolic fate, and the translation of preclinical data to predictive toxicology.

Part 1: The Intrinsic Reactivity of BHT-QM — An In Vitro Perspective

The defining characteristic of BHT-QM is its high electrophilicity, which dictates its inherent instability and reactivity toward a wide range of biological nucleophiles.[1][4] In vitro studies have been instrumental in quantifying this reactivity and identifying the primary targets of this potent alkylating agent.

Chemical Stability and Nucleophilic Addition

BHT-QM is highly susceptible to nucleophilic attack at its exocyclic methylene group. This reactivity has been extensively studied in aqueous solutions and with isolated biomolecules.

  • Reaction with Thiols and Amines: BHT-QM reacts rapidly with thiol-containing molecules like the amino acid cysteine, forming stable thioether derivatives.[6] This reaction is often faster than competing reactions, such as hydrolysis. The α-amino groups of other amino acids, including lysine and histidine, are also primary targets for alkylation.[6] This demonstrates a high potential for protein modification, which is a likely mechanism behind its cellular toxicity.

  • Hydrolysis: In aqueous media, BHT-QM undergoes hydrolysis to form 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.[7] The kinetics of this reaction are subject to strong acid and base catalysis, indicating that the local pH environment can significantly influence its stability.[4][7]

  • Reaction with DNA: As a potent electrophile, BHT-QM can alkylate DNA. In vitro investigations have shown that it forms adducts with 2'-deoxynucleosides, particularly at the N⁶ position of deoxyadenosine and the 1- and N²-positions of deoxyguanosine.[8] This genotoxic potential is a critical consideration in assessing the long-term safety of BHT.

Metabolic Stability in Liver Microsomes

In vitro metabolic stability assays, particularly using liver microsomes, are a cornerstone of modern drug discovery and toxicology. These assays provide quantitative data on a compound's susceptibility to metabolism by key enzyme families, primarily the cytochrome P450 (CYP) monooxygenases.[9][10][11]

The formation of BHT-QM from its parent compound, BHT, is catalyzed by CYP enzymes found in hepatic (liver) and pulmonary (lung) microsomes.[3][12][13] A standard microsomal stability assay can be adapted to measure the disappearance of BHT-QM itself, providing key parameters such as metabolic half-life (t½) and intrinsic clearance (CLᵢₙₜ).[10][14]

This protocol outlines a typical workflow for assessing the metabolic stability of a test compound like BHT-QM.

  • Preparation: A stock solution of BHT-QM is prepared in an organic solvent (e.g., DMSO). Liver microsomes (from species such as human, rat, or mouse) are thawed and diluted in a phosphate buffer (pH 7.4).[14][15]

  • Incubation Mixture: The test compound is added to the microsomal suspension. The mixture is pre-warmed to 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding a cofactor solution containing NADPH.[11][14] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling: Aliquots are removed from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[10][11]

  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent, typically acetonitrile, which also serves to precipitate the microsomal proteins.[11][14]

  • Sample Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of BHT-QM.[10][14]

  • Data Analysis: The natural logarithm of the remaining compound concentration is plotted against time. The slope of this line is used to calculate the half-life and, subsequently, the intrinsic clearance of the compound.[10][14]

G cluster_prep 1. Preparation cluster_incubate 2. Incubation & Reaction cluster_sample 3. Sampling & Analysis cluster_data 4. Data Output BHT_QM BHT-QM Stock PreIncubate Mix & Pre-warm to 37°C BHT_QM->PreIncubate Microsomes Liver Microsomes + Buffer Microsomes->PreIncubate NADPH Add NADPH Cofactor (Initiate Reaction) PreIncubate->NADPH Incubate Incubate at 37°C NADPH->Incubate Timepoints Sample at Time Points (0, 5, 15, 30, 45 min) Incubate->Timepoints Collect Aliquots Quench Quench with Acetonitrile Timepoints->Quench Analyze Analyze via LC-MS/MS Quench->Analyze Calc Calculate t½ and CLint Analyze->Calc

Caption: Workflow for an in vitro microsomal stability assay.

Part 2: BHT-QM Stability in a Biological System — The In Vivo Reality

While in vitro assays provide crucial data on intrinsic reactivity and metabolism, the in vivo environment introduces a far greater level of complexity, including absorption, distribution, multi-organ metabolism, and excretion.

Formation and Detection In Vivo

Studies have confirmed the biotransformation of BHT into BHT-QM within living organisms. Following administration of BHT to rats and mice, BHT-QM has been detected in both the liver and lungs, the primary sites of its formation.[5][16][17] The presence of BHT-QM in vivo directly correlates with the observed pneumotoxicity, reinforcing its role as the ultimate toxic metabolite.[1][5]

The parent compound, BHT, is cleared from the body relatively slowly, undergoing significant oxidative metabolism.[18] This suggests a sustained period of BHT-QM formation in vivo, increasing the opportunity for it to interact with cellular components before it can be detoxified and excreted.

Factors Influencing In Vivo Stability

The ultimate fate of BHT-QM in an organism is a balance between its formation, its reaction with cellular targets, and its detoxification.

  • Distribution: Once formed in the liver or lungs, BHT-QM can be distributed via the bloodstream to other tissues, potentially causing systemic effects.

  • Detoxification Pathways: The primary route of detoxification for electrophiles like BHT-QM is conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). The formation of BHT-GSH conjugates has been identified in in vitro incubations, and this pathway is critical in vivo for neutralizing the reactive quinone methide and facilitating its excretion.[19] The availability of cellular GSH is therefore a key determinant of BHT-QM's toxic potential.

  • Metabolic Cycling: There is some evidence for a cyclic metabolic pathway in liver microsomes where BHT can be regenerated from its metabolites.[20] If this occurs in vivo, it could prolong the biological residence time of the parent compound and, by extension, the duration of BHT-QM exposure.

G BHT BHT (Butylated Hydroxytoluene) BHT_QM BHT-Quinone Methide (Reactive Electrophile) BHT->BHT_QM Cytochrome P450 (Liver, Lung) Toxicity Cellular Toxicity (Protein & DNA Adducts) BHT_QM->Toxicity Alkylation of Nucleophiles Detox Detoxification (e.g., GSH Conjugation) BHT_QM->Detox

Caption: Simplified overview of BHT-QM formation and fate in vivo.

Part 3: Comparative Analysis — Bridging In Vitro and In Vivo Stability

Comparing in vitro and in vivo data is essential for building predictive models in toxicology and drug development. For BHT-QM, there is a strong qualitative correlation between the two, though quantitative extrapolation requires caution.

Correlations:

  • The high reactivity of BHT-QM with nucleophiles observed in simple in vitro systems is a direct and accurate predictor of its mechanism of toxicity in vivo—the formation of adducts with critical cellular macromolecules like proteins and DNA.[6][8]

  • Metabolism studies using liver and lung microsomes correctly identified these organs as the primary sites of BHT-QM formation, which was later confirmed by the detection of the metabolite in these same organs in animal models.[13][17]

Discrepancies and Considerations:

  • Quantitative Differences: An in vitro half-life in microsomes does not directly translate to an in vivo half-life. The in vivo scenario integrates complex pharmacokinetic processes (distribution, elimination) and competing detoxification pathways (e.g., GSH conjugation) that are absent in the simplified microsomal assay.

  • Role of Detoxification: The presence and efficiency of detoxification mechanisms in vivo are the most significant variables that differentiate the two systems. While in vitro reactivity might appear absolute, the in vivo outcome is modulated by the cell's capacity to neutralize the reactive species.

Data Summary
ParameterIn Vitro AssessmentIn Vivo Assessment
Reactivity Highly electrophilic; rapidly reacts with thiols, amines, and DNA bases in isolated systems.[6][8]High reactivity is inferred from toxicological endpoints such as lung damage and tumor promotion, which result from macromolecular alkylation.[1][5]
Formation Formed from BHT by Cytochrome P450 enzymes in liver and lung microsomal preparations.[12][13]Confirmed to be formed in the liver and lungs of animals administered BHT.[5][17]
Stability Quantified as half-life (t½) and intrinsic clearance (CLᵢₙₜ) in controlled enzymatic systems (e.g., microsomes).[10][14]Overall stability is a composite of metabolic clearance, detoxification rates, and distribution. It is not measured as a single value but reflected in pharmacokinetic profiles and toxic outcomes.
Primary Fate In metabolic assays, disappearance is measured. In chemical assays, formation of specific adducts (e.g., with cysteine) or hydrolysis products is observed.[6][7]A balance between covalent binding to cellular targets (leading to toxicity) and detoxification via conjugation (e.g., with GSH) followed by excretion.

Conclusion

The study of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone provides a classic example of how in vitro and in vivo stability data are complementary. In vitro experiments have been invaluable in elucidating the fundamental chemical reactivity and metabolic pathways of BHT-QM, identifying it as a highly reactive electrophile. These findings provide a clear mechanistic basis for the toxicity observed in vivo.

For researchers, this comparative understanding is critical. The inherent instability and high reactivity seen in vitro serve as a strong warning signal for potential toxicity. The in vivo data confirm this potential and highlight the importance of additional biological factors, such as detoxification pathways, in determining the ultimate toxicological outcome. Together, these two facets of stability assessment provide a more complete and scientifically grounded picture of a molecule's behavior, enabling more informed decisions in drug development and chemical safety assessment.

References

  • Thompson, J. A., et al. (1991). Relationship between the metabolism of butylated hydroxytoluene (BHT) and lung tumor promotion in mice. Experimental Lung Research, 17(3), 439-453. [Link]

  • Wand, M. D., & Thompson, J. A. (1987). Oxidative metabolism of butylated hydroxytoluene by hepatic and pulmonary microsomes from rats and mice. Drug Metabolism and Disposition, 15(6), 833-840. [Link]

  • Conning, D. M., & Phillips, J. C. (1986). Comparative metabolism of BHA, BHT and other phenolic antioxidants and its toxicological relevance. Food and Chemical Toxicology, 24(10-11), 1145-1148. [Link]

  • Chen, C., & Shaw, Y. S. (1974). Cyclic metabolic pathway of a butylated hydroxytoluene by rat liver microsomal fractions. Biochemical Journal, 144(3), 497-501. [Link]

  • Thompson, J. A., et al. (1991). Relationship Between the Metabolism of Butylated Hydroxytoluene (BHT) and Lung Tumor Promotion in Mice. Experimental Lung Research, 17(3), 439-453. [Link]

  • Srinivasan, S., et al. (2012). Reactivity of the Quinone Methide of Butylated hydroxytoluene in Solution. AAPS PharmSciTech, 13(3), 965-973. [Link]

  • AxisPharm Laboratories. (n.d.). Microsomal Stability Assay & Protocol. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Bolton, J. L., & Valerio, L. G. (1998). Influence of quinone methide reactivity on the alkylation of thiol and amino groups in proteins: studies utilizing amino acid and peptide models. Chemico-Biological Interactions, 109(1-3), 225-243. [Link]

  • Srinivasan, S., et al. (2012). Hydrolysis of the quinone methide of butylated hydroxytoluene in aqueous solutions. Journal of Pharmaceutical Sciences, 101(9), 3464-3472. [Link]

  • Valerio, L. G., & Bolton, J. L. (1997). Alkylation of 2'-deoxynucleosides and DNA by Quinone Methides Derived From 2,6-di-tert-butyl-4-methylphenol. Chemical Research in Toxicology, 10(1), 85-94. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]

  • Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Thompson, D. C., & Trush, M. A. (1988). The toxicological implications of the interaction of butylated hydroxytoluene with other antioxidants and phenolic chemicals. Food and Chemical Toxicology, 26(1), 71-77. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Tajima, K., Yamamoto, K., & Mizutani, T. (1981). Biotransformation of butylated hydroxytoluene (BHT) to BHT-quinone methide in rats. Chemical & Pharmaceutical Bulletin, 29(12), 3738-3741. [Link]

  • Thompson, J. A., et al. (1991). Oxidation of butylated hydroxytoluene to toxic metabolites. Factors influencing hydroxylation and quinone methide formation by hepatic and pulmonary microsomes. Drug Metabolism and Disposition, 19(2), 467-472. [Link]

  • Liu, Z., & Zhu, M. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Journal of Agricultural and Food Chemistry, 68(47), 13584-13594. [Link]

  • Mizutani, T., et al. (1983). The Role of 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT Quinone Methide) in the Metabolism of Butylated Hydroxytoluene. Food and Chemical Toxicology, 21(3), 279-283. [Link]

Sources

A Technical Guide to Correlating Spectroscopic Data with the Purity of Synthesized 2,6-di-tert-butyl-p-quinomethane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of sterically hindered phenols and their derivatives, the purity of these compounds is paramount. 2,6-di-tert-butyl-p-quinomethane, a reactive Michael acceptor with applications in organic synthesis, is a prime example where rigorous purity assessment is critical. This guide provides an in-depth technical comparison of spectroscopic data for high-purity 2,6-di-tert-butyl-p-quinomethane and samples containing common process-related impurities. By understanding the distinct spectroscopic signatures of the target molecule and its potential contaminants, researchers can confidently ascertain the purity of their synthesized material.

Introduction: The Synthetic Challenge and the Need for Spectroscopic Vigilance

2,6-di-tert-butyl-p-quinomethane, also known as 2,6-di-tert-butyl-4-methylenecyclohexa-2,5-dien-1-one, is most commonly synthesized via the oxidation of 2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene, BHT)[1]. While seemingly straightforward, this oxidation can lead to the formation of several byproducts, necessitating robust analytical methods to confirm the purity of the final product. The inherent reactivity of the quinone methide functional group also makes it susceptible to degradation if not handled and purified correctly.

This guide will focus on the practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy to not only identify the desired product but also to detect and quantify key impurities. We will present a detailed experimental protocol for a common synthetic route and then delve into the interpretation of the resulting spectroscopic data.

Synthesis and Purity Assessment Workflow

The overall process from synthesis to purity confirmation follows a logical progression. The choice of analytical techniques is deliberate, with each method providing complementary information to build a comprehensive purity profile.

Synthesis_and_Purity_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_assessment Purity Assessment Synthesis Oxidation of 2,6-di-tert-butyl-4-methylphenol (BHT) Purification Column Chromatography (Silica Gel) Synthesis->Purification Crude Product NMR ¹H and ¹³C NMR Purification->NMR Purified Sample FTIR FTIR Spectroscopy Purification->FTIR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Purity_Confirmation Correlation of Data & Purity Determination NMR->Purity_Confirmation FTIR->Purity_Confirmation UV_Vis->Purity_Confirmation

Caption: Experimental workflow from synthesis to purity assessment.

Experimental Protocol: Synthesis of 2,6-di-tert-butyl-p-quinomethane

This protocol outlines a common laboratory-scale synthesis. The causality behind key steps is explained to provide a deeper understanding of the process.

Materials:

  • 2,6-di-tert-butyl-4-methylphenol (BHT)

  • Lead dioxide (PbO₂)

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-di-tert-butyl-4-methylphenol in anhydrous diethyl ether. The use of an anhydrous solvent is crucial to prevent side reactions with the reactive quinone methide product.

  • Oxidation: Add lead dioxide to the solution in portions at room temperature. Lead dioxide is a mild oxidizing agent suitable for this transformation. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, typically more colored, spot corresponding to the quinone methide.

  • Workup: Upon completion, filter the reaction mixture to remove the lead salts. Wash the filtrate with water to remove any water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. This step is critical for separating the desired quinone methimide from unreacted starting material and byproducts.

Spectroscopic Correlation with Purity

The following sections detail the expected spectroscopic data for high-purity 2,6-di-tert-butyl-p-quinomethane and contrast it with the signatures of a common impurity, 2,6-di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one. This impurity can arise from the over-oxidation or rearrangement of the starting material or product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules.

Table 1: Comparative ¹H and ¹³C NMR Data (in CDCl₃)

Compound ¹H NMR (ppm) ¹³C NMR (ppm)
2,6-di-tert-butyl-p-quinomethane (High Purity) 6.35 (s, 2H, vinyl H), 5.12 (s, 2H, =CH₂), 1.42 (s, 18H, t-butyl)[1]188.2 (C=O), 145.6 (C-O), 130.4 (C=C), 34.9 (C(CH₃)₃)[1]
Impurity: 2,6-di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one 6.55 (s, 2H, vinyl H), 1.45 (s, 3H, CH₃), 1.25 (s, 18H, t-butyl), OH signal (variable)186.5 (C=O), 148.5 (C-O), 138.5 (C=C), 68.0 (C-OH), 29.5 (C(CH₃)₃), 28.0 (CH₃)

Analysis of Purity based on NMR Data:

  • Pristine 2,6-di-tert-butyl-p-quinomethane: The ¹H NMR spectrum should exhibit three sharp singlets with the expected integration ratios (2:2:18). The absence of any other significant peaks is a strong indicator of high purity. In the ¹³C NMR spectrum, the presence of four distinct signals corresponding to the carbonyl, olefinic, and tert-butyl carbons is expected.

  • Presence of 2,6-di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one Impurity: The most telling sign of this impurity in the ¹H NMR spectrum is the appearance of a new singlet around 1.45 ppm corresponding to the methyl group at the 4-position, and a broad singlet for the hydroxyl proton (its chemical shift can vary depending on concentration and solvent). The vinyl protons of the impurity are shifted slightly downfield compared to the product. In the ¹³C NMR, the presence of a signal around 68.0 ppm for the quaternary carbon bearing the hydroxyl group is a clear indication of this impurity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 2: Comparative FTIR Data (cm⁻¹)

Compound Key Absorptions (cm⁻¹)
2,6-di-tert-butyl-p-quinomethane (High Purity) ~1675 (C=O stretch, conjugated ketone), ~1602 (C=C stretch)[1]
Impurity: 2,6-di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one ~3400 (O-H stretch, broad), ~1660 (C=O stretch, conjugated ketone)

Analysis of Purity based on FTIR Data:

  • Pristine 2,6-di-tert-butyl-p-quinomethane: The spectrum will be dominated by a strong absorption band for the conjugated carbonyl group around 1675 cm⁻¹ and a band for the carbon-carbon double bonds of the ring and the exocyclic methylene group around 1602 cm⁻¹[1]. The absence of a broad absorption in the 3200-3600 cm⁻¹ region is indicative of the absence of hydroxyl-containing impurities.

  • Presence of 2,6-di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one Impurity: The most obvious indicator of this impurity is a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The carbonyl peak of the impurity may slightly overlap with that of the product.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Table 3: Comparative UV-Vis Data

Compound λmax (nm)
2,6-di-tert-butyl-p-quinomethane (High Purity) ~285 nm in acetonitrile[1]
Impurity: 2,6-di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one Shorter wavelength absorption compared to the quinone methide

Analysis of Purity based on UV-Vis Data:

  • Pristine 2,6-di-tert-butyl-p-quinomethane: A pure sample will exhibit a strong absorption maximum (λmax) around 285 nm, corresponding to the π → π* transition of the extended conjugated system[1]. The molar absorptivity (ε) at this wavelength should be high.

  • Presence of 2,6-di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one Impurity: This impurity has a less extended conjugated system compared to the quinone methide. Therefore, its λmax is expected to be at a shorter wavelength. The presence of a shoulder or a separate peak at a wavelength shorter than 285 nm could indicate the presence of this impurity.

Alternative Synthetic Approaches and Purity Considerations

For a comprehensive comparison, it is worth noting alternative methods for synthesizing p-quinone methides, which may present different impurity profiles. One common alternative is the base-catalyzed condensation of a phenol with an aldehyde[2].

Alternative_Synthesis cluster_phenol Starting Materials cluster_reaction Reaction cluster_product Product Phenol 2,6-di-tert-butylphenol Condensation Base-catalyzed Condensation Phenol->Condensation Aldehyde Formaldehyde Aldehyde->Condensation QM 2,6-di-tert-butyl-p-quinomethane Condensation->QM

Caption: Alternative synthesis via phenol-aldehyde condensation.

This method may introduce impurities such as unreacted starting materials and self-condensation products of the aldehyde. The spectroscopic techniques outlined above would be equally effective in identifying these impurities.

Conclusion: A Multi-faceted Approach to Purity Validation

The correlation of spectroscopic data provides a robust and self-validating system for assessing the purity of synthesized 2,6-di-tert-butyl-p-quinomethane. While ¹H NMR spectroscopy offers the most detailed structural information and is often sufficient for a preliminary purity assessment, a comprehensive analysis incorporating ¹³C NMR, FTIR, and UV-Vis spectroscopy provides a higher degree of confidence. By understanding the characteristic spectroscopic signatures of the target molecule and its likely impurities, researchers can ensure the quality and reliability of their synthetic products, which is a cornerstone of scientific integrity and successful drug development.

References

  • Wang, Y., et al. Microwave-promoted solvent-free synthesis of para-quinone methides (p-QMs) derivatives. Chemical Papers74 , 1209–1216 (2020). Available at: [Link]. Accessed January 15, 2026.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of novel and reactive chemical compounds. 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone, also known as BHT quinone methide, is a reactive intermediate and a metabolite of the common antioxidant Butylated Hydroxytoluene (BHT).[1] Its proper handling and disposal are not merely procedural requirements but are fundamental to ensuring laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards.

Hazard Assessment & Immediate Safety Precautions

Understanding the hazard profile of a chemical is the cornerstone of its safe management. 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone is classified as a hazardous substance requiring careful handling.

Key Hazards:

  • Health Hazards: While specific toxicology data is limited, related compounds like 2,6-di-tert-butylphenol are known irritants to the skin, eyes, and respiratory tract.[2][3][4] Phenolic compounds can be absorbed through the skin and may cause systemic effects.[5] The quinone methide structure itself suggests potential reactivity with biological macromolecules.[6]

  • Physical Hazards: The compound is a solid. If handled as a fine powder, it may form combustible dust concentrations in the air.

  • Environmental Hazards: Similar phenolic compounds are classified as very toxic to aquatic life with long-lasting effects.[3] Therefore, release into the environment must be strictly avoided.

Personal Protective Equipment (PPE): Before handling the compound in any capacity, including for disposal, the following PPE is mandatory. This aligns with the Occupational Safety and Health Administration (OSHA) requirements for handling hazardous chemicals in a laboratory setting.[7][8]

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, which can cause irritation and potential absorption.[4][5]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.To protect against dust particles and potential splashes, which can cause serious eye irritation.[3][9]
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood. If weighing or transferring powder outside a hood, consider a respirator.To prevent inhalation of dust, which may cause respiratory irritation.[9][10] A chemical fume hood is the primary engineering control.

Core Disposal Principle: Regulated Hazardous Waste

Due to its inherent hazards, 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone and any materials contaminated with it must be disposed of as regulated hazardous waste. This is in accordance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[11][12]

ABSOLUTELY PROHIBITED DISPOSAL METHODS:

  • Do NOT dispose of in standard trash.

  • Do NOT pour down the sink or any drain.[13]

  • Do NOT attempt to evaporate in a fume hood as a primary disposal method.[14]

The rationale for this strict control is to prevent the release of a potentially reactive and environmentally toxic substance into the ecosystem and to avoid dangerous chemical reactions in the waste stream. The recommended final disposal method for this type of chemical waste is typically high-temperature incineration at a licensed hazardous waste facility.[9][15]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting and preparing the chemical waste for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

Protocol 3.1: Disposal of Unused or Waste Compound
  • Container Selection:

    • Use the original manufacturer's container if it is in good condition (i.e., not cracked, leaking, or degraded).

    • If the original container is not viable, transfer the waste to a new, clean, and chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be compatible with the waste.[16]

  • Labeling:

    • Affix a "HAZARDOUS WASTE" label to the container immediately.[16]

    • Clearly write the full chemical name: "2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone " and its CAS number (2607-52-5 ).

    • List all constituents by percentage if it is a mixture.

    • Indicate the date accumulation started.

  • Storage:

    • Keep the container securely closed at all times, except when adding waste.[16]

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[14]

    • Ensure the SAA is in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4][17]

  • Scheduling Pickup:

    • Once the container is full or you have no further need to accumulate this waste, contact your institution's EHS office to schedule a waste pickup. Do not exceed the storage time limits set by regulations (e.g., 90 days for large quantity generators).[18]

Protocol 3.2: Disposal of Contaminated Labware
  • Segregation:

    • Non-Sharp Items: Gloves, weigh boats, and contaminated wipes should be collected in a separate, plastic-lined container designated for solid hazardous waste.

    • Sharp Items: Contaminated needles, razor blades, or broken glassware must be placed into a designated, puncture-proof sharps container that is clearly labeled as hazardous waste.[8][14]

  • Containerization & Labeling:

    • The container for non-sharp items must be durable and sealable (e.g., a pail with a lid or a sturdy cardboard box with a thick plastic liner).

    • Label the container or bag with a "HAZARDOUS WASTE" label.

    • List the contaminant: "Trace 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone " and any solvents used.

  • Storage & Pickup:

    • Store the contaminated waste container in the SAA alongside the pure chemical waste.

    • Arrange for pickup through your EHS office.

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.

  • Alert & Isolate: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the area and contact EHS.

  • Don PPE: At a minimum, wear the PPE outlined in Section 1.

  • Containment: Prevent the spill from spreading or entering drains.[10]

  • Cleanup (for minor spills):

    • Use a dry clean-up method. Do NOT use water , as this can spread contamination.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep or scoop the material into a designated hazardous waste container.[10] Avoid generating dust.[10] An explosion-proof vacuum may be used if available and appropriate.[10]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste (see Protocol 3.2).

  • Disposal: Seal, label, and dispose of the container with the spilled material and cleanup debris as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste generated from activities involving 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone.

G Disposal Workflow for 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone cluster_0 cluster_1 Step 1: Characterize Waste cluster_2 Step 2: Segregate & Containerize cluster_3 Step 3: Store & Dispose start Waste Generated waste_type What is the waste form? start->waste_type pure_solid Unused/Waste Solid Compound waste_type->pure_solid  Pure Solid cont_sharps Contaminated Sharps (needles, broken glass) waste_type->cont_sharps Contaminated Sharps   cont_labware Contaminated Labware (gloves, wipes, plasticware) waste_type->cont_labware Contaminated Non-Sharps   container_solid Seal in compatible, labeled Hazardous Waste container. pure_solid->container_solid container_sharps Place in puncture-proof, labeled Sharps container. cont_sharps->container_sharps container_labware Place in lined, labeled Solid Hazardous Waste box. cont_labware->container_labware store_saa Store container in designated Satellite Accumulation Area (SAA). Ensure segregation from incompatibles. container_solid->store_saa container_sharps->store_saa container_labware->store_saa contact_ehs Contact EHS or Licensed Contractor for pickup and transport to a Treatment, Storage, and Disposal Facility (TSDF). store_saa->contact_ehs

Caption: Decision workflow for proper waste stream management.

References

  • Safety Data Sheet: 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one. (2019).
  • Reactive and Potentially Explosive Chemicals. Cornell University Environment, Health and Safety.
  • 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadien-1-one Safety Data Sheet. (2023). Apollo Scientific.
  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
  • Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Safety Data Sheet for related product. (2025). Fisher Scientific.
  • Safety Data Sheet for related product. (2025). Sigma-Aldrich.
  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.).
  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. (2026). Lab Manager.
  • Proper Disposal of 22-Hydroxytingenone: A Guide for Laboratory Professionals. (2025). Benchchem.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • Treatment of Reactive Wastes at Hazardous Waste Landfills. U.S. Environmental Protection Agency.
  • Safety Data Sheet: 2,6-Di-tert-butylphenol. (2025). Fisher Scientific.
  • Safety Data Sheet: 2,6-Di-tert-butylphenol. (2025). CPAChem.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.
  • Reactivity Characteristic Background Document. (1980). U.S. Environmental Protection Agency.
  • Household Hazardous Waste (HHW). (2025). U.S. Environmental Protection Agency.
  • 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone | 2607-52-5. (2022). ChemicalBook.
  • ICSC 1611 - 2,6-DI-TERT-BUTYLPHENOL. International Labour Organization and World Health Organization.
  • 2,6-DI-TERT-BUTYLPHENOL - CAMEO Chemicals. NOAA.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • Safety Data Sheet: 2,6-Di-tert-butylphenol. Santa Cruz Biotechnology.
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
  • Managing Your Hazardous Waste: A Guide for Small Businesses. U.S. Environmental Protection Agency.
  • 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone. (2023). Smolecule.
  • Hazardous Waste Disposal Guide. Northwestern University Office for Research Safety.
  • 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT quinone methide): an active metabolite of BHT causing haemorrhages in rats. (1988). Archives of Toxicology.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone (CAS No. 2607-52-5). As a reactive quinone methide, a metabolite of the common antioxidant BHT, this compound requires meticulous handling to ensure personnel safety and experimental integrity.[1] This document moves beyond a simple checklist, providing the rationale behind each safety protocol to empower you, the researcher, with a deep, actionable understanding of risk mitigation.

Hazard Assessment: Understanding the "Why" Behind the PPE

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone is not a benign laboratory reagent. Its hazard profile necessitates a comprehensive PPE strategy. The primary risks are associated with direct contact and inhalation of airborne particulates.

  • Dermal and Ocular Hazards: The compound is classified as a skin irritant and a serious eye irritant.[2][3][4][5] Contact can lead to localized inflammation, redness, and discomfort. In the eyes, it can cause significant irritation that requires immediate and thorough rinsing.[2][4]

  • Respiratory Tract Irritation: As a solid, this chemical can form dust. Inhaling this dust may cause respiratory irritation.[3] Therefore, all handling procedures must be designed to minimize dust generation.[2]

  • Combustibility and Byproducts: While not considered a significant fire risk, the containers may burn.[2] More importantly, thermal decomposition or combustion can lead to the release of irritating and potentially corrosive fumes.[2][6]

Understanding these hazards is the foundation of our safety protocol. The personal protective equipment specified below is selected to create effective barriers against these specific routes of exposure.

Core PPE Requirements: Your Barrier Against Exposure

A multi-layered approach to PPE is crucial. The following equipment is mandatory for all personnel handling 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone.

Hazard Classification Summary
Hazard StatementGHS ClassificationSource(s)
H315: Causes skin irritationSkin Corrosion/Irritation, Category 2[2][3][4][5]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2[2][3][4][5]
H335: May cause respiratory irritationSpecific target organ toxicity - single exposure, Cat. 3[3]
A. Primary Engineering Control: The Ventilated Enclosure

Before any PPE is considered, the primary control measure is to handle this compound within a certified chemical fume hood or a powder containment hood.[7] This minimizes airborne particulates and ensures any fumes are safely exhausted.[3]

B. Personal Protective Equipment (PPE)
  • Eye and Face Protection:

    • Minimum Requirement: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

    • Causality: This is your primary defense against accidental splashes or airborne dust particles reaching the sensitive tissues of the eye, preventing serious irritation.[2][3]

    • Recommended for Spills/Transfers: When handling larger quantities or during procedures with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[8]

  • Hand Protection:

    • Requirement: Wear protective gloves.[2][3][4] Nitrile gloves are a standard and effective choice for incidental contact with solid chemicals. Always check the manufacturer's compatibility chart for specific breakthrough times if prolonged contact is anticipated.

    • Causality: Gloves provide a direct barrier to prevent skin contact, mitigating the risk of skin irritation.[2][3]

    • Best Practice: Employ double-gloving when handling significant quantities or during lengthy procedures. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

  • Body Protection:

    • Requirement: A standard laboratory coat is mandatory. For tasks with a higher potential for dust generation or spillage, consider a disposable coverall (e.g., Tyvek).[2][8]

    • Causality: Protective clothing prevents the compound from contaminating your personal clothes and skin.[2] Contaminated clothing must be removed immediately and laundered separately before reuse.[2]

  • Respiratory Protection:

    • Requirement: When engineering controls (like a fume hood) are not sufficient to control dust, or during a large spill cleanup, a NIOSH/MSHA approved respirator is necessary.[6] A particulate filter device (such as an N95 dust respirator) is appropriate for this compound.[2][3]

    • Causality: This prevents the inhalation of airborne particles, protecting the respiratory tract from irritation.[3]

    • Compliance: All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit-testing, as per OSHA 29 CFR 1910.134.

Operational and Disposal Plans

Proper procedure does not end with donning PPE. The entire workflow, from handling to disposal, must be approached with safety as the priority.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep 1. Verify Fume Hood Operation don_ppe 2. Don Full PPE (Goggles, Lab Coat, Gloves) prep->don_ppe gather 3. Gather Materials & Label Waste Container don_ppe->gather weigh 4. Weigh Compound Carefully (Minimize Dust) gather->weigh Proceed to Hood transfer 5. Perform Experimental Transfer weigh->transfer clean_tools 6. Decontaminate Spatulas/Glassware transfer->clean_tools Complete Experiment dispose_waste 7. Dispose of Contaminated PPE & Waste in Sealed, Labeled Container clean_tools->dispose_waste doff_ppe 8. Doff PPE in Correct Order dispose_waste->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash

Caption: Safe handling workflow for 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure your chemical fume hood is operational. Don all required PPE: safety goggles, lab coat, and nitrile gloves.[2][6] Prepare your workspace and clearly label a dedicated, sealable waste container.

  • Handling: Conduct all manipulations, including weighing and transfers, inside the fume hood to contain any dust.[7] Avoid actions that could generate dust, such as scraping or vigorous shaking.[2]

  • Spill Management:

    • Minor Spills: For small, dry spills within the hood, use dry clean-up procedures.[2] Gently sweep or vacuum up the material (using explosion-proof equipment if necessary) and place it in the pre-labeled, sealed waste container.[2] Avoid breathing any dust.[2]

    • Major Spills: Evacuate the immediate area and alert emergency services, informing them of the material and hazard.[2] Only personnel with appropriate respiratory protection and full protective clothing should manage the cleanup.[2]

  • Disposal: All waste, including contaminated gloves, wipes, and the chemical itself, must be placed in a clean, dry, sealable, and clearly labeled container for disposal.[2] Dispose of contents and container according to all local, state, and federal regulations, often through an industrial combustion plant or authorized waste management company.[3][4]

  • Post-Handling: After completing your work, decontaminate any reusable equipment. Doff PPE by removing gloves first, followed by your lab coat and goggles. Always wash your hands thoroughly with soap and water after handling the chemical, even if you wore gloves.[2][3]

Emergency First Aid

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with fresh, running water for at least 15 minutes.[2][5] Keep the eyelids apart to ensure complete irrigation. Seek medical attention without delay.[2]

  • Skin Contact: If skin contact occurs, flush the affected area with plenty of water (and soap if available).[2] Remove any contaminated clothing and seek medical attention if irritation develops or persists.[2][4]

  • Inhalation: If fumes or dust are inhaled, immediately move the affected person to fresh air.[2][5] If symptoms occur, seek medical attention.

By adhering to these rigorous safety protocols, you create a self-validating system of protection that ensures both your personal safety and the integrity of your research.

References

  • Apollo Scientific. (2023, October 11). 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadien-1-one Safety Data Sheet.
  • Chemos GmbH & Co. KG. (2019, April 25). Safety Data Sheet: 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one.
  • Fisher Scientific. (2010, March 9). SAFETY DATA SHEET.
  • Lookchem. (n.d.). Cas 2607-52-5, 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one. PubChem Compound Database. Retrieved from [Link]

  • Sigma-Aldrich. (2025, December 8). SAFETY DATA SHEET.
  • ChemWhat. (n.d.). 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone CAS#: 2607-52-5. Retrieved from [Link]

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from U.S. Department of Health & Human Services.
  • Trihydro Corporation. (2020, November 19). Chemical PPE.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from Centers for Disease Control and Prevention.
  • National Center for Biotechnology Information. (n.d.). 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one. PubChem Compound Database. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers. Retrieved from [Link]

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2,6-Di-tert-butyl-p-benzoquinone.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone
Reactant of Route 2
2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.